molecular formula C13H20O B042198 Cyclamen alcohol CAS No. 4756-19-8

Cyclamen alcohol

Cat. No.: B042198
CAS No.: 4756-19-8
M. Wt: 192.3 g/mol
InChI Key: RQRYGVZUUYYXGA-UHFFFAOYSA-N
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Description

Cyclamen alcohol, a naturally occurring monoterpene alcohol, is a volatile compound of significant interest in biochemical and organoleptic research. It serves as a key reference standard and active molecule in the study of plant volatile organic compound (VOC) emissions, plant-insect interactions, and the biosynthetic pathways of terpenoids. In industrial research, Cyclamen alcohol is extensively utilized as a critical ingredient in the development and analytical profiling of fine fragrances and flavors, contributing green, floral, and earthy olfactory notes. Its mechanism of action in biological systems is linked to its volatility and potential role as a signaling molecule. Researchers employ this compound in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of aroma profiles, in studies exploring the ecological functions of plant volatiles, and in the synthesis of more complex odorant molecules. This product is provided as a high-purity reagent to ensure reproducibility and reliability in experimental settings, specifically designed to advance scientific inquiry in these specialized fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol
Source PubChem
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InChI

InChI=1S/C13H20O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRYGVZUUYYXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90863449
Record name Benzenepropanol, .beta.-methyl-4-(1-methylethyl)-
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Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4756-19-8
Record name β-Methyl-4-(1-methylethyl)benzenepropanol
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Record name Cyclamen alcohol
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Record name Benzenepropanol, .beta.-methyl-4-(1-methylethyl)-
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Record name Benzenepropanol, .beta.-methyl-4-(1-methylethyl)-
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Record name 3-(p-cumenyl)-2-methylpropanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLAMEN ALCOHOL
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Foundational & Exploratory

"Cyclamen alcohol" fundamental chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Properties of Cyclamen Alcohol

Authored by: Gemini, Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of Cyclamen alcohol (CAS No. 4756-19-8), a significant compound primarily encountered in the fragrance industry. While its direct application as a fragrance ingredient is restricted, its presence as a key impurity in Cyclamen aldehyde (CAS No. 103-95-7) necessitates a thorough understanding of its chemical and physical properties for quality control, safety assessment, and regulatory compliance. This guide is intended for researchers, chemists, and drug development professionals who require a detailed characterization of this substance.

Molecular Identity and Nomenclature

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. Cyclamen alcohol is systematically known as 2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol.[1] Its unique CAS Registry Number is 4756-19-8.[1][2]

Key Identifiers:

  • IUPAC Name: 2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol[1]

  • CAS Number: 4756-19-8[1]

  • Molecular Formula: C₁₃H₂₀O[1]

  • Synonyms: 3-(4-Isopropylphenyl)-2-methyl-1-propanol, 3-p-Cumenyl-2-methyl-1-propanol, β-Methyl-4-(1-methylethyl)benzenepropanol[1]

Below is a 2D representation of the molecular structure, generated using the DOT language, illustrating the connectivity of atoms.

Caption: 2D structure of Cyclamen alcohol.

Physicochemical Properties

The physical state and behavior of Cyclamen alcohol under various conditions are dictated by its physicochemical properties. These values are critical for predicting its behavior in formulations, its environmental fate, and for designing purification processes.

PropertyValueSource
Molecular Weight 192.30 g/mol PubChem[1]
Appearance Colorless to pale yellow liquid (inferred from related aldehyde)The Good Scents Company[3], PCW France[4]
Boiling Point ~270 °C (518 °F; 543 K) (estimated, based on related aldehyde)Wikipedia[5], ScenTree[6]
Density ~0.95 g/mL (estimated, based on related aldehyde)Wikipedia[5]
Solubility Insoluble in water; Soluble in ethanol and most fixed oils.Wikipedia[5]
Vapor Pressure 0.00397 mmHg @ 20°C (for related aldehyde)ScenTree[6]
Flash Point >109 °C (228 °F) (estimated, based on related aldehyde)Wikipedia[5], ScenTree[6]

Note: Experimental data for Cyclamen alcohol is sparse; some values are estimated based on the closely related and more commercially prominent Cyclamen aldehyde.

Spectroscopic Profile

Spectroscopic analysis provides a definitive fingerprint for molecular structure confirmation and purity assessment. For a research audience, understanding the expected spectral features is paramount for compound identification.

Infrared (IR) Spectroscopy

The IR spectrum of Cyclamen alcohol is characterized by absorptions typical of a primary alcohol.[7][8]

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3300-3600 cm⁻¹, which is characteristic of the hydroxyl group and broadened by hydrogen bonding.[8]

  • C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol is anticipated around 1050 cm⁻¹.[8]

  • C-H Stretches: Aliphatic C-H stretching will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be seen just above 3000 cm⁻¹.

  • Aromatic C=C Bends: Peaks in the 1500-1600 cm⁻¹ region are indicative of the benzene ring.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise molecular structure.

  • ¹H NMR:

    • Aromatic Protons: Signals for the para-substituted benzene ring will appear as two doublets in the ~7.0-7.3 ppm range.

    • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between 1-5 ppm. This peak can be confirmed by a D₂O shake, which results in its disappearance.[7]

    • Carbinol Protons (-CH₂OH): The two protons on the carbon bearing the hydroxyl group will appear as a doublet around 3.5 ppm.

    • Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton (~2.9 ppm) and a doublet for the six methyl protons (~1.2 ppm).

    • Aliphatic Chain Protons: The remaining protons on the propyl chain will produce complex multiplets between ~1.5 and 2.7 ppm.

  • ¹³C NMR:

    • Carbinol Carbon (-CH₂OH): The carbon attached to the hydroxyl group is deshielded and expected to resonate in the 60-70 ppm region.

    • Aromatic Carbons: Signals will appear in the 125-150 ppm range, with the isopropyl-substituted carbon appearing at the most downfield shift.

    • Aliphatic Carbons: The remaining aliphatic carbons will resonate in the upfield region of the spectrum (~15-45 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight (192.30).

  • Key Fragmentation Patterns:

    • Alpha-Cleavage: The breaking of the bond between the carbinol carbon and the adjacent carbon in the chain is a common fragmentation pathway for alcohols.[7]

    • Dehydration: Loss of a water molecule (M-18) is a characteristic fragmentation of alcohols.[7]

    • Benzylic Cleavage: Fragmentation at the benzylic position, leading to the formation of a stable tropylium ion or related structures, is also highly probable.

Synthesis and Industrial Provenance

Cyclamen alcohol is not typically synthesized as a primary target product in large-scale industrial processes. Instead, its presence is almost exclusively as a by-product or impurity in the synthesis of Cyclamen aldehyde, a commercially valuable fragrance ingredient.[1][4][6] Therefore, understanding the synthesis of the aldehyde is key to understanding the origin of the alcohol.

Two primary industrial routes to Cyclamen aldehyde have been established:

  • Crossed-Aldol Condensation: This method involves the condensation of cuminaldehyde (4-isopropylbenzaldehyde) with propionaldehyde, followed by the selective hydrogenation of the resulting α,β-unsaturated aldehyde's carbon-carbon double bond.[5][6]

  • Friedel-Crafts Acylation/Alkylation: An alternative route involves a Friedel-Crafts reaction between isopropylbenzene (cumene) and an appropriate three-carbon synthon, such as methacrolein diacetate, followed by hydrolysis.[6]

Formation of Cyclamen Alcohol: Cyclamen alcohol arises from the over-reduction of Cyclamen aldehyde during the hydrogenation step of the aldol condensation route. If the catalytic hydrogenation is not perfectly selective for the C=C bond, the aldehyde's carbonyl group (C=O) will also be reduced to a primary alcohol.

The following workflow illustrates this common synthesis pathway and the point at which Cyclamen alcohol is formed.

G cluster_start Starting Materials A Cuminaldehyde C Aldol Condensation A->C Base Catalyst B Propionaldehyde B->C Base Catalyst D α,β-Unsaturated Aldehyde (p-isopropyl-α-methyl cinnamic aldehyde) C->D E Selective Catalytic Hydrogenation (e.g., Pd/C, H₂) D->E F Cyclamen Aldehyde (Target Product) E->F Selective C=C Reduction G Cyclamen Alcohol (Over-reduction Impurity) E->G Non-selective C=O Reduction

Caption: Synthesis pathway of Cyclamen aldehyde and origin of Cyclamen alcohol.

Applications and Regulatory Context

The primary relevance of Cyclamen alcohol is its role as an impurity in Cyclamen aldehyde. The International Fragrance Association (IFRA) has set standards regarding its presence.

  • Prohibited Fragrance Ingredient: Cyclamen alcohol itself should not be used as a fragrance ingredient.[1] This restriction is driven by concerns over dermal sensitization.[1]

  • Accepted Impurity Level: Its presence in Cyclamen aldehyde is tolerated up to a maximum level of 1.5%.[1][3][4]

This regulatory stance underscores the importance of robust analytical methods (e.g., GC-MS) in the quality control of Cyclamen aldehyde to ensure compliance and consumer safety. While the aldehyde provides powerful floral and green notes reminiscent of lily-of-the-valley and cyclamen flowers, the alcohol has a softer, less impactful floral character.[3][9][10]

Safety and Handling

As a laboratory chemical and a regulated impurity, proper handling of Cyclamen alcohol is essential.

  • Primary Hazard: It is classified as an irritant.[1] The related aldehyde is known to cause skin irritation and may cause an allergic skin reaction.[4][11]

  • GHS Hazard Statements (Inferred from related aldehyde):

    • H315: Causes skin irritation.[4]

    • H317: May cause an allergic skin reaction.[4]

    • H412: Harmful to aquatic life with long lasting effects.[4]

  • Precautionary Measures:

    • P280: Wear protective gloves, protective clothing, and eye protection.[4]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P333+P313: If skin irritation or a rash occurs, seek medical advice.[4]

Storage: Store in a cool, well-ventilated area in tightly sealed containers, protected from light and air.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 107334, beta-Methyl-4-(1-methylethyl)benzenepropanol. Retrieved from [Link]

  • The Good Scents Company (n.d.). Cyclamen aldehyde. Retrieved from [Link]

  • PCW France (2023). Technical Data Sheet: CYCLAMEN ALDEHYDE. Retrieved from [Link]

  • Wikipedia (n.d.). Cyclamen aldehyde. Retrieved from [Link]

  • Google Patents (1968). US3415884A - Process for manufacturing cyclamen aldehyde and its derivatives.
  • ScenTree (n.d.). Cyclamen aldehyde (CAS N° 103-95-7). Retrieved from [Link]

  • PubChemLite (n.d.). Cyclamen alcohol (C13H20O). Retrieved from [Link]

  • Eternis Fine Chemicals (2015). Safety Data Sheet: CYCLAMEN ALDEHYDE. Retrieved from [Link]

  • Alpha Aromatics (2023). What Does Cyclamen Smell Like? A Key Top And Middle Note. Retrieved from [Link]

  • Givaudan (2015). Safety Data Sheet: 500102 cyclamen aldehyde extra. Retrieved from [Link]

  • Chemistry LibreTexts (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Aromatics Original Material Co., Ltd. (2023). Safety Data Sheet: Cyclamen Aldehyde. Retrieved from [Link]

  • OpenStax (2023). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

An In-depth Technical Guide to Cyclamen Alcohol (CAS 4756-19-8)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Molecule

Cyclamen alcohol, registered under CAS number 4756-19-8, is a primary alcohol that holds a significant, albeit nuanced, position in the palette of fragrance chemists. While its corresponding aldehyde, Cyclamen aldehyde (CAS 103-95-7), is more widely known for its powerful floral-green scent, the alcohol derivative offers a softer, more rounded, and foundational floral character.[1] This guide provides a comprehensive technical overview of Cyclamen alcohol, from its synthesis and analytical characterization to its application and safety profile, designed for researchers, chemists, and professionals in the fragrance and chemical industries.

Core Chemical and Physical Properties

Cyclamen alcohol, systematically named 3-(4-isopropylphenyl)-2-methylpropan-1-ol, is a colorless to pale yellow liquid. Its molecular structure, featuring a p-isopropylphenyl group attached to a short, methylated aliphatic alcohol chain, is key to its characteristic soft floral scent and its physicochemical properties.

PropertyValueSource(s)
CAS Number 4756-19-8[2]
Molecular Formula C₁₃H₂₀O[2]
Molecular Weight 192.30 g/mol [2]
Appearance Colourless to Pale Yellow Oil/Liquid[3]
Boiling Point 116 °C (at 3 Torr)[4]
Density 0.946 g/cm³ (at 25 °C)[4]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate); limited solubility in water.[3][4]
Predicted pKa 14.95 ± 0.10[4]

Synthesis and Manufacturing

The industrial production of Cyclamen alcohol is intrinsically linked to the synthesis of its aldehyde precursor. The alcohol is typically formed as a co-product during the hydrogenation step of the aldehyde's synthesis or can be produced intentionally by the complete reduction of the purified aldehyde.

Synthetic Pathway Overview

The most common commercial synthesis involves a two-step process:

  • Aldol Condensation: 4-isopropylbenzaldehyde is reacted with propanal via an aldol condensation to form an α,β-unsaturated aldehyde intermediate.[1][3]

  • Catalytic Hydrogenation: The intermediate is then subjected to catalytic hydrogenation. This step is critical as it serves two purposes: reducing the carbon-carbon double bond and reducing the aldehyde functional group to a primary alcohol.

During the hydrogenation of the reaction mixture to produce Cyclamen aldehyde, Cyclamen alcohol can be formed as a side product.[1] To produce Cyclamen alcohol as the primary product, the aldehyde is first isolated and then subjected to a dedicated reduction step.

Synthesis_Pathway cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Reduction 4-isopropylbenzaldehyde 4-isopropylbenzaldehyde Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Intermediate 4-isopropylbenzaldehyde->Unsaturated_Aldehyde Propanal Propanal Propanal->Unsaturated_Aldehyde Cyclamen_Aldehyde Cyclamen Aldehyde (CAS 103-95-7) Unsaturated_Aldehyde->Cyclamen_Aldehyde Selective Hydrogenation (C=C bond) Cyclamen_Alcohol Cyclamen Alcohol (CAS 4756-19-8) Unsaturated_Aldehyde->Cyclamen_Alcohol Full Hydrogenation (C=C and C=O bonds) Reduction_Method Reduction (e.g., NaBH4 or H2/Catalyst) Cyclamen_Aldehyde->Reduction_Method Reduction_Method->Cyclamen_Alcohol

Caption: Overall synthetic pathway to Cyclamen Alcohol.
Laboratory Protocol: Reduction of Cyclamen Aldehyde

This protocol details a standard laboratory procedure for the reduction of Cyclamen aldehyde to Cyclamen alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent suitable for converting aldehydes to primary alcohols.[2][5]

Rationale: Sodium borohydride is chosen for its high selectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).[2] The reaction is typically run in a protic solvent like ethanol, which also serves to protonate the resulting alkoxide intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Cyclamen aldehyde (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of aldehyde) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, approx. 0.3 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The molar ratio is important; while stoichiometrically only 0.25 equivalents are needed, a slight excess ensures complete reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Add water and diethyl ether (or ethyl acetate). Shake and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude oil can be further purified by vacuum distillation or column chromatography to yield pure Cyclamen alcohol.

Analytical and Quality Control Protocols

Ensuring the purity and identity of Cyclamen alcohol is critical, especially given the regulatory limits on its presence as an impurity in Cyclamen aldehyde.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for analyzing volatile and semi-volatile fragrance ingredients.[7][8] It provides both quantitative information (purity, percentage of isomers) and qualitative identification through the mass spectrum. A polar column (like a "WAX" type) is preferred for good peak shape with alcohols.[9]

Exemplary GC-MS Protocol:

  • System: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: InertCap Pure-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Preparation: Prepare a 1% solution of Cyclamen alcohol in acetone or ethanol.

  • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Transfer Line Temp: 250 °C.

  • Ion Source Temp: 230 °C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Expected Outcome: The primary peak corresponding to Cyclamen alcohol should be observed. The mass spectrum will show a molecular ion peak (M⁺) at m/z 192, along with characteristic fragmentation patterns that can be used for library matching and confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous structural confirmation. Both ¹H and ¹³C NMR are essential for verifying the connectivity of the molecule. While actual spectra are not publicly available, a predicted spectrum can be reliably constructed based on the known effects of substituents on chemical shifts.

NMR_Structure cluster_mol Cyclamen Alcohol Structure & Proton/Carbon Numbering img

Sources

Cyclamen Alcohol: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Title - Senior Application Scientist]

Abstract

Cyclamen alcohol, a key fragrance ingredient with the chemical name 3-(4-isopropylphenyl)-2-methylpropan-1-ol, possesses a molecular structure that dictates its solubility across a range of organic solvents. This technical guide provides an in-depth analysis of the solubility characteristics of cyclamen alcohol, moving beyond simple qualitative statements to offer a predictive and methodological framework for its use in research and formulation. We will explore the theoretical underpinnings of its solubility, present collated qualitative and inferred quantitative data, and provide a robust, field-proven experimental protocol for determining its solubility with high fidelity. This guide is intended to be a vital resource for scientists and researchers working with cyclamen alcohol in fragrance, cosmetic, and pharmaceutical applications.

Introduction: The Molecular Architecture of Cyclamen Alcohol and its Implications for Solubility

Cyclamen alcohol (C₁₃H₂₀O, Molar Mass: 192.30 g/mol ) is a primary alcohol characterized by a significant non-polar moiety and a single polar hydroxyl (-OH) group. Its structure comprises a bulky isopropylphenyl group connected to a short alkyl chain bearing the hydroxyl group. This amphipathic nature is the cornerstone of its solubility behavior.

The fundamental principle governing solubility is "like dissolves like".[1] This means that substances with similar polarities are more likely to be miscible. The large, non-polar isopropylphenyl group of cyclamen alcohol suggests a strong affinity for non-polar organic solvents. Conversely, the polar hydroxyl group allows for hydrogen bonding, indicating potential solubility in more polar organic solvents.[2][3] However, the dominance of the large hydrophobic portion of the molecule predicts limited solubility in highly polar solvents like water.[1][2]

This guide will provide a comprehensive overview of cyclamen alcohol's solubility, empowering researchers to make informed decisions in solvent selection for various applications.

Theoretical Framework: Predicting Solubility

The solubility of cyclamen alcohol in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Key Molecular Interactions:

  • Van der Waals Forces: The large, non-polar structure of cyclamen alcohol allows for significant London dispersion forces, which will be the primary interaction with non-polar solvents like alkanes and aromatic hydrocarbons.

  • Dipole-Dipole Interactions: The hydroxyl group introduces a dipole moment, enabling interactions with polar aprotic solvents such as acetone and ethyl acetate.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents like ethanol and other alcohols.[2]

The interplay of these forces dictates the extent to which cyclamen alcohol will dissolve in a particular solvent. For long-chain alcohols, as the carbon chain length increases, the hydrophobic character becomes more pronounced, generally decreasing solubility in polar solvents and increasing it in non-polar solvents.[2]

Figure 1: Key factors influencing the solubility of Cyclamen Alcohol.

Solubility Profile of Cyclamen Alcohol

While specific quantitative solubility data for cyclamen alcohol is not widely published, a comprehensive profile can be constructed from qualitative information and by inference from structurally analogous compounds such as benzyl alcohol and phenethyl alcohol.

Qualitative Solubility Data

Based on available safety data sheets and supplier information for cyclamen alcohol and its precursor, cyclamen aldehyde, the following qualitative solubility profile has been compiled.

Solvent ClassExample SolventsSolubilityCitation
Alcohols Ethanol, IsopropanolSoluble / Miscible[4]
Ethers Diethyl EtherMiscible[4]
Esters Ethyl AcetateSlightly Soluble
Ketones AcetoneMiscible[5]
Aromatic Hydrocarbons Toluene, BenzeneMiscible[5]
Halogenated Solvents Chloroform, DichloromethaneSlightly Soluble / Miscible[5]
Glycols Dipropylene Glycol (DPG)Soluble / Miscible[6][7]
Alkanes Hexane, HeptaneLikely Soluble / Miscible[8]
Fixed Oils Castor Oil, Mineral OilSoluble / Miscible

Note: "Miscible" indicates solubility in all proportions.

Inferred Quantitative Solubility

By examining the solubility of structurally similar aromatic alcohols, we can infer the likely quantitative solubility of cyclamen alcohol.

  • Benzyl Alcohol (C₇H₈O): Moderately soluble in water (approx. 4 g/100 mL) and miscible with many organic solvents.[5][9][10]

  • Phenethyl Alcohol (C₈H₁₀O): Slightly soluble in water (2 mL/100 mL) but miscible with most organic solvents.[4]

Given that cyclamen alcohol has a larger, more non-polar structure than both benzyl and phenethyl alcohol, it is expected to have lower water solubility and even greater solubility in non-polar organic solvents.

Experimental Determination of Solubility: A Field-Proven Protocol

For precise quantitative data, experimental determination is essential. The following protocol is based on the OECD Guideline 105 "Water Solubility" and adapted for organic solvents using the widely accepted "Shake-Flask Method".[11][12][13] This method is a self-validating system as it relies on reaching equilibrium, which can be confirmed by consistent measurements over time.

Principle of the Shake-Flask Method

An excess of the liquid solute (cyclamen alcohol) is added to a known volume of the organic solvent in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of cyclamen alcohol in the saturated solvent is then determined analytically.[13]

Shake_Flask_Protocol cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Add excess Cyclamen Alcohol to known volume of solvent B 2. Seal flask to prevent evaporation A->B C 3. Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D 4. Allow phases to separate (centrifuge if necessary) C->D E 5. Sample the solvent phase D->E F 6. Analyze concentration (e.g., GC-FID, HPLC-UV) E->F G 7. Repeat sampling at intervals (e.g., 24, 48, 72h) to confirm equilibrium F->G

Figure 2: Experimental workflow for determining the solubility of Cyclamen Alcohol using the Shake-Flask Method.
Detailed Step-by-Step Methodology

Materials and Equipment:

  • Cyclamen alcohol (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge (optional, for phase separation)

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV)

Procedure:

  • Preparation of the Test System:

    • To a series of screw-capped flasks, add a precise volume (e.g., 25 mL) of the chosen organic solvent.

    • Add an excess amount of cyclamen alcohol to each flask. An excess is visually confirmed by the presence of a separate, undissolved phase of cyclamen alcohol.

    • Seal the flasks tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C).

    • Agitate the flasks for an initial period of 24 hours. The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause emulsification.

  • Sampling and Analysis:

    • After the initial equilibration period, cease agitation and allow the phases to separate for at least 24 hours at the constant temperature. If separation is slow, centrifugation can be employed.

    • Carefully withdraw an aliquot of the saturated solvent phase using a syringe.

    • Filter the aliquot through a 0.45 µm filter to remove any undissolved micro-droplets of cyclamen alcohol.

    • Accurately dilute the filtered sample with the pure solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC-FID or HPLC-UV method to determine the concentration of cyclamen alcohol.

  • Confirmation of Equilibrium:

    • Repeat the sampling and analysis procedure at subsequent time points (e.g., 48 hours and 72 hours) until the measured concentration of cyclamen alcohol in the solvent remains constant (e.g., within ± 5%). This confirms that equilibrium has been reached.

Causality in Experimental Choices:

  • Excess Solute: The presence of an excess of cyclamen alcohol ensures that the solvent becomes saturated, which is a prerequisite for determining the maximum solubility.[13]

  • Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining reproducible results.

  • Confirmation of Equilibrium: Repeated measurements over time provide confidence that the system has reached a stable state and the measured solubility is the true equilibrium solubility.[13]

Practical Implications for Researchers

A thorough understanding of the solubility of cyclamen alcohol is critical for:

  • Formulation Development: Selecting the appropriate solvent system is essential for creating stable and homogenous cosmetic and fragrance formulations. For instance, its high solubility in ethanol and DPG makes these common choices in perfumery.[6][7][14]

  • Drug Delivery Systems: In pharmaceutical applications, particularly for topical or transdermal delivery, the choice of solvent will impact the drug's release profile and bioavailability.

  • Analytical Method Development: Knowledge of solubility is necessary for preparing stock solutions and calibration standards for analytical testing.

  • Toxicology and Environmental Fate Studies: The solubility of cyclamen alcohol in various solvents, including water and octanol, is a key parameter in assessing its environmental distribution and potential for bioaccumulation.

Conclusion

Cyclamen alcohol's solubility is governed by its amphipathic molecular structure, with a dominant non-polar character. It exhibits high solubility in a wide range of non-polar and moderately polar organic solvents, particularly those commonly used in the fragrance and cosmetic industries. While quantitative data is sparse, a robust understanding of its solubility can be achieved through inference from structurally similar compounds and by employing standardized experimental methods such as the Shake-Flask protocol detailed in this guide. This knowledge is indispensable for the effective and scientifically sound application of cyclamen alcohol in research and product development.

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The Scent of Innovation: A Technical Guide to the Discovery and Historical Synthesis of Cyclamen Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of a New Floral Era in Perfumery

The early 20th century marked a revolutionary period in the fragrance industry, a time when the creative possibilities of perfumery were profoundly expanded by the advent of synthetic aromachemicals.[1] This era witnessed the rise of iconic fragrances that skillfully blended natural essences with newly discovered synthetic molecules, giving birth to novel and abstract olfactory experiences.[2][3] It was within this context of chemical innovation and artistic exploration that cyclamen aldehyde, and subsequently its alcohol derivative, emerged as pivotal components in crafting fresh, floral scents, particularly the elusive lily-of-the-valley note.[4][5] This in-depth technical guide provides a comprehensive exploration of the discovery and historical synthesis of cyclamen alcohol, tracing its origins from its aldehydic precursor and detailing the chemical ingenuity that brought this enduring fragrance ingredient to the forefront of modern perfumery.

For researchers, scientists, and drug development professionals, the story of cyclamen alcohol's synthesis is not merely a historical account but a case study in the evolution of industrial organic chemistry. It showcases the interplay of reaction mechanisms, catalyst development, and process optimization that are fundamental to the creation of high-value chemical compounds. This guide will delve into the core synthetic pathways, offering detailed protocols and a causal analysis of the experimental choices that defined the production of this significant aromachemical.

The Genesis: Discovery and Significance of Cyclamen Aldehyde

Cyclamen aldehyde, chemically known as p-isopropyl-α-methyl hydrocinnamic aldehyde, does not occur in nature and is purely a product of laboratory synthesis.[6][7] Its journey began in the late 1920s, a period ripe with the discovery of synthetic fragrance materials that would define the scent profiles of generations to come. The pioneering work of Angelo Knorr and Albert Weissenborn at Winthrop Chemical Company led to the first synthesis and subsequent patenting of this novel aromatic aldehyde in 1929, with a U.S. patent granted in 1932.[6]

The significance of cyclamen aldehyde lies in its powerful and diffusive floral-green scent, reminiscent of cyclamen, lily-of-the-valley, and lilac.[7][8] This made it an invaluable tool for perfumers seeking to create fresh, vibrant, and lasting floral compositions.[9] Its introduction provided a more stable and accessible alternative to certain natural floral extracts, offering consistency and new creative avenues in fragrance formulation.[10] The use of cyclamen aldehyde in soaps, detergents, lotions, and perfumes has been widespread since the 1920s, a testament to its enduring appeal and functional stability.

Historical Synthesis of Cyclamen Aldehyde: Two Foundational Pathways

The industrial production of cyclamen aldehyde has historically been dominated by two principal synthetic routes. Each pathway offers distinct advantages and challenges, reflecting the chemical engineering priorities of the time.

Route 1: Aldol Condensation Followed by Selective Hydrogenation

This was the original method detailed by Knorr and Weissenborn in their 1932 patent. The process is a classic two-step synthesis that begins with an aldol condensation and is completed by a selective hydrogenation.

Causality Behind the Experimental Choices:

The choice of an aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. By reacting cuminic aldehyde (p-isopropylbenzaldehyde) with propionic aldehyde in the presence of a base, a new, larger molecule is created that contains the core structure of the desired product. The subsequent selective hydrogenation is a critical step that requires careful control. The goal is to reduce the carbon-carbon double bond of the cinnamaldehyde intermediate without reducing the aldehyde functional group, which is essential for the final product's characteristic odor. The use of a nickel catalyst under pressure was an early industrial method for such selective hydrogenations.

Experimental Protocol: Synthesis of Cyclamen Aldehyde via Aldol Condensation and Hydrogenation (Adapted from Knorr and Weissenborn, 1932)

Step 1: Synthesis of p-Isopropyl-α-methylcinnamic aldehyde (Intermediate)

  • Reaction Setup: A solution of 10 parts of caustic potash (potassium hydroxide) in 400 parts of ethyl alcohol is prepared and cooled to approximately 10°C. To this, 200 parts of cuminic aldehyde are added.

  • Aldehyde Addition: Over a period of 2 to 4 hours, 60 parts of propionic aldehyde are added dropwise to the reaction mixture, maintaining the temperature between 10-15°C.

  • Neutralization and Isolation: After the addition is complete, the caustic potash is neutralized with carbon dioxide or acetic acid. The ethyl alcohol is then removed by distillation.

  • Purification: The resulting product is distilled under vacuum to yield approximately 160 parts of p-isopropyl-α-methylcinnamic aldehyde, a yellow liquid with a spiced aromatic odor.

Step 2: Selective Hydrogenation to Cyclamen Aldehyde

  • Catalyst and Reaction Conditions: 100 parts of the p-isopropyl-α-methylcinnamic aldehyde intermediate are diluted with ethyl alcohol or benzene. A nickel catalyst is added, and the mixture is subjected to hydrogenation under pressure at a temperature up to 100°C.

  • Hydrogenation Process: Hydrogen is introduced in a quantity necessary to saturate the double bond in the side chain of the starting material.

  • Product Isolation: Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed. The crude product is then purified by vacuum distillation to yield p-isopropyl-α-methyl hydrocinnamic aldehyde (cyclamen aldehyde).

Mandatory Visualization: Aldol Condensation and Hydrogenation Pathway

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Selective Hydrogenation Cuminic Aldehyde Cuminic Aldehyde Intermediate p-Isopropyl-α-methylcinnamic aldehyde Cuminic Aldehyde->Intermediate KOH, Ethanol, 10-15°C Propionic Aldehyde Propionic Aldehyde Propionic Aldehyde->Intermediate Cyclamen Aldehyde Cyclamen Aldehyde Intermediate->Cyclamen Aldehyde H₂, Nickel Catalyst, Pressure, <100°C

Caption: Synthesis of Cyclamen Aldehyde via Aldol Condensation and Hydrogenation.

Route 2: Friedel-Crafts Reaction

An alternative and widely used industrial synthesis of cyclamen aldehyde involves a Friedel-Crafts reaction between isopropylbenzene (cumene) and a protected form of methacrolein, followed by hydrolysis.[6]

Causality Behind the Experimental Choices:

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. In this case, it allows for the direct construction of the carbon skeleton of cyclamen aldehyde from readily available starting materials. Isopropylbenzene serves as the aromatic component, and a derivative of methacrolein acts as the alkylating agent. The use of a Lewis acid catalyst, such as titanium tetrachloride, is essential to activate the electrophile for the aromatic substitution to occur. The final hydrolysis step is necessary to unmask the aldehyde functionality.

Experimental Protocol: Synthesis of Cyclamen Aldehyde via Friedel-Crafts Reaction (Conceptual)

While a detailed historical, step-by-step protocol from a single patent is less readily available in the provided search results, the general procedure can be outlined as follows:

  • Reaction Setup: Isopropylbenzene (cumene) is mixed with methacrolein dipropionic acid (a protected form of methacrolein).

  • Catalyst Addition: A mixture of titanium tetrachloride and trifluoromethanesulfonic acid is slowly added to the reaction mixture at a low temperature with stirring.

  • Hydrolysis: After the reaction is complete, a dilute solution of hydrochloric acid is added to hydrolyze the intermediate enol ester.

  • Workup and Purification: The organic layer is separated, and the crude product is further processed, often involving a de-esterification step with sodium hydroxide and methanol, followed by washing, separation, and vacuum distillation to yield cyclamen aldehyde.

Mandatory Visualization: Friedel-Crafts Synthesis Pathway

G cluster_0 Step 1: Friedel-Crafts Reaction cluster_1 Step 2: Hydrolysis Isopropylbenzene Isopropylbenzene Intermediate Enol Ester Intermediate Isopropylbenzene->Intermediate TiCl₄, CF₃SO₃H Methacrolein derivative Methacrolein dipropionic acid Methacrolein derivative->Intermediate Cyclamen Aldehyde Cyclamen Aldehyde Intermediate->Cyclamen Aldehyde Dilute HCl

Caption: Synthesis of Cyclamen Aldehyde via Friedel-Crafts Reaction.

The Emergence of Cyclamen Alcohol: Synthesis and Olfactory Profile

Cyclamen alcohol, or p-isopropyl-α-methyl hydrocinnamic alcohol, is the corresponding alcohol of cyclamen aldehyde. Its synthesis is a straightforward reduction of the aldehyde functional group. Historically, it was likely first encountered as a byproduct in the synthesis of cyclamen aldehyde, particularly in hydrogenation reactions where conditions were not perfectly selective. However, its own unique olfactory properties led to its use as a distinct fragrance ingredient.

Organoleptic Properties: Aldehyde vs. Alcohol

While both compounds share a floral character, their scent profiles are distinct:

  • Cyclamen Aldehyde: Possesses a powerful, diffusive, and fresh floral-green aroma with rhubarb and musty undertones.[4][9] It provides significant "bloom" and lift to a fragrance composition.

  • Cyclamen Alcohol: Offers a softer, more well-rounded, and grounding floral scent.[10] It is less sharp and intense than the aldehyde, contributing a smoother and more blended floralcy.

This difference in character allows perfumers to use the two molecules for different effects. The aldehyde is excellent for creating a bright, impactful opening, while the alcohol is better suited for adding body and a gentle, sustained floral heart to a fragrance.

Historical Synthesis of Cyclamen Alcohol: The Reduction of Cyclamen Aldehyde

The intentional industrial production of cyclamen alcohol involves the reduction of cyclamen aldehyde. The primary historical method for this transformation on an industrial scale was catalytic hydrogenation.

Causality Behind the Experimental Choices:

Catalytic hydrogenation is a clean and efficient method for reducing aldehydes to primary alcohols. By using a suitable catalyst (such as ruthenium on carbon) and hydrogen gas under controlled temperature and pressure, the aldehyde group can be selectively reduced without altering the rest of the molecule. This method is highly atom-economical and avoids the use of stoichiometric metal hydride reagents, which were less common in early industrial processes and can be more hazardous and produce more waste.

Experimental Protocol: Catalytic Hydrogenation of Cyclamen Aldehyde to Cyclamen Alcohol (Conceptual)

  • Reaction Setup: Cyclamen aldehyde is placed in a high-pressure reactor with a suitable solvent.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as ruthenium on carbon, is added to the mixture.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to a specified pressure (e.g., 10 MPa), and the temperature is raised (e.g., to 110°C). The reaction is allowed to proceed until the uptake of hydrogen ceases.

  • Workup and Purification: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent is evaporated, and the resulting crude cyclamen alcohol is purified by vacuum distillation.

Quantitative Data Summary: Comparison of Historical Synthesis Routes for Cyclamen Aldehyde

Synthesis RouteKey ReactantsCatalyst(s)Key StepsHistorical Notes
Aldol Condensation & Hydrogenation Cuminic aldehyde, Propionic aldehydeKOH (condensation), Nickel (hydrogenation)1. Aldol Condensation, 2. Selective HydrogenationThe original patented method from 1932.
Friedel-Crafts Reaction Isopropylbenzene, Methacrolein derivativeTiCl₄, CF₃SO₃H1. Friedel-Crafts Alkylation, 2. HydrolysisA widely used industrial alternative.[6]

Conclusion: An Enduring Legacy in Fragrance Chemistry

The discovery and synthesis of cyclamen aldehyde and its corresponding alcohol represent a significant chapter in the history of fragrance chemistry. These molecules, born from the innovation of the early 20th century, provided perfumers with essential tools to realize their creative visions, particularly in the realm of fresh and vibrant floral scents. The historical synthesis routes, rooted in fundamental organic reactions such as the aldol condensation, Friedel-Crafts reaction, and catalytic hydrogenation, not only highlight the ingenuity of early industrial chemists but also serve as a foundation for modern synthetic methodologies. For today's scientists and researchers, the story of cyclamen alcohol is a powerful reminder of the profound impact that synthetic chemistry has had on our sensory world and the ongoing quest for novel molecules that captivate and inspire.

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A Technical Guide to the Volatile Organic Compounds of Cyclamen Species: Investigating the Natural Occurrence of Cyclamen Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compounds known as cyclamen alcohol and its aldehyde precursor are mainstays in the fragrance industry, prized for their fresh, floral, and green olfactory profiles reminiscent of the Cyclamen flower. This association has led to a widespread and understandable misconception that these molecules are naturally derived from the plant itself. This technical guide serves as a definitive resource for researchers, chemists, and drug development professionals to clarify this issue. We critically examine the existing phytochemical literature on the Cyclamen genus and contrast it with the well-documented synthetic origins of these aroma compounds. Furthermore, we provide a comprehensive, field-proven analytical workflow, centered on Gas Chromatography-Mass Spectrometry (GC-MS), to enable researchers to definitively characterize the volatile organic compound (VOC) profile of any Cyclamen species and validate the presence or absence of specific target molecules.

The Olfactory Link: Deconstructing a Chemical Misnomer

The nomenclature of aroma chemicals is often driven by organoleptic properties (smell and taste) rather than botanical origin. This is the case for cyclamen alcohol and the more commercially prevalent cyclamen aldehyde.[1] These compounds are not naturally occurring; they are synthetic molecules created to mimic the delicate, watery, and slightly spicy floral scent of Cyclamen flowers.[2][3]

  • Cyclamen Aldehyde (3-(4-isopropylphenyl)-2-methylpropanal): First synthesized in the early 20th century, this aldehyde is the primary fragrance component.[4] It is produced synthetically via methods such as the crossed-aldol condensation of cuminaldehyde and propionaldehyde, followed by hydrogenation.[2] Its powerful and diffusive character makes it a cornerstone for creating lily-of-the-valley, lilac, and, of course, cyclamen accords in perfumery.[5][6]

  • Cyclamen Alcohol: This is the corresponding alcohol, often present as a minor component in commercial cyclamen aldehyde preparations.[4] It offers a softer, more rounded floral note compared to the aldehyde.[3] International Fragrance Association (IFRA) standards often specify a maximum allowable percentage of cyclamen alcohol in cyclamen aldehyde due to its potential for dermal sensitization.[4][6]

The belief that these compounds are natural products of the Cyclamen plant is incorrect but highlights the power of their scent profile. The goal of this guide is to provide the scientific evidence and methodological tools to look beyond this olfactory association and understand the true chemical nature of the plant.

Phytochemical Landscape of the Cyclamen Genus

While not a source of cyclamen alcohol, the Cyclamen genus is a rich reservoir of other classes of bioactive compounds. Comprehensive phytochemical screening has revealed a complex metabolome dominated by saponins, flavonoids, and phenols, many of which are subjects of pharmacological research.[7][8]

Dominant Non-Volatile Bioactive Compounds

The primary therapeutic interest in Cyclamen has focused on its tuber extracts, which contain high concentrations of:

  • Triterpenoid Saponins: The most notable is cyclamin, a glycoside known for its potent biological activities.[9][10] These saponins are largely responsible for the historical medicinal use of Cyclamen extracts.[7]

  • Flavonoids and Phenolics: Various glycosides of quercetin, kaempferol, and other flavonoids have been identified, contributing to the antioxidant properties of the plant extracts.[7][11][12]

The True Volatile Profile of Cyclamen Flowers

Scientific investigations into the floral scent of Cyclamen species, primarily using headspace analysis and GC-MS, have identified a diverse array of volatile organic compounds (VOCs). These studies provide the most direct evidence regarding the natural occurrence of fragrance molecules. The data consistently show that the scent is composed of common terpenoids, benzenoids, and fatty acid derivatives, but not cyclamen alcohol or cyclamen aldehyde.

The following table summarizes the major volatile compounds identified in prominent Cyclamen species from peer-reviewed studies.

Cyclamen SpeciesMajor Volatile Compounds IdentifiedCyclamen Alcohol / Aldehyde Detected?Reference(s)
C. persicumα-Farnesene, β-Caryophyllene, (E)-2,3-dihydrofarnesol, PhenylacetaldehydeNot Detected[11][13][14]
C. purpurascensCitronellol, (E)-2,3-dihydrofarnesol, Geraniol, Nerol, Methyl citronellateNot Detected[11][13][14]
C. ciliciumPhenylacetaldehyde, BenzaldehydeNot Detected[14]
C. graecumUndecan-2-one, NonanalNot Detected[14]
C. hederifoliumGeranylacetone, AnisoleNot Detected[14]

This empirical data is conclusive: the compounds responsible for the characteristic scent of live Cyclamen flowers are fundamentally different from the synthetic chemicals that bear their name.

A Validated Protocol for Definitive Volatile Analysis

To provide researchers with a self-validating system for investigating the VOC profile of any Cyclamen species or cultivar, this section details a rigorous, step-by-step analytical protocol. This workflow is designed to provide definitive, publication-quality evidence of the presence or absence of target analytes like cyclamen alcohol.

Experimental Workflow Diagram

The following diagram outlines the complete process, from sample acquisition to final data interpretation.

G cluster_prep 1. Sample Preparation cluster_extraction 2. Volatile Extraction (HS-SPME) cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Interpretation p1 Collect Fresh Plant Material (e.g., Cyclamen Flowers) p2 Weigh Sample (e.g., 1-2g) p1->p2 e1 Place sample in 20mL headspace vial p2->e1 e2 Equilibrate at 40°C for 15 min e1->e2 e3 Expose SPME Fiber (e.g., PDMS/DVB) for 30 min e2->e3 a1 Thermal Desorption of Fiber in GC Inlet e3->a1 a2 Chromatographic Separation (e.g., DB-5ms column) a1->a2 a3 Mass Spectrometry Detection (EI, Scan Mode) a2->a3 d1 Process Chromatogram (Deconvolution) a3->d1 d2 Compare Mass Spectra to NIST/Wiley Libraries d1->d2 d3 Calculate Retention Indices (RIs) & Compare to Literature d1->d3 d5 Final Conclusion: Presence / Absence d2->d5 d3->d5 d4 Analyze Certified Standard (Cyclamen Alcohol) for Confirmation d4->d5 Crucial for Confirmation

Sources

A Strategic Guide to Unveiling the Bio-Therapeutic Potential of Cyclamen Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive framework for the systematic biological activity screening of Cyclamen Alcohol. Designed for researchers, chemists, and drug development professionals, this guide moves beyond rote protocols to explain the causal logic behind experimental choices. Our objective is to establish a self-validating system for preliminary assessment, enabling informed decisions on whether this molecule warrants progression into the drug discovery pipeline.

Introduction: The Case for Cyclamen Alcohol

Cyclamen alcohol, chemically known as 2-methyl-3-(p-isopropylphenyl)propan-1-ol, is structurally related to the well-known fragrance ingredient, cyclamen aldehyde.[1][2] While the aldehyde is a synthetic compound used extensively in perfumery since the 1920s, its corresponding alcohol is often noted as an impurity and a potential skin irritant.[3][4] However, dismissing this molecule would be a scientific oversight. The parent plant genus, Cyclamen, is a rich source of bioactive compounds, including saponins, flavonoids, and phenols, which have demonstrated a spectrum of effects such as antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities.[5][6]

Furthermore, cyclamen alcohol belongs to the broad class of terpenoid alcohols. Terpenoids are a cornerstone of natural product pharmacology, renowned for their diverse biological activities, including anticancer and antibacterial properties.[7][8] This structural classification, combined with the bioactivity of its parent plant genus, forms a compelling hypothesis: Cyclamen alcohol, despite its relative obscurity, may possess untapped therapeutic potential.

This guide outlines a tiered, multi-parametric screening cascade designed to efficiently test this hypothesis across four key areas of pharmacological interest.

Physicochemical Properties and Pre-Assay Considerations

A thorough understanding of the test article's properties is a prerequisite for any biological screening. It ensures data integrity and reproducibility.

Table 1: Physicochemical Profile of Cyclamen Alcohol & Related Compounds

PropertyCyclamen Alcohol (Predicted/Inferred)Cyclamen Aldehyde (Reference)Justification/Implication for Screening
IUPAC Name 2-Methyl-3-(4-isopropylphenyl)propan-1-ol2-Methyl-3-(4-isopropylphenyl)propanalStructural analogue; alcohol is the reduced form of the aldehyde.
CAS Number 4756-19-8103-95-7[2]Essential for substance identification and literature search.
Molecular Formula C13H20OC13H18O[1]Dictates molecular weight and subsequent molarity calculations.
Molecular Weight ~192.3 g/mol 190.3 g/mol [1]Crucial for preparing stock solutions of known concentrations.
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[9]Physical state informs handling and storage procedures.
Solubility Insoluble in water; Soluble in ethanol, oilsInsoluble in water; Soluble in ethanol, fixed oils[2]Critical for Assay Design: Ethanol or DMSO must be used as a solvent for stock solutions. Vehicle controls are mandatory in all assays.

Safety & Handling: Cyclamen aldehyde is a known skin sensitizer, and cyclamen alcohol is classified as an irritant.[1][10] Standard laboratory precautions, including the use of gloves, safety glasses, and a lab coat, are mandatory. All handling should occur in a well-ventilated area or chemical fume hood.

The Screening Cascade: A Multi-Faceted Approach

We propose a parallel screening strategy to investigate four primary areas of bioactivity. This approach provides a broad yet efficient initial assessment of the molecule's potential. A positive result ("hit") in any of these primary assays would justify progression to more complex, mechanism-of-action-focused secondary assays.

Screening_Cascade cluster_start Phase 1: Compound Preparation cluster_primary Phase 2: Primary In Vitro Screening cluster_analysis Phase 3: Data Analysis & Hit Identification cluster_secondary Phase 4: Secondary Screening (for Hits) Compound Pure Cyclamen Alcohol (>98%) StockSol Stock Solution (e.g., 100 mM in DMSO) Compound->StockSol Antimicrobial Antimicrobial Assay (MIC/MBC) StockSol->Antimicrobial Antioxidant Antioxidant Assay (DPPH) StockSol->Antioxidant AntiInflammatory Anti-inflammatory Assay (Protein Denaturation) StockSol->AntiInflammatory Anticancer Cytotoxicity Assay (MTT on Cancer/Normal Cells) StockSol->Anticancer Analysis Calculate IC50 / MIC Values Assess Selectivity Index Antimicrobial->Analysis Antioxidant->Analysis AntiInflammatory->Analysis Anticancer->Analysis Secondary Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis, Enzyme Inhibition) Analysis->Secondary If Hit Identified

Caption: A tiered workflow for screening cyclamen alcohol's bioactivity.

Protocol Deep Dive: Primary Screening Methodologies

The following sections provide detailed, self-validating protocols for the primary screening phase.

Antimicrobial Activity Screening

Causality: Plant-derived terpenoids are well-documented antimicrobial agents.[7] Furthermore, extracts from various Cyclamen species have shown inhibitory effects against bacterial strains.[11] Therefore, it is logical to assess whether cyclamen alcohol contributes to this activity. We will use the broth microdilution method, a gold standard for determining Minimum Inhibitory Concentration (MIC).[12][13]

Antimicrobial_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Analysis A Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Adjust to 0.5 McFarland C Inoculate wells with bacteria A->C B Prepare Serial Dilutions of Cyclamen Alcohol in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Add Viability Indicator (e.g., Resazurin) D->E F Determine MIC (Lowest concentration with no growth) E->F G Plate on Agar to Determine MBC F->G

Caption: Workflow for determining MIC and MBC of cyclamen alcohol.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Culture selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in appropriate broth (e.g., Mueller-Hinton Broth).[14] Dilute the culture to achieve a turbidity equivalent to the 0.5 McFarland standard, corresponding to approx. 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the cyclamen alcohol stock solution in broth, typically ranging from 256 µg/mL to 1 µg/mL.

  • Controls: Include a positive control (broth + inoculum + standard antibiotic, e.g., Ampicillin), a negative control (broth only), and a vehicle control (broth + inoculum + highest concentration of DMSO/ethanol used).

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC, which is the lowest concentration of cyclamen alcohol that completely inhibits visible growth. This can be aided by adding a viability indicator like resazurin.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each well showing no visible growth onto an agar plate. The MBC is the lowest concentration that results in no colony formation after incubation.[15]

Antioxidant Activity Screening

Causality: Many aromatic compounds, particularly those with structures found in plants known for high phenolic and flavonoid content like Cyclamen, possess antioxidant capabilities.[5][6] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen for radical scavenging activity, making it an ideal primary screen.[16][17]

Antioxidant_Workflow cluster_prep Preparation cluster_exp Reaction cluster_res Analysis A Prepare Cyclamen Alcohol dilutions in Methanol C Mix Compound and DPPH in 96-well plate A->C B Prepare DPPH Solution in Methanol B->C D Incubate in dark at room temp for 30 min C->D E Read Absorbance at 517 nm D->E F Calculate % Inhibition and determine IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of cyclamen alcohol in methanol.

  • Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to an equal volume of the cyclamen alcohol solutions (and controls).

  • Controls: Include a blank (methanol only) and a control (DPPH solution + methanol). Ascorbic acid or Trolox can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. The reduction of the DPPH radical by an antioxidant is observed as a color change from purple to yellow.[17]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Value: The IC50 (half-maximal inhibitory concentration) is determined by plotting the percentage of inhibition against the compound concentrations.

Anti-inflammatory Activity Screening

Causality: Inflammation is a key pathological process, and its inhibition is a major therapeutic target. Cyclamen extracts have been noted for anti-inflammatory effects.[5] A simple, preliminary in vitro method to screen for this activity is the inhibition of heat-induced protein denaturation.[19] Denaturation of proteins is a well-documented cause of inflammation, and the ability of a compound to prevent it suggests potential anti-inflammatory action.[20]

Experimental Protocol: Inhibition of Albumin Denaturation

  • Reaction Mixture: Prepare a reaction mixture consisting of 1% aqueous solution of bovine serum albumin (BSA) and the test compound at various concentrations.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.

  • Controls: A control group without the test compound and a positive control group with a standard drug (e.g., Diclofenac sodium) should be included.

  • Incubation: Incubate all samples at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

  • Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.[19]

  • Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Value: Determine the IC50 value from the concentration-response curve.

Anticancer (Cytotoxicity) Screening

Causality: The search for novel cytotoxic agents is a pillar of oncology research.[21] Terpenoids and extracts from the Cyclamen genus have shown cytotoxic and anticancer activities, providing a strong rationale for this screen.[5][22] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and allows for the determination of a compound's cytotoxic potential.[23]

Cytotoxicity_Workflow cluster_prep Cell Culture cluster_exp Treatment cluster_res MTT Assay A Seed Cancer & Normal Cells in 96-well plates B Allow cells to adhere (24h incubation) A->B C Treat cells with serial dilutions of Cyclamen Alcohol B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate to allow Formazan formation E->F G Solubilize Formazan crystals F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and determine IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, HT-29 colon) and a non-cancerous control cell line (e.g., HEK293) into 96-well plates at an appropriate density and allow them to attach overnight. The use of multiple cell lines is crucial for identifying broad-spectrum versus selective activity.[24]

  • Compound Treatment: Treat the cells with increasing concentrations of cyclamen alcohol. Include vehicle-treated (DMSO/ethanol) and untreated controls.

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at approximately 570 nm using a microplate reader.

  • IC50 and Selectivity Index (SI) Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) can be calculated to assess cancer-specific cytotoxicity. A higher SI value is desirable.[25]

Data Synthesis and Path Forward

The primary screening phase will generate a significant amount of quantitative data. A consolidated summary is essential for making an informed go/no-go decision.

Table 2: Hypothetical Primary Screening Data Summary for Cyclamen Alcohol

Assay TypeTarget/OrganismEndpointResultInterpretation/Next Steps
Antimicrobial S. aureusMIC16 µg/mLModerate Hit. Proceed to MBC and time-kill assays.
E. coliMIC>256 µg/mLInactive.
Antioxidant DPPH radicalIC50150 µg/mLWeak Hit. Low priority. Consider cell-based antioxidant assays (e.g., CAA) if other activities are promising.[26]
Anti-inflammatory Albumin DenaturationIC5085 µg/mLModerate Hit. Proceed to cell-based assays (e.g., LPS-induced NO production in macrophages).[27]
Cytotoxicity MCF-7 (Breast Cancer)IC5025 µg/mLStrong Hit.
HT-29 (Colon Cancer)IC5030 µg/mLStrong Hit.
HEK293 (Normal Kidney)IC50200 µg/mLHigh Selectivity (SI ≈ 8). High priority for secondary screening (apoptosis, cell cycle analysis).

Based on this hypothetical data, cyclamen alcohol would be prioritized for its selective cytotoxic activity against cancer cells. The moderate antimicrobial and anti-inflammatory activities would be considered secondary projects. This data-driven approach ensures that resources are allocated to the most promising therapeutic avenues.

Conclusion

This guide presents a scientifically rigorous and resource-efficient strategy for the initial biological evaluation of cyclamen alcohol. By grounding our screening cascade in the known activities of related terpenoids and Cyclamen plant extracts, we establish a strong rationale for investigation. The detailed, self-validating protocols for antimicrobial, antioxidant, anti-inflammatory, and cytotoxic screening provide a clear path for generating reliable preliminary data. The ultimate goal is not merely to collect data, but to interpret it within a broader drug discovery context, allowing for a confident decision on whether cyclamen alcohol is a molecule with a future in the therapeutic landscape.

References

  • The Good Scents Company. (n.d.). Cyclamen aldehyde, 103-95-7. Retrieved from [Link]

  • MDPI. (2024). Comprehensive Review of Cyclamen: Development, Bioactive Properties, and Therapeutic Applications. Retrieved from [Link]

  • Directpcw. (2023). CYCLAMEN ALDEHYDE. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). Cyclamen aldehyde - The Ingredient Directory. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclamen aldehyde. Retrieved from [Link]

  • ScenTree. (n.d.). Cyclamen aldehyde (CAS N° 103-95-7). Retrieved from [Link]

  • PubMed Central. (2022). Terpenes and terpenoids as main bioactive compounds of essential oils, their roles in human health and potential application as natural food preservatives. Retrieved from [Link]

  • PubMed. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Retrieved from [Link]

  • Givaudan. (n.d.). Cyclamen Aldehyde Extra. Retrieved from [Link]

  • PubMed Central. (2018). Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. Retrieved from [Link]

  • PubMed Central. (2022). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Retrieved from [Link]

  • PubMed Central. (2013). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • ResearchGate. (2016). Insecticidal Effect and Biological Activity of Endemic Cyclamen parviflorum. Retrieved from [Link]

  • Eternis Fine Chemicals. (2015). Cyclamen Aldehyde SDS.pdf. Retrieved from [Link]

  • MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

  • MDPI. (2022). Application of Terpenoid Compounds in Food and Pharmaceutical Products. Retrieved from [Link]

  • Perfumer's Apprentice. (2024). Cyclamen Aldehyde 6041 - SAFETY DATA SHEET. Retrieved from [Link]

  • NIH. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • BioIVT. (n.d.). Antioxidant Assays. Retrieved from [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

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  • ResearchGate. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. Retrieved from [Link]

  • MDPI. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]

  • Scirp.org. (2018). Antioxidant, Antimicrobial, Cytotoxic, Larvicidal and Anthelmintic Activities and Phenolic Contents of Cyclamen alpinum. Retrieved from [Link]

  • MDPI. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Retrieved from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • PubMed Central. (2024). Anticancer, antioxidant, and antibacterial activity of chemically fingerprinted extract from Cyclamen persicum Mill. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Sustainability Directory. (2025). Terpene Alcohol → Term - Lifestyle. Retrieved from [Link]

  • IJNRD. (2024). A Review: Analytical methods used for In vitro Antioxidant studies. Retrieved from [Link]

  • Taylor & Francis Online. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]

  • CyberLeninka. (n.d.). BIOLOGICAL ACTIVITIES, PHENOLIC CONSTITUENTS AND OF VARIOUS EXTRACTS OF CYCLAMEN COUM TUBERS AND LEAVES FROM TURKEY. Retrieved from [Link]

  • ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Retrieved from [Link]

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"Cyclamen alcohol" initial toxicology and safety studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Initial Toxicological and Safety Assessment of Cyclamen Alcohol

Foreword: A Modern Approach to Ingredient Safety

The safety assessment of chemical ingredients, particularly in the cosmetic and pharmaceutical industries, has evolved from a descriptive discipline into a predictive and mechanistic science.[1] Regulatory bodies and industry experts increasingly rely on a weight-of-evidence approach, integrating data from computational modeling (in silico), cell-based assays (in vitro), and targeted studies. This guide provides a detailed framework for the initial toxicological evaluation of Cyclamen alcohol, a compound primarily known as an impurity in the fragrance ingredient Cyclamen aldehyde. While direct toxicological data on Cyclamen alcohol is limited, this paper will synthesize available information, extrapolate from structurally related compounds, and detail the state-of-the-art methodologies required for a comprehensive safety dossier. The principles and protocols outlined here are grounded in guidelines from the Organisation for Economic Co-operation and Development (OECD) and the EU's Scientific Committee on Consumer Safety (SCCS).[2][3]

Introduction to Cyclamen Alcohol

Cyclamen alcohol (CAS No. 4756-19-8), chemically known as 3-(4-Isopropylphenyl)-2-methylpropan-1-ol, is structurally related to Cyclamen aldehyde (CAS No. 103-95-7), a widely used fragrance ingredient.[4][5] The primary concern and the main driver for its risk management is its potential for dermal sensitization.[4] Consequently, the International Fragrance Association (IFRA) prohibits its use as a standalone fragrance ingredient. However, it is permitted as an impurity in Cyclamen aldehyde at a concentration of up to 1.5%.[4][6] This standard underscores the importance of understanding the toxicological profile of even minor components within a formulation.

Physicochemical Properties

A substance's physical and chemical properties are foundational to its toxicological assessment, influencing its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Chemical Name 3-(4-Isopropylphenyl)-2-methylpropan-1-ol[4]
Synonyms β-Methyl-4-(1-methylethyl)benzenepropanol[6]
CAS Number 4756-19-8[4]
Molecular Formula C13H20O[6]
Molecular Weight 192.30 g/mol [6]
Appearance Colorless Liquid (Estimated)[7]
Solubility Insoluble in water; Soluble in ethanol and oils[5]

A Framework for Toxicological Evaluation

A modern safety assessment follows a structured, tiered approach, often referred to as an Integrated Approach to Testing and Assessment (IATA).[2] This strategy prioritizes non-animal methods, or New Approach Methodologies (NAMs), to build a weight-of-evidence case for the safety of an ingredient.[8] The process begins with understanding the substance's properties and potential exposure, then moves through a series of defined toxicological endpoints.

G cluster_0 Phase 1: Characterization & Exposure cluster_1 Phase 2: Core Toxicological Endpoints (In Vitro) cluster_2 Phase 3: Systemic & Repeated Dose Toxicity cluster_3 Phase 4: Risk Assessment a Physicochemical Properties b Intended Use & Exposure Scenarios a->b c In Silico (QSAR) Screening b->c d Genotoxicity (Ames, Micronucleus) c->d Proceed if concerns or lack of data e Skin Sensitization (DPRA, KeratinoSens™) d->e f Skin & Eye Irritation (RhE, BCOP models) e->f g Toxicokinetics (Metabolism, Absorption) f->g h Repeated Dose Toxicity (If necessary) g->h i Derive No-Observed-Adverse- Effect Level (NOAEL) h->i j Calculate Margin of Safety (MoS) i->j k Final Safety Conclusion j->k

Figure 1: A generalized workflow for cosmetic ingredient safety assessment.

Core Toxicological Endpoint Analysis

Dermal Sensitization: The Primary Risk Driver

Dermal sensitization is an immunological process where an initial exposure to a substance (induction phase) leads to an allergic reaction upon subsequent contact (elicitation phase). For many fragrance ingredients, this is the most sensitive toxicological endpoint.

Causality: The intrinsic property driving the risk management for Cyclamen alcohol is dermal sensitization.[4] The Expert Panel for Fragrance Safety has recommended against its use as a fragrance ingredient for this reason.[4] The mechanism often involves the chemical (or its metabolite) acting as a hapten, which binds to skin proteins to form an immunogenic complex. This is a key event in the Adverse Outcome Pathway (AOP) for skin sensitization.

AOP_Skin_Sensitization MIE Molecular Initiating Event (MIE) Covalent binding of hapten to skin proteins KE1 Key Event 1 Keratinocyte Activation (Inflammatory response) MIE->KE1 OECD TG 442C (DPRA) KE2 Key Event 2 Dendritic Cell Activation & Migration KE1->KE2 OECD TG 442D (KeratinoSens™) KE3 Key Event 3 T-cell Proliferation in Lymph Node KE2->KE3 OECD TG 442E (h-CLAT) AO Adverse Outcome (AO) Allergic Contact Dermatitis (ACD) KE3->AO

Figure 2: The Adverse Outcome Pathway (AOP) for skin sensitization.

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that models the molecular initiating event of haptenization.

  • Objective: To quantify the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.

  • Materials: Test chemical (Cyclamen alcohol), synthetic peptides (cysteine- and lysine-containing), appropriate solvent, HPLC system.

  • Procedure:

    • Prepare a 100 mM solution of the cysteine peptide and a 100 mM solution of the lysine peptide.

    • Prepare a 100 mM solution of the test chemical in acetonitrile.

    • Incubate the test chemical with each peptide solution at specific ratios (1:10 for cysteine, 1:50 for lysine) for 24 hours at 25°C.

    • Following incubation, analyze the samples by HPLC with UV detection to measure the percentage of peptide depletion.

  • Data Interpretation:

    • The mean cysteine and lysine depletion values are used to categorize the substance into one of four reactivity classes: no to minimal, low, moderate, or high reactivity.

    • This data is then used in a defined approach, often combined with results from other assays (e.g., KeratinoSens™), to predict sensitization potential.

Acute Toxicity (Oral & Dermal)

Acute toxicity studies assess the potential for adverse effects from a single, short-term exposure. While specific data for Cyclamen alcohol is not publicly available, data for the structurally similar Cyclamen aldehyde provides a useful reference point.

EndpointSpeciesValueReference
Acute Oral LD50 Rat3810 mg/kg[7]
Acute Dermal LD50 Rabbit> 5000 mg/kg[7]

These values for Cyclamen aldehyde suggest low acute toxicity via both oral and dermal routes. A similar profile would be anticipated for Cyclamen alcohol, though confirmatory testing would be required for a full safety assessment.

Experimental Protocol: Acute Dermal Toxicity - OECD TG 402

  • Objective: To determine the potential for a substance to cause toxicity when applied to the skin in a single dose.

  • Principle: The test substance is applied to a small, shaved area of the skin (typically on rats or rabbits) for 24 hours.

  • Procedure:

    • Select healthy, young adult animals. Shave a test area of approximately 10% of the body surface area.

    • Apply the test substance uniformly at a limit dose of 2000 mg/kg body weight (or up to 5000 mg/kg if warranted).

    • Cover the application site with a porous gauze dressing and non-irritating tape.

    • After 24 hours, remove the dressing and wash the treated skin to remove any residual test substance.

    • Observe the animals for signs of toxicity and mortality for at least 14 days.

    • Record body weight changes and perform a gross necropsy on all animals at the end of the observation period.

  • Data Interpretation: If no mortality or significant toxicity is observed at the limit dose, the substance is considered to have a low level of acute dermal toxicity.

Skin & Eye Irritation

Irritation is a localized, non-immunological inflammatory response. Modern safety assessments rely on validated in vitro methods using reconstructed human tissue models.

  • Skin Irritation: Cyclamen aldehyde is classified as causing skin irritation.[7] It is plausible that Cyclamen alcohol could also have irritant properties. The standard in vitro method is the Reconstructed Human Epidermis (RhE) test (OECD TG 439). The protocol involves applying the test chemical to the tissue surface and measuring cell viability after a set exposure time. A significant reduction in viability indicates irritation potential.

  • Eye Irritation: For substances that may come into contact with the eyes, an assessment of eye irritation is critical.[9] The Bovine Corneal Opacity and Permeability (BCOP) assay (OECD TG 437) is a widely used in vitro alternative. It measures changes in corneal opacity and permeability after exposure to a test chemical to predict the level of eye irritation.

Mutagenicity & Genotoxicity

Genotoxicity assessment is crucial to rule out the potential for a substance to cause genetic mutations, which could lead to cancer or developmental effects.[9] The SCCS recommends a core battery of in vitro tests.[10]

  • Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid. The test chemical is incubated with the bacteria, both with and without an external metabolic activation system (S9 mix). If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on an amino-acid-deficient medium.

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay detects damage to chromosomes or the mitotic apparatus. Cultured mammalian cells are exposed to the test chemical. After treatment, the cells are examined for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm that result from chromosome breaks or loss. An increase in micronuclei indicates genotoxic potential.

While there is no specific data for Cyclamen alcohol, it's important to consider its metabolism. Alcohols can be metabolized to aldehydes, and some aldehydes, like acetaldehyde (a metabolite of ethanol), are known to be genotoxic.[11] Therefore, this endpoint must be thoroughly investigated.

Metabolism and Toxicokinetics

Understanding a substance's metabolic fate is key to interpreting toxicological data. Primary alcohols are often metabolized in the body via oxidation.

Plausible Metabolic Pathway: It is highly probable that Cyclamen alcohol undergoes a two-step oxidation process. First, alcohol dehydrogenase (ADH) would likely oxidize it to its corresponding aldehyde, Cyclamen aldehyde. Subsequently, aldehyde dehydrogenase (ALDH) would further oxidize the aldehyde to its carboxylic acid derivative, 3-(4-Isopropylphenyl)-2-methylpropanoic acid. This pathway is significant because the reactivity and toxicity of the metabolites may differ from the parent compound. For example, the sensitization potential of some alcohols is attributed to their metabolic conversion to more reactive aldehydes in the skin.[12]

Metabolism CA Cyclamen Alcohol CAD Cyclamen Aldehyde CA->CAD Alcohol Dehydrogenase (ADH) CAA Cyclamen Carboxylic Acid CAD->CAA Aldehyde Dehydrogenase (ALDH)

Figure 3: Postulated metabolic pathway of Cyclamen alcohol.

Conclusion and Risk Management Perspective

The initial toxicological assessment of Cyclamen alcohol is driven by a significant, identified hazard: dermal sensitization . This has led to a clear risk management decision by IFRA to prohibit its use as a fragrance ingredient.[4] The allowance of up to 1.5% as an impurity in Cyclamen aldehyde is a practical measure based on quantitative risk assessment (QRA), which considers both the hazard (sensitizing potency) and consumer exposure levels to determine a safe concentration.

For a complete de novo safety assessment, a full battery of tests would be required, following the framework outlined in this guide. This would include in vitro assays for genotoxicity, skin and eye irritation, and a more detailed investigation into skin sensitization potential using a defined approach of multiple non-animal methods. Understanding its metabolic conversion to Cyclamen aldehyde is critical, as the toxicology of the aldehyde is better characterized and may contribute to the overall profile of the parent alcohol. This technical guide provides the foundational logic and experimental blueprints for conducting such an evaluation with scientific integrity.

References

  • Amendment 49 STAND Cyclamen aldehyde. (2021). PerfumersWorld.
  • cyclamen aldehyde diethyl acetal 1-(3,3-diethoxy-2-methylpropyl)-4-isopropylbenzene. The Good Scents Company.
  • cyclamen aldehyde, 103-95-7. The Good Scents Company.
  • OECD Legal Instruments: Recommendation of the Council concerning Guidelines in respect of the Control of Chemicals and Chemical Products. (1977). OECD.
  • Comprehensive Review of Cyclamen: Development, Bioactive Properties, and Therapeutic Applic
  • Amendment 4 STAND Cyclamen alcohol. (1980). IFRA.
  • Approaching Acute Toxic Alcohol Poisoning: A Narrative Review. (2021). Longdom Publishing.
  • SCCS Notes of guidance for the testing of cosmetic ingredients and their safety evaluation - 12th revision. (2023). European Commission, Public Health.
  • GUIDELINES FOR THE SAFETY ASSESSMENT OF A COSMETIC PRODUCT. Health Sciences Authority.
  • A species specific metabolism leading to male rat reprotoxicity of Cyclamen aldehyde: in vivo and in vitro evalu
  • SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and Their Safety Evaluation. (2023). Cosmetic Ingredient Review.
  • The evolving role of investigative toxicology in the pharmaceutical industry. (2023).
  • Cyclamen aldehyde. Wikipedia.
  • Skin sensitization to cinnamic alcohol: the role of skin metabolism. (1992).
  • beta-Methyl-4-(1-methylethyl)benzenepropanol.
  • Guidelines for the Testing of Chemicals. OECD.
  • Statement on the mutagenicity of alcohol (ethanol) and its metabolite acetaldehyde. (2014). GOV.UK.
  • Is ethanol genotoxic?
  • Safety Testing of Cosmetic Products: Overview of Established Methods and New Approach Methodologies (NAMs). (2022).

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An In-depth Technical Guide to the Enantiomers of Cyclamen Alcohol: Synthesis, Properties, and Chiral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the enantiomers of Cyclamen alcohol, formally known as 2-methyl-3-(4-isopropylphenyl)propan-1-ol. Chirality plays a pivotal role in the olfactory and biological properties of fragrance ingredients. This document details the synthesis of racemic Cyclamen alcohol, established protocols for its enantioselective resolution, and a comparative analysis of the distinct properties of the (R)- and (S)-enantiomers. Advanced analytical methodologies for chiral discrimination, including gas chromatography and NMR spectroscopy, are discussed in depth. This guide is intended for researchers, scientists, and professionals in the fields of fragrance chemistry, stereochemistry, and drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of Chirality in Fragrance Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for biological activity. In the realm of fragrance and flavor chemistry, enantiomers of a chiral molecule can elicit vastly different olfactory responses in the human nose, which acts as a highly sensitive chiral selector. One enantiomer might possess a desirable scent, while its mirror image could be odorless or have a completely different, sometimes unpleasant, aroma. Understanding and controlling the stereochemistry of fragrance ingredients is therefore of paramount importance for the creation of novel and refined scents.

Cyclamen alcohol, a key component in various fragrance compositions, possesses a single stereocenter at the C2 position of the propanol chain. This gives rise to two enantiomers: (R)-Cyclamen alcohol and (S)-Cyclamen alcohol. While often used as a racemic mixture, the separation and characterization of the individual enantiomers unlock the potential for more precise and potent fragrance formulations. This guide delves into the technical nuances of these stereoisomers.

Synthesis of Racemic Cyclamen Alcohol

The synthesis of racemic Cyclamen alcohol typically begins with the production of its precursor, Cyclamen aldehyde (2-methyl-3-(4-isopropylphenyl)propanal).

Synthesis of Cyclamen Aldehyde

A common industrial method for synthesizing Cyclamen aldehyde is through an aldol condensation reaction between 4-isopropylbenzaldehyde and propanal, followed by a selective hydrogenation step.

Reaction Scheme:

This classical approach can sometimes result in impurities, such as unreduced unsaturated aldehyde and small amounts of the corresponding saturated alcohol[1].

Reduction to Racemic Cyclamen Alcohol

The racemic Cyclamen aldehyde is then reduced to racemic Cyclamen alcohol. This can be achieved using various reducing agents.

Reaction Scheme:

Standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent are effective for this transformation. Enzymatic reduction methods also offer a green and selective alternative[2].

Chiral Resolution of Racemic Cyclamen Alcohol

The separation of the racemic mixture into its constituent enantiomers is a critical step in evaluating their individual properties. Lipase-catalyzed kinetic resolution is a highly effective and widely used method for this purpose.

Principle of Lipase-Catalyzed Kinetic Resolution

Lipases are enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer of a chiral alcohol at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers. In the case of Cyclamen alcohol, the enzyme will preferentially acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol.

G racemate (R/S)-Cyclamen Alcohol (Racemic Mixture) reagents Lipase + Acyl Donor racemate->reagents products Mixture of: (S)-Cyclamen Alcohol (R)-Cyclamen Alcohol Acetate reagents->products separation Chromatographic Separation products->separation s_enantiomer (S)-Cyclamen Alcohol (Enantiopure) separation->s_enantiomer Unreacted r_enantiomer_acetate (R)-Cyclamen Alcohol Acetate (Enantiopure) separation->r_enantiomer_acetate Acylated hydrolysis Hydrolysis r_enantiomer_acetate->hydrolysis r_enantiomer (R)-Cyclamen Alcohol (Enantiopure) hydrolysis->r_enantiomer

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general guideline and may require optimization for specific lipases and reaction conditions.

Materials:

  • Racemic Cyclamen alcohol

  • Immobilized Lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL))

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

Procedure:

  • To a stirred solution of racemic Cyclamen alcohol (1 equivalent) in an anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Add the acyl donor (1.5-3 equivalents).

  • Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • The resulting mixture contains the unreacted enantiomer of Cyclamen alcohol and the acylated enantiomer.

  • Separate the unreacted alcohol from the ester by column chromatography.

  • The acylated enantiomer can be hydrolyzed back to the alcohol using a base (e.g., NaOH or KOH in methanol/water) to obtain the other pure enantiomer.

Causality Behind Experimental Choices:

  • Immobilized Lipase: Using an immobilized enzyme simplifies the workup process, as it can be easily removed by filtration and potentially reused.

  • Anhydrous Solvent: The absence of water is crucial for acylation reactions to prevent competitive hydrolysis of the acyl donor and the product ester.

  • Vinyl or Isopropenyl Acetate: These acyl donors are often preferred because the byproduct (acetaldehyde or acetone, respectively) is volatile and does not interfere with the reaction equilibrium, driving the reaction forward[3].

Properties of Cyclamen Alcohol Enantiomers

While comprehensive data comparing the enantiomers of Cyclamen alcohol are not widely published, valuable insights can be drawn from studies on the closely related Cyclamen aldehyde and other chiral fragrance molecules.

Olfactory Properties

It is well-established that enantiomers can have distinct odor profiles[4]. For the related 2-methyl-3-(4-isopropylphenyl)propanal (Cyclamen aldehyde), the (-) isomer is reported to possess a cyclamen-like odor, while the (+) isomer has a lily bell-like scent[5]. Although direct sensory data for the enantiomers of Cyclamen alcohol is scarce, it is highly probable that they also exhibit different olfactory characteristics. General descriptions of Cyclamen alcohol's scent include soft and floral notes[6].

Table 1: Postulated Olfactory Profiles of Cyclamen Alcohol Enantiomers (based on related compounds)

EnantiomerPostulated Odor Description
(S)-(-)-Cyclamen alcohol Likely to possess the characteristic fresh, floral, cyclamen-like notes.
(R)-(+)-Cyclamen alcohol May exhibit a different floral character, potentially with green or fruity nuances.

Note: These are inferred properties and require direct sensory panel evaluation for confirmation.

Biological and Toxicological Properties

The biological activities of the individual enantiomers of Cyclamen alcohol have not been extensively studied. However, it is a general principle in pharmacology and toxicology that enantiomers can have different biological effects, including varying levels of activity and toxicity[7][8]. For instance, extracts from Cyclamen species have been noted for their potential anti-inflammatory, cholesterol-reducing, and anti-tumor effects[8]. Further research is needed to determine if these or other biological activities are stereospecific to one of the Cyclamen alcohol enantiomers.

From a regulatory standpoint, Cyclamen alcohol as a fragrance ingredient is generally accepted at a level of up to 1.5% in Cyclamen aldehyde[9].

Analytical Characterization of Enantiomers

The accurate determination of enantiomeric purity and the assignment of absolute configuration are crucial. Gas chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for these purposes.

Chiral Gas Chromatography (GC)

Chiral GC is the method of choice for determining the enantiomeric excess (ee) of volatile chiral compounds like Cyclamen alcohol.

Principle: Chiral GC utilizes a stationary phase that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus their separation.

Typical Protocol:

  • Column: A capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column) is used[10].

  • Injector and Detector: Standard split/splitless injector and a flame ionization detector (FID) are commonly employed.

  • Temperature Program: An optimized temperature gradient is used to achieve baseline separation of the enantiomers.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

G sample Racemic Cyclamen Alcohol Sample Injection column Chiral GC Column (e.g., Cyclodextrin-based) sample->column separation_process Differential Interaction with Chiral Stationary Phase column->separation_process detector Detector (FID) separation_process->detector chromatogram Chromatogram (Two Separated Peaks) detector->chromatogram data_analysis Peak Integration & ee Calculation chromatogram->data_analysis result Enantiomeric Excess (ee) Value data_analysis->result

NMR Spectroscopy for Chiral Discrimination

While standard NMR spectroscopy does not distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments that are distinguishable by NMR.

Principle of Chiral Derivatizing Agents: A chiral alcohol is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomeric esters. These diastereomers have different chemical shifts in their NMR spectra, allowing for the determination of the enantiomeric ratio.

Table 2: Predicted Spectroscopic Data for Cyclamen Alcohol

TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR -OHBroad singlet, ~1.5-3.0 ppm (variable)
-CH₂-OH~3.4-3.6 ppm
Aromatic-H~7.0-7.2 ppm
-CH(CH₃)₂~2.8-2.9 ppm (septet)
-CH(CH₃)₂~1.2 ppm (doublet)
-CH(CH₃)-~1.8-2.0 ppm (multiplet)
-CH(CH₃)-~0.9 ppm (doublet)
¹³C NMR C-OH~65-70 ppm
Aromatic C~125-150 ppm
Other Aliphatic C~15-40 ppm
IR O-H stretchBroad, ~3300-3400 cm⁻¹
C-O stretch~1050 cm⁻¹
Aromatic C-H stretch~3000-3100 cm⁻¹
Aliphatic C-H stretch~2850-2960 cm⁻¹

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Conclusion and Future Perspectives

The enantiomers of Cyclamen alcohol represent a fascinating case study in the importance of stereochemistry in fragrance science. While the synthesis and chiral resolution of this molecule are achievable through established methods like lipase-catalyzed kinetic resolution, a significant opportunity exists for further research into the specific olfactory and biological properties of the individual (R)- and (S)-enantiomers. Such studies would not only contribute to a deeper fundamental understanding of structure-odor relationships but also pave the way for the development of novel, more refined, and potentially more biologically targeted fragrance ingredients. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to embark on such investigations.

References

  • A new chiral stationary phase for gas chromatography was prepared by covalently attaching a diproline chiral selector that has proven to be effective in liquid chromatography to a methylhydrosiloxane-dimethylsiloxane copolymer. With this new chiral stationary phase for GC, racemic aromatic alcohols could be resolved without derivatization.
  • Cyclamen aldehyde should not contain more than 1.5% of Cyclamen alcohol. Amendment 49 STAND Cyclamen aldehyde. (2021, February 10). PerfumersWorld.
  • The optically active isomers of cyclamen aldehyde 1a were synthesized from a chiral intermediate prepared by lipase-catalyzed enantioselective transesterification of a prochiral diol with vinyl acetate. The absolute configuration of the enantiomer of 1a with dextrorotatory in chloroform was determined to be (S)-configuration. The results of an olfactory evaluation of the prepared isomers are also reported. Lipase-catalyzed preparation of optically active isomers of cyclamen aldehyde | Request PDF. (n.d.).
  • A work was published on 2-methyl-3-(4-isopropylphenyl)propanal, of which the (-) isomer was shown to possess a cyclamenlike odor and the (+) isomer has a lily bell-like odor. The Phenylpropanals—Floral Aromatic Aldehydes fragrance. (n.d.). Perfumer & Flavorist.
  • NMR spectroscopy has emerged as a powerful method for discrimination of enantiomers of chiral compounds. One strategy by which the NMR method is exploited is based on converting the enantiomers of a chiral compound to diastereomers using a chiral derivatizing agent. NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. (2011). Fordham Research Commons.
  • Cyclamen alcohol, which is soft, floral and grounding, and methyl cyclamen alcohol for warmer, spicy nuances. What Does Cyclamen Smell Like? A Key Top And Middle Note. (2023, August 28).
  • Enantiomers can differ in odor quality and in odor intensity. Enantioselective Perception of Chiral Odorants | Request PDF. (n.d.).
  • The enantioselective hydroboration of racemic allenylsilane (±)-4 with ((d)Ipc)2BH proceeds via enantiodivergent pathways to give vinylborane 11 and crotylborane intermediate (S)-E-5. Subsequent crotylboration of aldehyde substrates with (S)-E-5 at -78 °C provides (E)-δ-silyl-anti-homoallylic alcohols in 71-89% yield and with 93-96% ee. Enantioselective synthesis of (E)-δ-silyl-anti-homoallylic alcohols via an enantiodivergent hydroboration-crotylboration reaction of a racemic allenylsilane. (2013, April 5). PubMed.
  • A method for manufacturing S-3-(4'-tert-butyl)-phenyl-2-methyl propylamines. Method for the enantioselective synthesis of chiral derivatives of S-3-(4'-Tert-Butyl)-Phenyl-2-Methyl propylamine, systemic fungicides. (n.d.).
  • The synthesis of (±)-β-irone was accomplished using commercially available 3-methylcyclohexanone as the starting material. The olfactory evaluation of synthesized (±)-β-irone was performed. (±)-β-Irone has been found to have a strong, transparent, fruity green top note, a rich violet floral heart note, and a clear, powerful, and long-lasting powdery last note with a woody odor.
  • Enantiomers of the same chiral molecule have similar physico-chemical properties but may differ in their biological properties. Enantioselective occurrence and fate of chiral drugs in the environment. (n.d.).
  • The integrated signal proton ratio 6:1:2:1 observed in the high resolution H-1 NMR spectrum, corresponds with the structural formula of 2-methylpropan-1-ol. proton NMR spectrum of 2-methylpropan-1-ol. (n.d.). Doc Brown's Chemistry.
  • The kinetic resolution of racemic secondary alcohols using lipases is a powerful and widely adopted method for the synthesis of enantiomerically pure compounds. Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols. (n.d.). Benchchem.
  • This is the most classic method at present, and often contains some impurities in the rabbit ear oxalin prepared by this method, as unreduced unsaturated aldehyde and a little saturated alcohol etc. Cyclamen aldehyde production method. (n.d.).
  • Cyclamen persicum has anti-inflammatory effects, reduces cholesterol levels, treats diabetes, and inhibits tumor growth. Anticancer, antioxidant, and antibacterial activity of chemically fingerprinted extract from Cyclamen persicum Mill. (2024, April 11).
  • The approach to achieve bioactive enantiomers by enantioselective synthesis is reported in two original publications and two reviews.
  • The enantiomeric contents of 2-pentanol of Baijiu were analyzed by liquid-liquid extraction (LLE) coupled with gas chromatography-mass spectrometry (GC-MS) using β-cyclodextrin as a chiral stationary phase. (R)-2-pentanol was described as paint, rubber, grease, while the (S)-form had mint, plastic, and pungent notes.
  • Chiral derivatizing agents are optically pure compounds that can easily react with the studied enantiomer mixture, yielding a mixture of diastereomers. The NMR spectrum of the resulting products provides information about the optical purity and proportion of the enantiomers, assuming that the reaction was quantitative. Chapter 4: NMR Discrimination of Chiral Organic Compounds. (2024, September 20).
  • By comparing the NMR chemical shifts of the synthesized model compounds with the ones of the isolated natural product, configurations of four previously unassigned stereocenters of cycloviracin B1 could be elucidated. Chiral Alcohols. (n.d.). Sigma-Aldrich.
  • The invention discloses a preparation method of 2-methyl-1-phenyl-1-propanol. 2- methyl-1-phenyl-1-propanol preparation method. (n.d.).
  • Chiral chromatography is the separation of enantiomeric compounds. A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
  • GC was a major technique for enantioselective analysis for two decades (1980–2000). Contemporary Analysis of Chiral Molecules. (2016, October 1).
  • Enantiomers of chiral compounds may express various biological activities and also different toxicities. [Preparations and biological properties of chiral compounds]. (n.d.). PubMed.
  • Both enantiomers of the potential anti-anginal drug ranolazine have been synthesized from enantiopure (R)- and (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol. Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine. (n.d.).
  • Isopropenyl and vinyl esters have been found to be useful for lipase-catalyzed stereoselective acylation of a number of hydroxy compounds. 18.3. Lipase Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol | Request PDF. (n.d.).
  • The resolution process is relatively robust but at least 30 minutes of stirring before filtering is required. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
  • The baseline separation of the ten compounds was achieved in 18 minutes. Using the chiral column Chiralpak AD, the separation of the ten pairs of enantiomers was obtained in 32 minutes. Chiral-achiral-separation-ten-flavanones.pdf. (2022, October 28).
  • The chemical reduction of aldehydes to the corresponding alcohols is a well-known and easy reaction that can be performed using many different reagents. Enzymatic reduction can be a valid alternative because the selectivity displayed by enzymes is usually greater.

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Methodological & Application

Application Note: Synthesis of Cyclamen Alcohol from Cyclamen Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of cyclamen alcohol, a valuable fragrance ingredient, through the chemical reduction of cyclamen aldehyde. It is intended for an audience of researchers, scientists, and professionals in the fields of organic synthesis and fragrance chemistry. This guide details two primary, field-proven methodologies: catalytic hydrogenation and sodium borohydride reduction. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Cyclamen Alcohol

Cyclamen alcohol (2-methyl-3-(p-isopropylphenyl)propan-1-ol) is a key component in the perfumer's palette, prized for its delicate, floral, and slightly green aroma reminiscent of lily-of-the-valley and cyclamen blossoms. Its stability and olfactory profile make it a sought-after ingredient in fine fragrances, cosmetics, and household products. The most direct and industrially relevant pathway to cyclamen alcohol is the reduction of its corresponding aldehyde, cyclamen aldehyde (2-methyl-3-(p-isopropylphenyl)propanal).[1][2] This transformation is a cornerstone reaction in fragrance chemistry, requiring high selectivity and yield to be economically viable.

This application note will explore the two most prevalent and effective methods for this conversion, providing detailed protocols, mechanistic insights, and comparative data to assist researchers in selecting the optimal synthetic route for their specific needs.

Chemical Principles and Mechanistic Overview

The conversion of an aldehyde to a primary alcohol is a fundamental reduction reaction in organic chemistry.[3][4] This process involves the addition of two hydrogen atoms across the carbon-oxygen double bond of the carbonyl group. The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the aldehyde without affecting other functional groups that may be present in the molecule.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial process for the reduction of aldehydes.[5][6] The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.[7]

  • Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal such as palladium (Pd), platinum (Pt), or ruthenium (Ru) supported on a high-surface-area material like activated carbon or alumina.[2][7] Both the cyclamen aldehyde and molecular hydrogen are adsorbed onto the catalyst surface. This adsorption facilitates the cleavage of the H-H bond and the subsequent stepwise addition of hydrogen atoms to the carbonyl group, ultimately yielding cyclamen alcohol.

  • Causality of Experimental Choices: The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that influence the reaction rate and selectivity.[2] For instance, certain catalysts may also promote the hydrogenolysis of the resulting alcohol, an undesirable side reaction.[8] Therefore, reaction conditions must be carefully optimized to maximize the yield of the desired alcohol.

Metal Hydride Reduction: Sodium Borohydride

For laboratory-scale synthesis and applications requiring milder conditions, reduction with metal hydrides is a preferred method. Sodium borohydride (NaBH₄) is a versatile and selective reducing agent for aldehydes and ketones.[3][9]

  • Mechanism: The reduction with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the cyclamen aldehyde.[3] This attack breaks the C=O pi bond, forming a tetracoordinate borate ester intermediate. Subsequent workup with a protic source, such as water or a mild acid, hydrolyzes the borate ester to liberate the final cyclamen alcohol product.[4][10]

  • Trustworthiness of the Protocol: Sodium borohydride is valued for its chemoselectivity; it will readily reduce aldehydes and ketones but typically does not affect less reactive functional groups like esters or amides under standard conditions.[9][10][11] This selectivity makes it a reliable and predictable reagent for this transformation. It is also significantly safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[4]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Catalytic Hydrogenation of Cyclamen Aldehyde

This protocol describes a representative procedure for the selective hydrogenation of the aldehyde functionality.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Cyclamen Aldehyde≥95%Standard Chemical Supplier
Palladium on Carbon (5% Pd/C)Catalyst GradeStandard Chemical SupplierHandle with care; can be pyrophoric.
EthanolAnhydrousStandard Chemical SupplierSolvent
Hydrogen Gas (H₂)High PurityGas SupplierFlammable gas.
Nitrogen Gas (N₂)High PurityGas SupplierFor inerting the system.

Equipment

  • Parr hydrogenator or a similar high-pressure reactor

  • Glass liner for the reactor

  • Magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel with Celite® or a similar filter aid)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Reactor Setup: Place a magnetic stir bar in the glass liner of the Parr hydrogenator.

  • Charging the Reactor: To the liner, add cyclamen aldehyde (e.g., 19.0 g, 0.1 mol) and ethanol (100 mL).

  • Catalyst Addition: Carefully add 5% Pd/C (e.g., 0.5 g) to the solution. Note: The catalyst should be added under a stream of nitrogen to prevent ignition.

  • Sealing and Purging: Seal the reactor. Purge the system with nitrogen gas three times to remove all oxygen, then purge with hydrogen gas three times.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction to a specified temperature (e.g., 40-60 °C). The progress of the reaction can be monitored by the uptake of hydrogen.

  • Reaction Completion: Once hydrogen uptake ceases (typically 4-8 hours), cool the reactor to room temperature.

  • Depressurization and Purging: Carefully vent the excess hydrogen and purge the reactor with nitrogen gas three times.

  • Work-up: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet with water before disposal.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The resulting crude cyclamen alcohol can be purified by vacuum distillation.[12][13]

Protocol 2: Sodium Borohydride Reduction of Cyclamen Aldehyde

This protocol offers a milder, non-pressurized alternative suitable for various laboratory settings.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Cyclamen Aldehyde≥95%Standard Chemical Supplier
Sodium Borohydride (NaBH₄)≥98%Standard Chemical SupplierMoisture sensitive.
Methanol or EthanolReagent GradeStandard Chemical SupplierSolvent.
Deionized WaterFor work-up.
Saturated Ammonium Chloride (NH₄Cl)For quenching.
Diethyl Ether or Ethyl AcetateReagent GradeStandard Chemical SupplierExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent.

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclamen aldehyde (e.g., 19.0 g, 0.1 mol) in methanol (150 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: While stirring, add sodium borohydride (e.g., 1.9 g, 0.05 mol) portion-wise over 30 minutes. Maintain the temperature below 10 °C. Note: The addition may cause gas evolution (hydrogen).

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (50 mL) to quench the excess sodium borohydride.

  • Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude cyclamen alcohol.

  • Purification: The product can be further purified by vacuum distillation if necessary.

Comparative Analysis of Synthesis Methods

ParameterCatalytic HydrogenationSodium Borohydride Reduction
Reagents Cyclamen Aldehyde, H₂ Gas, Metal Catalyst (e.g., Pd/C)Cyclamen Aldehyde, NaBH₄
Reaction Conditions Elevated temperature (40-60 °C) and pressure (50-100 psi)Low to ambient temperature (0 °C to RT), atmospheric pressure
Selectivity High for aldehyde reduction, but risk of over-reduction or hydrogenolysisExcellent for aldehydes/ketones; non-reactive towards most other groups
Safety Requires specialized high-pressure equipment; H₂ is flammable; catalyst can be pyrophoricNaBH₄ reacts with protic solvents to release H₂; requires careful quenching
Work-up Filtration of heterogeneous catalystAqueous quench and liquid-liquid extraction
Scalability Highly scalable and cost-effective for industrial productionWell-suited for lab scale; can be scaled with appropriate thermal management

Visualizations

General Reaction Scheme

Synthesis A Cyclamen Aldehyde (C13H18O) B Cyclamen Alcohol (C13H20O) A->B Reduction

Caption: General reduction of Cyclamen Aldehyde to Cyclamen Alcohol.

Experimental Workflow: Sodium Borohydride Reduction

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve Aldehyde in Methanol B 2. Cool to 0-5 °C A->B C 3. Add NaBH4 Portion-wise B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Quench with aq. NH4Cl D->E Reaction Complete F 6. Extract with Diethyl Ether E->F G 7. Dry & Concentrate F->G H 8. Vacuum Distillation (Optional) G->H I Final Product: Cyclamen Alcohol H->I

Caption: Workflow for the NaBH₄ reduction of Cyclamen Aldehyde.

References

  • ScenTree. (n.d.). Cyclamen aldehyde (CAS N° 103-95-7). Retrieved from [Link]

  • Google Patents. (2015). CN104892380A - Cyclamen aldehyde production method.
  • China Cyclamen Aldehyde Manufacturers Suppliers Factory. (n.d.). Cyclamen Aldehyde. Retrieved from [Link]

  • ResearchGate. (2015). Cyclamen aldehyde synthesis: Aldol condensation followed by hydrogenation over ruthenium catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Oxidative Addition in Action- Catalytic Hydrogenation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclamen aldehyde. Retrieved from [Link]

  • YouTube. (2022). Catalytic hydrogenation of aldehydes and ketones||Method of preparation of alcohols. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of aldehydes and ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Retrieved from [Link]

  • Google Patents. (2010). US20100261240A1 - Method of purifying alcohol from a fermentation broth.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • YouTube. (2015). How to Purify 70% Ethyl Rubbing Alcohol. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

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Application Notes and Protocols: Hydrogenation of Cyclamen Aldehyde to Cyclamen Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical reduction of Cyclamen Aldehyde to its corresponding primary alcohol, Cyclamen Alcohol. The conversion of an aldehyde to an alcohol is a fundamental transformation in organic synthesis, pivotal in the fine chemicals and fragrance industries. Cyclamen Aldehyde is a widely utilized fragrance ingredient, known for its powerful floral and green aroma reminiscent of lily-of-the-valley.[1][2] Its reduction product, Cyclamen Alcohol, serves as a key intermediate and can also be present as an impurity in the aldehyde, making controlled synthesis and understanding of this conversion critical.[3][4] This guide details two robust protocols for this hydrogenation: a classic catalytic hydrogenation using Raney® Nickel and a selective chemical reduction using sodium borohydride. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and offer expert insights into process optimization and safety.

Scientific Foundation: The Chemistry of Aldehyde Reduction

The conversion of Cyclamen Aldehyde to Cyclamen Alcohol is a reduction reaction, specifically the addition of two hydrogen atoms across the carbon-oxygen double bond (carbonyl group) of the aldehyde.[5][6] This process transforms the aldehyde functional group (-CHO) into a primary alcohol (-CH₂OH).

There are several established methodologies to achieve this transformation, each with distinct advantages concerning selectivity, scale, and equipment requirements.

  • Catalytic Hydrogenation: This industrial cornerstone involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.[5] The reaction occurs on the surface of the catalyst, which typically contains metals like nickel, palladium, or platinum. The widely accepted Horiuti-Polanyi mechanism posits that the aldehyde and H₂ are adsorbed onto the catalyst surface, where the H-H bond is cleaved. Hydrogen atoms are then sequentially transferred to the carbonyl group, resulting in the formation of the alcohol, which subsequently desorbs from the surface.[7]

  • Transfer Hydrogenation: A variation of catalytic hydrogenation, this method utilizes a hydrogen-donor molecule instead of gaseous H₂.[8] Common donors include isopropanol or formic acid. The catalyst facilitates the transfer of hydrogen from the donor to the aldehyde.[9][10] This technique is often advantageous as it can circumvent the need for high-pressure hydrogenation equipment.[11]

  • Chemical Reduction with Hydride Reagents: For laboratory-scale synthesis, metal hydrides are exceptionally effective. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for converting aldehydes and ketones to alcohols.[12][13] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.[14] Subsequent workup with a protic source (like water or a mild acid) neutralizes the resulting alkoxide to yield the final alcohol.[12][15] NaBH₄ is valued for its selectivity, as it typically does not reduce less reactive carbonyl groups such as esters or amides under standard conditions.[16]

Reaction Pathway and Workflow Visualizations

Chemical Transformation

Caption: Chemical reduction of Cyclamen Aldehyde to Cyclamen Alcohol.

Experimental Workflow: Catalytic Hydrogenation

G A Charge Reactor: Cyclamen Aldehyde, Solvent, Raney® Ni B Seal & Purge System (Inert Gas, then H₂) A->B C Pressurize with H₂ Gas Set Temp. & Stirring B->C D Monitor Reaction (H₂ Uptake / GC / TLC) C->D E Depressurize & Purge (Inert Gas) D->E F Filter Catalyst (Caution: Pyrophoric when dry) E->F G Solvent Removal (Rotary Evaporation) F->G H Purified Cyclamen Alcohol G->H

Caption: Workflow for Catalytic Hydrogenation Protocol.

Experimental Workflow: Sodium Borohydride Reduction

G A Dissolve Aldehyde in Solvent (e.g., Ethanol) & Cool (0°C) B Portion-wise Addition of Sodium Borohydride (NaBH₄) A->B C Stir at Room Temperature B->C D Monitor Reaction (TLC / GC) C->D E Quench Reaction (e.g., aq. NH₄Cl) at 0°C D->E F Aqueous Workup & Solvent Extraction E->F G Dry Organic Layer & Filter F->G H Solvent Removal (Rotary Evaporation) G->H I Purified Cyclamen Alcohol H->I

Sources

Application Note: High-Purity Isolation of Cyclamen Alcohol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Cyclamen alcohol (β-methyl-4-(1-methylethyl)benzenepropanol) is a valuable fragrance ingredient and a common process-related impurity found in the production of Cyclamen aldehyde, a widely used aroma chemical with a floral, lily-of-the-valley scent profile.[1][2] According to fragrance industry standards, the concentration of cyclamen alcohol in cyclamen aldehyde is often restricted, for instance, to a maximum of 1.5%, due to its potential to be an irritant.[3][4][5] Therefore, efficient and scalable purification methods are critical for both the quality control of cyclamen aldehyde and the isolation of pure cyclamen alcohol for other applications.

This application note presents a detailed protocol for the purification of cyclamen alcohol from a typical synthetic mixture containing its parent aldehyde. The method leverages the principles of normal-phase flash column chromatography, a technique that separates compounds based on their differential adsorption to a polar stationary phase.[6][7] The foundational principle of this separation is the polarity difference between the aldehyde and alcohol functional groups. The hydroxyl group (-OH) in cyclamen alcohol imparts greater polarity compared to the aldehyde group (-CHO) of its precursor. This allows for strong selective retention of the alcohol on a polar adsorbent like silica gel.[8]

This guide provides a comprehensive workflow, from initial method development using Thin-Layer Chromatography (TLC) to a scalable flash chromatography protocol and final purity verification by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Chromatographic Separation

The separation of cyclamen alcohol from cyclamen aldehyde is based on the principles of adsorption chromatography. The stationary phase, silica gel, is a highly polar material with surface silanol groups (Si-OH).[8] These groups act as hydrogen bond donors and acceptors.

  • Cyclamen Alcohol: The primary alcohol functional group (-CH₂OH) is highly polar and can engage in strong hydrogen bonding interactions with the silica gel's silanol groups. This results in strong adsorption and slower movement through the column.

  • Cyclamen Aldehyde: The aldehyde functional group (-CHO) is polar, but less so than the alcohol. Its interaction with the silica gel is primarily through weaker dipole-dipole forces.

Consequently, when a non-polar mobile phase is used, the less polar cyclamen aldehyde has a weaker affinity for the stationary phase and elutes from the column first. By gradually increasing the polarity of the mobile phase (a gradient elution), the stronger interactions between cyclamen alcohol and the silica gel can be overcome, allowing it to be eluted as a purified fraction.

G cluster_0 Silica Gel Surface (Stationary Phase) Silica Si-O-Si-O-Si OH1 | OH2 | OH3 | Silanol1 OH Silanol2 OH Silanol3 OH Aldehyde Cyclamen Aldehyde Weak Interaction (Dipole-Dipole) Elutes First Aldehyde->Silanol2 Weak Adsorption Alcohol Cyclamen Alcohol Strong Interaction (Hydrogen Bonding) Elutes Later Alcohol->Silanol3 Strong H-Bonding Adsorption

Caption: Interaction of analytes with the polar stationary phase.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Crude Cyclamen Alcohol/Aldehyde mixture

  • Silica Gel for flash chromatography (e.g., 230-400 mesh)

  • Analytical TLC Plates (Silica gel 60 F₂₅₄)

  • n-Hexane (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Ethanol (Reagent Grade)

  • Phosphomolybdic Acid (PMA) stain solution (10 g in 100 mL ethanol)[9]

  • Deionized Water

Instrumentation
  • Flash Chromatography System (e.g., Biotage, Teledyne ISCO) or manual glass column setup

  • Fraction Collector

  • TLC Developing Chamber

  • UV Lamp (254 nm)

  • Heat Gun

  • Rotary Evaporator with vacuum pump and water bath

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

Experimental Protocols

This section details the complete workflow for the purification of cyclamen alcohol.

Caption: Overall purification and analysis workflow.

Part A: Thin-Layer Chromatography (TLC) Method Development

Causality: Before committing to a large-scale column separation, TLC is used to determine the optimal mobile phase composition that provides the best separation between the target compound (cyclamen alcohol) and impurities (cyclamen aldehyde).[10] The goal is to find a solvent system where the Rf values of the two compounds are significantly different (ΔRf > 0.2).

  • Prepare Samples: Dissolve a small amount of the crude mixture in ethyl acetate. Prepare dilute solutions of pure cyclamen aldehyde and cyclamen alcohol standards, if available.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and standards onto the baseline of a TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a pre-equilibrated atmosphere of a test solvent system. Start with a low-polarity mixture, such as 95:5 (v/v) Hexane:Ethyl Acetate.

  • Visualize: After the solvent front reaches near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Aromatic compounds like cyclamen aldehyde and alcohol will be UV-active.[9]

  • Stain: Subsequently, dip the plate in a phosphomolybdic acid (PMA) stain solution and gently heat with a heat gun. Alcohols typically produce distinct dark green or blue spots.[9]

  • Optimize: Adjust the ratio of Hexane:Ethyl Acetate (e.g., 90:10, 85:15) until a clear separation is observed. The more polar cyclamen alcohol will have a lower Rf value than the cyclamen aldehyde. An ideal Rf for the target compound on the preparative column is ~0.25-0.35.

Part B: Column Preparation (Slurry Packing)

Causality: The slurry packing method is crucial for creating a homogenous, air-free stationary phase bed.[11] This prevents cracking and channeling of the mobile phase, which would otherwise lead to poor separation efficiency.

  • Select Column Size: Choose a column with a diameter and length appropriate for the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica weight to crude sample weight).

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to form a consistent slurry.[8]

  • Pack the Column: With the column stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing.

Part C: Sample Loading and Elution

Causality: The sample should be loaded in a minimal volume of solvent to ensure it is applied as a narrow, concentrated band at the top of the column. A wide starting band leads to broad, overlapping elution profiles.

  • Prepare Sample: Dissolve the crude mixture (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load Sample: Carefully pipette the concentrated sample solution onto the top of the silica bed.

  • Begin Elution: Start the elution with the low-polarity mobile phase determined from TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate). This phase is designed to elute the less polar cyclamen aldehyde.

  • Gradient Elution: After the aldehyde has eluted (monitored by TLC), gradually increase the mobile phase polarity by increasing the percentage of ethyl acetate (e.g., to 85:15, then 80:20). This increase in solvent strength is necessary to displace the more strongly adsorbed cyclamen alcohol from the silica gel.

Elution Step Mobile Phase (Hexane:Ethyl Acetate, v/v) Column Volumes (CV) Target Compound
Equilibration95:52-3-
Elution 195:53-5Cyclamen Aldehyde & non-polar impurities
Elution 285:153-5Transition
Elution 380:205-10Cyclamen Alcohol
Column Wash50:502Highly polar impurities

Table 1: Representative Gradient Elution Protocol.

Part D: Fraction Collection and Analysis
  • Collect Fractions: Collect fractions of a consistent volume throughout the elution process.

  • Monitor by TLC: Spot alternating fractions onto a TLC plate. Develop and visualize the plate as described in Part A to identify which fractions contain the pure cyclamen alcohol.

  • Pool and Concentrate: Combine the fractions that contain only the pure target compound. Remove the solvent using a rotary evaporator at 40°C under reduced pressure to yield the purified cyclamen alcohol.

Part E: Purity Assessment by GC-MS

Causality: GC-MS is the definitive analytical technique for assessing the purity of volatile and semi-volatile compounds like cyclamen alcohol.[12][13] It provides quantitative purity data (by peak area percentage) and confirms the identity of the compound via its mass spectrum.

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent like ethanol or hexane.

  • GC-MS Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the peak area of the cyclamen alcohol divided by the total peak area of all components. The mass spectrum should be compared against a library database to confirm the identity.

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 40-400 amu

Table 2: Typical GC-MS Parameters for Purity Analysis.

Expected Results and Troubleshooting

  • Yield: The recovery of cyclamen alcohol is dependent on its concentration in the crude mixture but is typically high (>85%) with this optimized method.

  • Purity: The protocol is designed to achieve a purity of >99% as determined by GC-MS analysis.

  • Troubleshooting:

    • Poor Separation: If compounds elute together, the mobile phase is too polar. Reduce the percentage of ethyl acetate. If nothing elutes, the mobile phase is not polar enough; increase the ethyl acetate percentage.

    • Band Tailing: This may be caused by overloading the column or using a solvent for sample loading that is too strong. Reduce the sample load or dissolve the sample in a weaker solvent.

    • Cracked Column Bed: This is often due to the silica running dry or improper packing. The column must be repacked.

References

  • ScenTree. Cyclamen aldehyde (CAS N° 103-95-7). Available at: [Link]

  • Wikipedia. Cyclamen aldehyde. Available at: [Link]

  • Directpcw. CYCLAMEN ALDEHYDE. Available at: [Link]

  • ResearchGate. Cyclamen persicum: Methanolic Extract Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique. Available at: [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]

  • ResearchGate. Isolation and Identification of some Compounds from Cyclamen Rohlfsianum (Primulaceae) from Libya. Available at: [Link]

  • NIH National Library of Medicine. Separation techniques: Chromatography. Available at: [Link]

  • PubChem. beta-Methyl-4-(1-methylethyl)benzenepropanol. Available at: [Link]

  • ResearchGate. Cyclamen persicum: Methanolic Extract Using Gas Chromatography- Mass Spectrometry (GC-MS) Technique. Available at: [Link]

  • Google Patents. CN104892380A - Cyclamen aldehyde production method.
  • JoVE. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • TSI Journals. ISOLATION AND IDENTIFICATION OF SOME COMPOUNDS FROM CYCLAMEN ROHLFSIANUM (PRIMULACEAE) FROM LIBYA. Available at: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available at: [Link]

  • ResearchGate. Chromatographic Properties of Ethanol/Water Mobile Phases on Silica Based Monolithic C18. Available at: [Link]

  • column chromatography.pdf. Available at: [Link]

  • Impactfactor. Cyclamen persicum: Methanolic Extract Using Gas Chromatography- Mass Spectrometry (GC-MS) Technique. Available at: [Link]

  • PubMed. Mobile phase selection for the combined use of liquid chromatography-inductively coupled plasma mass spectrometry and electrospray ionisation mass spectrometry. Available at: [Link]

  • Odinity. Separation & Identification of Alcohols by Gas Chromatography. Available at: [Link]

  • YouTube. 【4K】-- Column Chromatography (Purification). Available at: [Link]

  • PubMed. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Available at: [Link]

  • YouTube. How To Choose Mobile Phase For Column Chromatography?. Available at: [Link]

  • PubMed. Purification of compounds from Lignum Dalbergia Odorifera using two-dimensional preparative chromatography with Click oligo (ethylene glycol) and C18 column. Available at: [Link]

  • YouTube. Performing Column Chromatography. Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • Cytiva. Maintenance and cleaning of size exclusion chromatography columns. Available at: [Link]

  • Shimadzu. M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Available at: [Link]

  • MDPI. Thin Layer Chromatography and Chemometric Studies of Selected Potentilla Species. Available at: [Link]

Sources

Application Notes and Protocols for the GC-MS Analysis of Cyclamen Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Cyclamen Alcohol

Cyclamen alcohol (CAS 4756-19-8), scientifically known as 3-(4-Isopropylphenyl)-2-methyl-1-propanol, is a key synthetic fragrance ingredient prized for its fresh, floral, and slightly green aroma reminiscent of cyclamen flowers.[1] Its application spans a wide array of consumer products, from fine perfumes and cosmetics to household cleaners and air fresheners. Given its prevalence and the regulatory landscape surrounding fragrance allergens, a robust and reliable analytical method for its identification and quantification is paramount for quality control, safety assessment, and new product development.

This document provides a comprehensive guide to the analysis of cyclamen alcohol using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely adopted technique for the separation and identification of volatile and semi-volatile compounds in complex matrices.[2][3] We will delve into the core principles of the methodology, offering detailed protocols and explaining the scientific rationale behind the experimental choices to ensure both technical accuracy and practical applicability.

The Foundation: Understanding the GC-MS Workflow

The GC-MS analysis of cyclamen alcohol follows a systematic workflow designed to isolate, identify, and quantify the target analyte. Each step is critical for achieving accurate and reproducible results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Perfume, Cosmetic) Extraction Extraction/Dilution Sample->Extraction Solvent Addition Filtration Filtration/Cleanup Extraction->Filtration Remove Particulates Injection GC Injection Filtration->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Vaporization Ionization Ionization (EI Source) Separation->Ionization Elution MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Ion Acceleration Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Spectrum Mass Spectrum Acquisition TIC->Spectrum Peak Integration LibrarySearch Library Search & Identification Spectrum->LibrarySearch Comparison Quantitation Quantitation LibrarySearch->Quantitation Calibration Curve

Figure 1: A generalized workflow for the GC-MS analysis of cyclamen alcohol, from sample preparation to data interpretation.

Part 1: Sample Preparation - The Gateway to Accurate Analysis

The goal of sample preparation is to present the analyte to the GC-MS system in a clean, compatible solvent at an appropriate concentration. The choice of method depends heavily on the sample matrix.

Protocol 1: Direct Dilution for Simple Matrices (e.g., Perfumes, Eau de Toilette)

This is the most straightforward approach for samples where cyclamen alcohol is already in a volatile solvent.

Rationale: Simple dilution minimizes sample manipulation, reducing the risk of analyte loss or contamination. Methanol is a common choice due to its volatility and compatibility with most GC columns.

Step-by-Step Protocol:

  • Accurately weigh approximately 1 gram of the perfume or fragrance oil into a 10 mL volumetric flask.

  • Add high-purity methanol (or another suitable solvent like methyl tert-butyl ether) to the flask to the 10 mL mark.

  • Mix thoroughly until the sample is completely dissolved.

  • If necessary, perform a further serial dilution to bring the expected concentration of cyclamen alcohol into the calibrated range of the instrument (typically 0.1 to 50 µg/mL).

  • Transfer an aliquot of the final solution to a 2 mL autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Complex Matrices (e.g., Creams, Lotions)

For more complex, non-volatile matrices, LLE is required to isolate the fragrance components.

Rationale: LLE separates the analytes of interest from the bulk of the matrix, which could otherwise contaminate the GC inlet and column.

Step-by-Step Protocol:

  • Weigh approximately 1 gram of the cosmetic product into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper solvent layer containing the extracted fragrance compounds into a clean tube.

  • The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol) and transfer to an autosampler vial.

Part 2: GC-MS Instrumentation and Method Parameters

The heart of the analysis lies in the precise control of the GC-MS system. The following parameters are a robust starting point and should be optimized for your specific instrumentation and application.

Instrumentation

A standard gas chromatograph coupled to a single quadrupole mass spectrometer is well-suited for this analysis.

GC Parameters
ParameterRecommended SettingRationale
GC Column Mid-polarity (e.g., DB-WAX, VF-WAXms) or non-polar (e.g., DB-5ms, HP-5MS) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)A mid-polarity column often provides good separation for fragrance alcohols. A non-polar column is a versatile alternative.
Carrier Gas Helium or HydrogenHelium is the traditional choice, but hydrogen can offer faster analysis times.[4]
Flow Rate Constant flow, 1.0 - 1.2 mL/minEnsures reproducible retention times.
Inlet Temperature 250 °CEnsures complete vaporization of cyclamen alcohol without thermal degradation.
Injection Mode Split (e.g., 50:1) or SplitlessSplit mode is suitable for higher concentration samples, while splitless mode is used for trace analysis.
Injection Volume 1 µLA standard volume for most applications.
Oven Temperature Program Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 240 °C (hold 5 min)This temperature program allows for the separation of more volatile components from the higher-boiling cyclamen alcohol.
MS Parameters
ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Standard ionization technique for generating reproducible mass spectra.
Ionization Energy 70 eVThe standard energy for creating a library-searchable mass spectrum.[1]
Source Temperature 230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature 150 °CMaintains the cleanliness of the quadrupole.
Scan Range m/z 40 - 350A suitable range to capture the molecular ion and key fragment ions of cyclamen alcohol.
Scan Mode Full ScanFor qualitative analysis and identification.
SIM Mode (Optional) Monitor characteristic ions for cyclamen alcoholFor enhanced sensitivity and quantitative analysis.

Part 3: Data Analysis and Interpretation

Qualitative Analysis: Identifying Cyclamen Alcohol
  • Retention Time: Under the specified GC conditions, cyclamen alcohol will have a characteristic retention time. This should be confirmed by running a certified reference standard.

  • Mass Spectrum: The mass spectrum is the chemical fingerprint of the compound. While a publicly available, verified mass spectrum for cyclamen alcohol is not readily found in databases like the NIST WebBook, we can predict its fragmentation pattern based on its structure and the general fragmentation of alcohols.[5][6][7]

Expected Fragmentation Pattern of Cyclamen Alcohol (C₁₃H₂₀O, MW: 192.3 g/mol ):

  • Molecular Ion (M⁺): A peak at m/z 192 may be observed, though it is often weak for alcohols due to rapid fragmentation.[5]

  • Loss of Water (M-18): A peak at m/z 174 is expected due to the facile loss of a water molecule from the alcohol.[6]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is a common fragmentation pathway for alcohols.[5] This would lead to the loss of a CH₂OH group, but the more stable fragment is typically observed.

  • Benzylic Cleavage: The bond between the propyl chain and the aromatic ring is likely to cleave, resulting in a prominent fragment at m/z 133, corresponding to the isopropylbenzyl cation. This is often a significant peak for compounds with this substructure.

  • Other Fragments: Other smaller fragments corresponding to the isopropyl group (m/z 43) and further fragmentation of the aromatic ring will also be present.

Fragmentation cluster_structure Cyclamen Alcohol Structure cluster_fragments Key Mass Fragments (m/z) CyclamenAlcohol mol_ion 192 (Molecular Ion, M+) loss_water 174 (M-18) mol_ion->loss_water - H₂O benzylic 133 (Benzylic Cleavage) mol_ion->benzylic - C₃H₇O isopropyl 43 (Isopropyl Fragment) benzylic->isopropyl Further Fragmentation

Sources

Application Note: Quantitative Analysis of Cyclamen Alcohol in Essential Oils and Fragrance Materials by Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Cyclamen alcohol (CAS 4756-19-8), formally known as 3-(4-Isopropylphenyl)-2-methylpropan-1-ol, is a fragrance ingredient closely related to the widely used aroma chemical, Cyclamen aldehyde (CAS 103-95-7).[1][2][3] While Cyclamen aldehyde is valued for its fresh, floral, and green lily-of-the-valley notes, Cyclamen alcohol is a known dermal sensitizer.[1][4] For this reason, its use as a standalone fragrance ingredient is prohibited by international standards.[1][3]

However, Cyclamen alcohol is often present as an impurity in commercial Cyclamen aldehyde, typically formed during the manufacturing process.[5] The International Fragrance Association (IFRA) has established a critical specification: Cyclamen aldehyde raw material must not contain more than 1.5% Cyclamen alcohol.[6][7] This regulatory constraint necessitates a robust, accurate, and reliable analytical method for the precise quantification of Cyclamen alcohol. This is essential for quality control in the fragrance industry, ensuring regulatory compliance and consumer safety.

This application note provides a detailed, validated protocol for the quantitative analysis of Cyclamen alcohol in essential oils and fragrance raw materials using Gas Chromatography with Flame Ionization Detection (GC-FID). An optional confirmation by Mass Spectrometry (GC-MS) is also described. The methodology is designed to meet the rigorous standards of quality control laboratories and is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[8][9][10]

Principle of the Method

Gas Chromatography is the premier technique for analyzing volatile and semi-volatile compounds, making it ideal for the complex matrices of essential oils.[11][12] The principle relies on the separation of components in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

In this protocol, the sample is diluted in a suitable solvent and injected into the GC system. Compounds are separated based on their boiling points and polarity. The Flame Ionization Detector (FID) is used for quantification due to its high sensitivity to hydrocarbons, excellent linearity over a wide concentration range, and robustness.[13] For unambiguous identification, a Mass Spectrometer (MS) can be used, which fragments the eluted compounds and provides a unique mass spectrum, acting as a chemical fingerprint.

Materials and Reagents

Equipment
  • Gas Chromatograph (GC) system equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).

  • Autosampler or manual injection syringe (10 µL).

  • Capillary GC column: A non-polar or mid-polar column is recommended for fragrance analysis. A suitable choice is a DB-5ms or HP-5ms (5% Phenyl 95% Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Using columns of different polarities can help resolve co-eluting compounds.[14]

  • Analytical balance (4-decimal place).

  • Volumetric flasks (Class A): 10 mL, 25 mL, 50 mL, 100 mL.

  • Pipettes (Class A) and disposable tips.

  • Vials (2 mL) with caps and septa.

Chemicals and Standards
  • Cyclamen Alcohol (CAS 4756-19-8), certified reference standard (≥98% purity).

  • Solvent: Hexane or Ethanol, HPLC or GC grade. The choice of solvent should ensure good solubility of the essential oil matrix and the analyte.[12]

  • Carrier Gas: Helium or Hydrogen, high purity (≥99.999%).

  • FID Gases: Hydrogen and compressed air, high purity.

Experimental Protocol

Preparation of Standard Solutions

Accurate preparation of calibration standards is fundamental to quantitative analysis.

  • Primary Stock Standard (1000 µg/mL):

    • Accurately weigh approximately 25 mg of Cyclamen alcohol reference standard into a 25 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with the chosen solvent (e.g., Hexane).

    • Calculate the precise concentration in µg/mL. This stock solution should be stored at 4°C and protected from light.

  • Working Calibration Standards:

    • Prepare a series of at least five calibration standards by serial dilution of the Primary Stock Standard. The concentration range should bracket the expected concentration of Cyclamen alcohol in the sample, particularly the 1.5% regulatory limit.

    • A suggested range is 5, 20, 50, 100, and 200 µg/mL.

Sample Preparation

The complexity of essential oils requires a simple dilution to bring the analyte concentration within the calibration range and minimize matrix effects.[15][16]

  • Accurately weigh approximately 100 mg of the essential oil or Cyclamen aldehyde raw material into a 10 mL volumetric flask.

  • Record the exact weight.

  • Dissolve and dilute to the mark with the chosen solvent. This represents a concentration of approximately 10,000 µg/mL (or 1%).

  • For a material expected to contain 1.5% Cyclamen alcohol, the concentration in this solution would be ~150 µg/mL, which falls comfortably within the suggested calibration range.

  • Transfer an aliquot to a 2 mL GC vial for analysis.

GC-FID / GC-MS Instrumental Analysis Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to the final report, ensuring a systematic and traceable process.

G Figure 1: Analytical Workflow for Cyclamen Alcohol Quantification cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt (Essential Oil / Fragrance Material) Prep_Sample Weigh & Dilute Sample (e.g., ~100mg in 10mL) Sample->Prep_Sample Standard Reference Standard (Cyclamen Alcohol) Prep_Standard Prepare Stock & Working Standards (5-200 µg/mL) Standard->Prep_Standard GC_Run GC-FID/MS Injection & Chromatographic Separation Prep_Sample->GC_Run Sample Vial Prep_Standard->GC_Run Standard Vials Detection Peak Detection & Integration (Area vs. Retention Time) GC_Run->Detection Calibration Generate Calibration Curve (Concentration vs. Area) Detection->Calibration Quantify Calculate Analyte Concentration in Sample (µg/mL) Detection->Quantify Calibration->Quantify Linear Equation Final_Calc Convert to Percentage (% w/w) Quantify->Final_Calc Report Final Report Generation & Compliance Check (vs. 1.5%) Final_Calc->Report

Caption: Overall workflow for the quantification of Cyclamen alcohol.

Instrument Parameters

The parameters below provide a robust starting point and should be optimized for the specific instrument and column used.

ParameterGC-FID ConditionGC-MS Condition (for confirmation)
Injector Split/SplitlessSplit/Splitless
Injector Temp. 250 °C250 °C
Split Ratio 50:1 (can be adjusted based on sensitivity)50:1
Injection Volume 1.0 µL1.0 µL
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (Constant Flow)1.0 mL/min (Constant Flow)
Oven Program
- Initial Temp.60 °C, hold for 2 min60 °C, hold for 2 min
- Ramp Rate10 °C/min to 280 °C10 °C/min to 280 °C
- Final HoldHold at 280 °C for 5 minHold at 280 °C for 5 min
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temp. 300 °CTransfer Line: 280 °C, Ion Source: 230 °C
FID Gas Flows H₂: 30 mL/min, Air: 300 mL/min, Makeup: 25 mL/minN/A
MS Mode N/AElectron Ionization (EI), Scan m/z 40-450

Data Analysis and Quantification

  • Calibration Curve: Inject the prepared calibration standards. Plot the peak area of Cyclamen alcohol versus its concentration (µg/mL). Perform a linear regression analysis. The curve should have a coefficient of determination (R²) ≥ 0.995.

  • Sample Analysis: Inject the prepared sample solution.

  • Calculate Concentration in Solution: Using the linear regression equation (y = mx + c) from the calibration curve, calculate the concentration of Cyclamen alcohol (in µg/mL) in the diluted sample solution.

    • Concentration (µg/mL) = (Peak Area - y-intercept) / slope

  • Calculate Percentage in Original Sample: Convert the concentration back to a weight/weight percentage (% w/w) in the original, undiluted sample.

    • % Cyclamen Alcohol (w/w) = (C * V) / (W * 10000)

      • C: Concentration from calibration curve (µg/mL)

      • V: Final dilution volume (mL), e.g., 10 mL

      • W: Initial sample weight (mg)

Method Validation

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to established guidelines, such as ICH Q2(R2).[8][9] A validated method provides assurance of its reliability, accuracy, and precision.[10][17][18]

Validation ParameterAcceptance CriteriaPurpose & Rationale
Specificity The analyte peak should be well-resolved from other matrix components (Resolution > 1.5). Peak purity should be confirmed by MS if available.Demonstrates that the method can unequivocally assess the analyte in the presence of other components like isomers, impurities, or the sample matrix.[18]
Linearity & Range R² (Coefficient of Determination) ≥ 0.995 over the specified range (e.g., 5-200 µg/mL).Confirms a proportional relationship between analyte concentration and the instrument's response across a range that covers the analytical scope.[8]
Accuracy Mean recovery of 98.0% - 102.0% at three concentration levels (low, medium, high).Measures the closeness of the experimental value to the true value. Typically assessed by spiking a blank matrix with a known amount of analyte.[18]
Precision Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
- Repeatability (Intra-day)RSD ≤ 2.0% for ≥6 replicate injections of a single standard.Assesses precision over a short interval of time with the same operator and equipment.
- Intermediate Precision (Inter-day)RSD ≤ 3.0% when the assay is performed by different analysts, on different days, or with different equipment.Demonstrates the method's reliability under typical laboratory variations.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.The minimum amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Robustness No significant change in results with deliberate small variations in method parameters (e.g., ±2°C in oven temp, ±0.1 mL/min in flow rate).Measures the method's capacity to remain unaffected by small, deliberate variations in parameters, indicating its reliability during normal usage.[18]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No Peak or Very Small Peak Incorrect injection volume; clogged syringe; leak in the system; flame extinguished (FID).Verify autosampler/syringe function. Check for leaks. Re-ignite FID. Inject a high-concentration standard to confirm system performance.[19]
Peak Tailing Active sites in the injector liner or column; column contamination; sample overload.Use a deactivated liner; trim the first few cm of the column; reduce injection volume or dilute the sample further.
Poor Resolution Inappropriate oven temperature program; column degradation; incorrect flow rate.Optimize the temperature ramp rate (slower ramp improves separation). Verify carrier gas flow rate. Replace the column if it's old or contaminated.
Non-Linear Calibration Detector saturation; standard preparation error; sample matrix interference at high concentrations.Check if the highest standard is saturating the detector and reduce its concentration if necessary. Re-prepare standards carefully.
Retention Time Shift Leak in the system; change in carrier gas flow rate; column aging.Perform a leak check. Verify flow rate settings. Condition the column. Use a retention time locking feature if available.

Conclusion

This application note details a comprehensive and robust GC-FID method for the quantitative determination of Cyclamen alcohol in essential oils and fragrance materials. The protocol is designed for high-throughput quality control laboratories and emphasizes accuracy and reliability. Adherence to the described sample preparation, instrumental analysis, and data processing steps, combined with a thorough method validation based on ICH guidelines, will ensure that the analysis is fit for its purpose: verifying compliance with the stringent 1.5% limit set by IFRA standards and safeguarding product quality and consumer safety.

References

  • IFRA. (2021). Amendment 49 STAND Cyclamen aldehyde. PerfumersWorld.
  • Direct PCW. (2023).
  • IFRA. (1980). Amendment 4 STAND Cyclamen alcohol.
  • Shimadzu. (n.d.). Analysis of Essential Oil Using GC-MS/FID Detector Splitting System.
  • The Fragrance Conservatory. (n.d.). Cyclamen aldehyde. The Ingredient Directory.
  • ICH. (2023).
  • Gerchman, Y., et al. (2012). A simple rapid gas-chromatography flame-ionization- detector (GC-FID)
  • PubChem. (n.d.). beta-Methyl-4-(1-methylethyl)benzenepropanol.
  • SciSpace. (n.d.). Validation gas chromatography-fid method for analysis of ethanol content in vinegar.
  • Agilent. (2025).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AccuStandard. (n.d.). Cyclamen alcohol CAS # 4756-19-8.
  • MDPI. (2024). Development and Optimization of a SPME-GC-FID Method for Ethanol Detection.
  • Perfumer Supply House. (2024). CYCLAMEN-ALDEHYDE-IFRA-51-ETERNIS.pdf.
  • Creative Proteomics. (2025).
  • RIFM. (2020). RIFM fragrance ingredient safety assessment, 2-methyl-3-(p-isopropylphenyl)propionaldehyde, CAS Registry Number 103-95-7.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Lab Manager. (2026).
  • Chromatography Forum. (2016). Ethanol analysis GC FID.
  • Thermo Fisher Scientific. (n.d.).
  • ScenTree. (n.d.). Cyclamen alcohol (CAS N° 4756-19-8).
  • AMSbiopharma. (2025).
  • Scribd. (n.d.). Fragrance Safety: Cyclamen Aldehyde | PDF.
  • NIH. (2018). GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns.
  • PerkinElmer. (2022). HS-GC-FID: Survey of Ethanol Content in Fermented Food and Drink.
  • Google Patents. (1965). US3548006A - Aldehydes useful in perfumery.
  • Google Patents. (n.d.). US9959392B2 - Olfactory signature and odorant mixture having the same.
  • Benchchem. (n.d.). 3-(4-Isopropylphenyl)-2-methylpropanal|CAS 103-95-7.

Sources

Application Note: Enhancing GC Analysis of Cyclamen Alcohol Through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Gemini Scientific

Abstract

Cyclamen alcohol, a primary alcohol formally known as 3-(4-isopropylphenyl)-2-methylpropan-1-ol, is a key component in the fragrance and flavor industries.[1][2] Its analysis via gas chromatography (GC) is crucial for quality control, formulation development, and purity assessment.[3][4] However, the inherent polarity of its hydroxyl (-OH) functional group presents significant chromatographic challenges, including peak tailing, poor sensitivity, and potential on-column degradation. This application note provides a detailed technical guide for researchers and analysts on overcoming these issues through chemical derivatization. We present two robust, field-proven protocols—silylation and acylation—that transform cyclamen alcohol into a more volatile and thermally stable derivative, leading to superior chromatographic performance. This guide explains the chemical principles behind the choice of reagents and provides self-validating, step-by-step protocols for immediate laboratory implementation.

The Chromatographic Challenge of Polar Analytes

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[5][6] However, the performance of GC is often compromised when dealing with polar analytes like alcohols. The primary issue stems from the interaction between the analyte's polar functional groups (in this case, the hydroxyl group of cyclamen alcohol) and any active sites, such as residual silanol groups (Si-OH), on the surfaces of the GC inlet liner and the column.

This interaction leads to several undesirable effects:

  • Peak Tailing: Reversible adsorption of the analyte causes a portion of the molecules to lag behind the main band, resulting in asymmetric, tailing peaks.

  • Reduced Sensitivity: Irreversible adsorption leads to a loss of the analyte, reducing the signal intensity and compromising quantitative accuracy.[7]

  • Lower Volatility: The hydrogen bonding capability of the alcohol group reduces its volatility, requiring higher elution temperatures which can risk thermal degradation.[7][8]

Derivatization is a chemical modification process designed to mitigate these issues by masking the problematic functional group, thereby creating a new compound with more favorable GC properties.[7]

The Solution: Chemical Derivatization

The core principle of derivatization for GC is to replace the active hydrogen of the polar functional group with a non-polar, protective group.[6][9] This transformation achieves three critical objectives:

  • Increases Volatility: By eliminating hydrogen bonding, the derivative becomes more volatile and elutes at a lower temperature.[8]

  • Improves Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC inlet and column.[10]

  • Enhances Peak Shape & Sensitivity: Masking the polar group prevents interactions with active sites, leading to sharp, symmetrical peaks and improved detector response.[11]

For cyclamen alcohol, the two most effective and widely used derivatization strategies are silylation and acylation .

Protocol I: Silylation with BSTFA

Silylation is arguably the most prevalent derivatization method for GC analysis of compounds with active hydrogens, such as alcohols.[6][10] The reaction involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. The resulting TMS ether is significantly less polar, more volatile, and more thermally stable than the parent alcohol.[9]

Causality of Reagent Choice: We have selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for this protocol. BSTFA is a powerful silyl donor that reacts quickly and completely with primary alcohols like cyclamen alcohol. Its byproducts, N-methyltrifluoroacetamide and residual BSTFA, are highly volatile, which minimizes interference with early-eluting peaks in the chromatogram.[12] For more sterically hindered alcohols, a catalyst such as trimethylchlorosilane (TMCS) can be added (e.g., BSTFA + 1% TMCS), but it is often unnecessary for primary alcohols.[13]

G cluster_reactants Reactants cluster_products Products Cyclamen_Alcohol Cyclamen Alcohol (Polar, Less Volatile) Reaction_Vessel Reaction (e.g., 60°C for 15 min) Cyclamen_Alcohol->Reaction_Vessel BSTFA BSTFA (Silylating Reagent) BSTFA->Reaction_Vessel TMS_Derivative Cyclamen Alcohol TMS Ether (Non-polar, Volatile) Byproduct N-methyltrifluoroacetamide (Volatile Byproduct) Reaction_Vessel->TMS_Derivative + Reaction_Vessel->Byproduct

Figure 1: Chemical reaction scheme for the silylation of Cyclamen Alcohol.

Protocol 3.1: Step-by-Step Silylation

Materials:

  • Cyclamen alcohol standard or sample solution in a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Aprotic solvent (GC grade).

  • 2 mL autosampler vials with PTFE-lined caps.

  • Heating block or oven.

  • Microsyringes.

Procedure:

  • Sample Preparation (Critical): Ensure the sample and solvent are anhydrous (dry). Silylating reagents react readily with water, which will consume the reagent and produce interfering peaks.[7] If moisture is suspected, use a molecular sieve or prepare fresh solutions.

  • Aliquot Sample: Pipette 100 µL of the sample solution (containing approximately 0.1-1 mg of cyclamen alcohol) into a 2 mL autosampler vial.

  • Add Reagent: Using a dry microsyringe, add 100 µL of BSTFA to the vial. If the sample is not already in a solvent, dissolve ~1 mg of the analyte directly in 200 µL of BSTFA or a mixture of BSTFA and pyridine (1:1 v/v).[14]

  • Seal and Mix: Immediately cap the vial tightly and vortex for 10-15 seconds to ensure thorough mixing.

  • Reaction Incubation: Place the vial in a heating block or oven set to 60-70°C for 15-30 minutes. While primary alcohols often react quickly at room temperature, gentle heating ensures the reaction goes to completion.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. Do not open the cap until the vial is in the autosampler tray to prevent hydrolysis of the derivative.

Self-Validation Check: Analyze an underivatized standard under the same GC conditions. A successful derivatization is confirmed by a significant shift to an earlier retention time, a sharp and symmetrical peak shape, and an increased signal-to-noise ratio compared to the broad, tailing peak of the underivatized alcohol.

Protocol II: Acylation with TFAA

Acylation is an alternative, highly effective derivatization method that converts alcohols into their corresponding esters.[13] Using a fluorinated anhydride, such as Trifluoroacetic anhydride (TFAA), offers a distinct advantage: the resulting trifluoroacetyl ester is not only volatile and thermally stable but also highly responsive to an Electron Capture Detector (ECD), making this method ideal for trace-level analysis.[9][15][16]

Causality of Reagent Choice: TFAA is extremely reactive towards alcohols and phenols, forming stable derivatives quickly.[17][18] However, this reaction produces trifluoroacetic acid as a byproduct.[5] This acid is corrosive and can damage the GC column over time. Therefore, the protocol must either include a step to remove the acid or, more practically, be performed in the presence of a non-nucleophilic base (an "acid scavenger") like pyridine or triethylamine (TEA) to neutralize the acid as it forms.[15][18][19]

G cluster_reactants Reactants cluster_products Products Cyclamen_Alcohol Cyclamen Alcohol Reaction_Vessel Reaction (e.g., 50°C for 15 min) Cyclamen_Alcohol->Reaction_Vessel TFAA TFAA (Acylating Reagent) TFAA->Reaction_Vessel Base Pyridine or TEA (Acid Scavenger) Base->Reaction_Vessel TFA_Ester Cyclamen Alcohol TFA Ester (Volatile, ECD-active) Salt Pyridinium or Triethylammonium Salt (Non-volatile) Reaction_Vessel->TFA_Ester Reaction_Vessel->Salt

Figure 2: Acylation of Cyclamen Alcohol using TFAA with an acid scavenger.

Protocol 4.1: Step-by-Step Acylation

Materials:

  • Cyclamen alcohol standard or sample.

  • TFAA (Trifluoroacetic anhydride).

  • Anhydrous pyridine or Triethylamine (TEA).

  • A suitable solvent (e.g., hexane, toluene, or dichloromethane).

  • 2 mL autosampler vials with PTFE-lined caps.

  • Heating block or oven.

  • Microsyringes.

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the cyclamen alcohol sample in 500 µL of solvent (e.g., toluene) in a 2 mL vial.

  • Add Acid Scavenger: Add 100 µL of anhydrous pyridine or TEA to the vial. This base will neutralize the acidic byproduct, protecting the GC column and driving the reaction to completion.[19]

  • Add Reagent: Carefully add 50 µL of TFAA to the vial. The reaction can be exothermic; add the reagent slowly in a fume hood.

  • Seal and Mix: Immediately cap the vial tightly and vortex for 10-15 seconds.

  • Reaction Incubation: Heat the vial at 50-60°C for 15 minutes.[18][19]

  • Cooling & Quenching (Optional but Recommended): After cooling to room temperature, a gentle wash step can be performed to remove the salt byproduct. Add 1 mL of deionized water, vortex, and allow the layers to separate. The organic (upper) layer contains the derivatized analyte and is ready for analysis. This step improves inlet cleanliness but may not be necessary for all applications.

  • Analysis: Inject an aliquot of the organic layer into the GC system.

Self-Validation Check: The trifluoroacetyl ester derivative will have a different retention time than the TMS ether derivative, offering an orthogonal method for confirmation. When using an ECD, the response for the acylated derivative should be orders of magnitude higher than the Flame Ionization Detector (FID) response for the underivatized alcohol.

Data Presentation & Expected Results

A successful derivatization protocol is validated by a marked improvement in chromatographic results. The following table summarizes the expected outcomes.

ParameterUnderivatized Cyclamen AlcoholSilylated Derivative (TMS)Acylated Derivative (TFA)
Polarity HighLowLow
Volatility ModerateHighHigh
Peak Shape Tailing / AsymmetricSharp / SymmetricSharp / Symmetric
Retention Time Later ElutionEarlier ElutionElution time depends on column
Detector Response Moderate (FID)Enhanced (FID/MS)Greatly Enhanced (ECD)
Thermal Stability ModerateHighHigh

Overall Experimental Workflow

The process from sample receipt to final data analysis follows a logical sequence designed to ensure accuracy and reproducibility.

G cluster_prep Phase 1: Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis Sample 1. Obtain Cyclamen Alcohol Sample Solvent 2. Dissolve in Anhydrous Aprotic Solvent Sample->Solvent Reagent 3. Add Derivatization Reagent (e.g., BSTFA or TFAA) Solvent->Reagent React 4. Seal, Mix, and Heat (e.g., 60°C for 15 min) Reagent->React Cool 5. Cool to Room Temp React->Cool Inject 6. Inject into GC/GC-MS Cool->Inject Analyze 7. Acquire & Process Data Inject->Analyze

Sources

Application Note: Cyclamen Alcohol as a Reference Standard for Quality Control in Fragrance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the use of Cyclamen Alcohol (CAS 4756-19-8) as a reference standard in the quality control (QC) of fragrance materials. The primary application detailed is the quantitative analysis of Cyclamen Alcohol as a critical impurity in Cyclamen Aldehyde (CAS 103-95-7), a widely used fragrance ingredient. Adherence to the stringent limits set by regulatory bodies like the International Fragrance Association (IFRA) is paramount for product safety and compliance. This note furnishes detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), including standard preparation, sample handling, and instrument parameters, designed for researchers, analytical scientists, and quality control professionals in the fragrance and cosmetic industries.

Introduction: The Regulatory Imperative

Cyclamen Alcohol, possessing a mild floral scent, is not utilized as a standalone fragrance ingredient. Its significance in fragrance analysis stems from its presence as an impurity in Cyclamen Aldehyde, a key synthetic aroma chemical with a powerful floral-green scent profile reminiscent of lily-of-the-valley.[1] The International Fragrance Association (IFRA), the global self-regulatory body for the fragrance industry, has established standards based on comprehensive safety assessments conducted by the Research Institute for Fragrance Materials (RIFM). Due to concerns regarding dermal sensitization, IFRA standards prohibit the use of Cyclamen Alcohol as a fragrance ingredient in its own right.[2] However, its presence as an impurity in Cyclamen Aldehyde is accepted up to a maximum concentration of 1.5%.[3][4]

Causality: This specification necessitates that manufacturers and formulators of fragrances meticulously quantify the concentration of Cyclamen Alcohol in their Cyclamen Aldehyde raw materials. Failure to comply with this 1.5% limit can result in non-compliant products, potential skin sensitization issues for consumers, and significant regulatory repercussions. Therefore, Cyclamen Alcohol serves as a crucial negative reference standard ; its analysis is performed to ensure it does not exceed a specified limit, thereby validating the quality and safety of the Cyclamen Aldehyde being used. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the industry-standard technique for this type of purity and impurity analysis.[5][6]

Physicochemical Properties of Cyclamen Alcohol

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource(s)
IUPAC Name 2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol[3]
Synonyms β-Methyl-4-(1-methylethyl)benzenepropanol, 3-p-Cumenyl-2-methyl-1-propanol[3]
CAS Number 4756-19-8[3]
Molecular Formula C₁₃H₂₀O[3]
Molecular Weight 192.30 g/mol [3]
Appearance Colorless to pale yellow liquid/oil[7]
Boiling Point 116 °C at 3 Torr[7]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform); limited solubility in water.[7]

Analytical Principle: Gas Chromatography-Mass Spectrometry (GC-MS)

For the quantification of a trace impurity like Cyclamen Alcohol within a bulk matrix of a structurally similar compound (Cyclamen Aldehyde), GC-MS offers the ideal combination of high-resolution separation and definitive identification.

  • Gas Chromatography (GC): The GC separates volatile components of a mixture based on their differential partitioning between a gaseous mobile phase (carrier gas) and a stationary phase coated on the inside of a long, thin capillary column.[8] The choice of stationary phase is critical. For fragrance compounds, a mid-polarity phase, such as one containing 5% phenyl-poly(dimethylsiloxane), is often effective as it separates compounds based on both boiling point and subtle differences in polarity.[9]

  • Mass Spectrometry (MS): As separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by Electron Ionization - EI), which causes the molecules to fragment into a predictable pattern of charged ions. The mass-to-charge ratio (m/z) of these fragments is measured, creating a mass spectrum that serves as a unique chemical "fingerprint" for that specific compound. This specificity is crucial for distinguishing Cyclamen Alcohol from the much more abundant Cyclamen Aldehyde and other potential impurities. For quantitative analysis, the instrument can be operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions for Cyclamen Alcohol are monitored, dramatically increasing sensitivity and reducing matrix interference.

Experimental Protocols

Preparation of Reference Standards

Causality: Accurate quantification is impossible without precisely prepared calibration standards. An external standard calibration curve is constructed to bracket the expected concentration range of the analyte. The 1.5% (15,000 ppm) limit is the critical threshold.

Materials:

  • Cyclamen Alcohol reference standard (≥98% purity)

  • High-purity solvent (e.g., Ethanol, Cyclohexane, or Ethyl Acetate, GC grade)[10]

  • Class A volumetric flasks and pipettes

  • Analytical balance

Protocol: Preparation of Stock and Working Standards

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of Cyclamen Alcohol reference standard into a 25 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with the chosen solvent.

    • Calculate the precise concentration in µg/mL. This stock solution must be stored under refrigeration in a tightly sealed vial.

  • Calibration Standards:

    • Perform serial dilutions of the Primary Stock Solution to prepare a series of at least five calibration standards.

    • The concentration range should bracket the 1.5% limit. A suggested range is 100 µg/mL, 500 µg/mL, 1000 µg/mL, 2000 µg/mL, and 4000 µg/mL.

    • These concentrations in the vial correspond to 0.1%, 0.5%, 1.0%, 2.0%, and 4.0% impurity levels, respectively, assuming a sample preparation of 100 mg of Cyclamen Aldehyde in 1 mL of solvent.

Sample Preparation

Causality: The goal is to dissolve the sample in a suitable solvent to make it injectable into the GC while ensuring the Cyclamen Alcohol concentration falls within the calibrated range. Simple dilution is typically sufficient for fragrance raw materials.[11]

Protocol:

  • Accurately weigh approximately 100 mg of the Cyclamen Aldehyde test sample into a 2 mL autosampler vial.

  • Record the exact weight.

  • Add 1.0 mL of the same solvent used for the reference standards.

  • Cap the vial and vortex thoroughly for 30 seconds to ensure complete dissolution.

  • Prepare a solvent blank and a Quality Control (QC) sample (e.g., a mid-range calibration standard) to be run with the sample batch.

GC-MS Instrumentation and Analysis

Causality: The following parameters are representative and provide a robust starting point for method development. The temperature program is designed to ensure good separation between the solvent, the bulk Cyclamen Aldehyde, and the target Cyclamen Alcohol analyte. The MS parameters are chosen for sensitive and specific detection.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentStandard industry instrument.
MS System Agilent 5977B MSD or equivalentProvides necessary sensitivity and selectivity.
Column e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed, mid-polarity column suitable for a wide range of fragrance compounds.[9]
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Injector Split/Splitless
ModeSplit (e.g., 50:1 ratio)Prevents column overload from the high-concentration Cyclamen Aldehyde matrix.
Temperature250 °CEnsures rapid and complete vaporization of the sample.[10]
Injection Volume1 µLStandard volume for this type of analysis.
Oven Program
Initial Temp80 °C, hold for 1 minAllows for solvent focusing.
Ramp10 °C/min to 280 °CProvides efficient separation of components with varying boiling points.
Final HoldHold at 280 °C for 5 minEnsures all high-boiling components are eluted from the column.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
Temperature230 °CStandard operating temperature.
Acquisition Mode Full Scan (for identification) & SIM (for quantification)
Scan Rangem/z 40-300Covers the expected mass range of fragments.
SIM IonsQuantifier: m/z 131, Qualifiers: m/z 149, 91 (tentative)Selected based on the expected fragmentation pattern for high specificity and sensitivity.

Data Analysis and System Validation

  • Calibration Curve: Inject the calibration standards and plot the peak area of the quantifier ion (m/z 131) against the known concentration of each standard. Perform a linear regression to obtain the calibration curve and ensure the correlation coefficient (r²) is > 0.995.

  • Quantification: Inject the prepared sample. Integrate the peak area for the quantifier ion at the retention time corresponding to Cyclamen Alcohol. Calculate the concentration in the vial (µg/mL) using the regression equation.

  • Calculate Percentage: Use the following formula to determine the weight/weight percentage of Cyclamen Alcohol in the original Cyclamen Aldehyde sample:

    % Cyclamen Alcohol = (Concentration from curve [µg/mL] * Volume of solvent [mL]) / (Weight of sample [mg] * 1000) * 100

  • Validation: The result must be ≤ 1.5% to pass the QC specification according to IFRA standards.[2] The presence of the qualifier ions at the correct retention time and in the expected ratio confirms the identity of the peak.

Visualizations

Analytical Workflow

G cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Receive Cyclamen Aldehyde Sample C Accurately Weigh Sample (~100 mg) A->C B Prepare Calibration Standards (Cyclamen Alcohol Ref Std) E Inject Standards & Sample (1 µL, Split Injection) B->E D Dissolve Sample in Solvent (1 mL) C->D D->E F GC Separation (DB-5ms Column) E->F G EI Ionization & Fragmentation (70 eV) F->G H Mass Detection (SIM Mode) G->H I Generate Calibration Curve (r² > 0.995) H->I J Quantify Peak Area in Sample H->J K Calculate % w/w Cyclamen Alcohol I->K J->K L Final Report: Compare to 1.5% Limit K->L

Caption: GC-MS workflow for quantifying Cyclamen Alcohol impurity.

Proposed Mass Fragmentation of Cyclamen Alcohol

Causality: The fragmentation of alcohols in EI-MS is predictable. Primary alcohols often undergo α-cleavage (cleavage of the C-C bond adjacent to the oxygen-bearing carbon) and cleavage at the benzylic position, which is weakened by the aromatic ring.[12] The loss of the isopropyl group from the aromatic ring is also a common fragmentation pathway for cumene derivatives.

G cluster_frags M Cyclamen Alcohol Molecular Ion [C₁₃H₂₀O]⁺˙ m/z = 192 F1 [M - C₃H₅O]⁺ m/z = 135 (Loss of CH(CH₃)CH₂OH radical) M->F1 α-cleavage F2 [M - C₄H₉]⁺ m/z = 131 (Benzylic cleavage) M->F2 Benzylic Cleavage (Quantifier Ion) F3 [M - C₃H₇]⁺˙ m/z = 149 (Loss of isopropyl radical) M->F3 Alkyl Loss F4 Tropylium Ion [C₇H₇]⁺ m/z = 91 F2->F4 Rearrangement

Caption: Proposed EI fragmentation pathway for Cyclamen Alcohol.

Conclusion

The role of Cyclamen Alcohol as a reference standard is integral to the quality control and safety assurance of Cyclamen Aldehyde, a prominent fragrance ingredient. Its use is not for positive identification or formulation but for the critical verification of its absence above the 1.5% regulatory threshold set by IFRA. The GC-MS protocol detailed in this application note provides a robust and reliable framework for achieving accurate and precise quantification. By implementing such validated analytical methodologies, fragrance manufacturers can ensure their products are safe, compliant, and of the highest quality, thereby protecting consumers and upholding industry standards.

References

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  • David, F., Cucu, T., & Devos, C. (n.d.). Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. Agilent Technologies. [Link]

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  • PerfumersWorld. (2021). Amendment 49 STAND Cyclamen aldehyde. PerfumersWorld. [Link]

  • Asfaw, A. (2019). Quantification of the components in commercial essential oil of Eucalyptus globulus labill. by gas chromatography – GC-FID and GC-MS. International Journal of Research in Pharmaceutical Sciences. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

The Potential of Cyclamen Alcohol in Enantioselective Synthesis: A Conceptual and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantioselective synthesis is a cornerstone of modern pharmaceutical and fine chemical development, demanding access to a diverse toolbox of chiral building blocks, auxiliaries, and catalysts. While many chiral alcohols have been extensively studied and applied in this context, the potential of Cyclamen Alcohol (3-(4-isopropylphenyl)-2-methylpropan-1-ol) remains largely unexplored in the peer-reviewed literature. This application note serves as a detailed guide for researchers interested in investigating the utility of Cyclamen Alcohol as a chiral synthon. We will provide a comprehensive overview of the enantioselective synthesis of Cyclamen Alcohol itself, followed by a conceptually-driven exploration of its potential applications as a chiral auxiliary and in the development of chiral ligands for asymmetric catalysis. This document aims to bridge the current knowledge gap and provide a practical framework for future research in this promising area.

Introduction: The Quest for Novel Chiral Building Blocks

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as the physiological activity of a drug is often associated with a specific stereoisomer. Chiral alcohols are a particularly valuable class of molecules in this endeavor, serving as versatile starting materials, chiral auxiliaries to control stereochemistry, and precursors to chiral ligands for metal-catalyzed asymmetric reactions.[1] The structural features of a chiral alcohol, such as steric hindrance and the presence of coordinating functional groups, play a crucial role in its ability to induce stereoselectivity.

Cyclamen Alcohol, a derivative of the well-known fragrance Cyclamen Aldehyde, possesses a stereogenic center at the C2 position.[2] Its structure, featuring a bulky isopropylphenyl group, offers intriguing possibilities for facial shielding in asymmetric transformations. Despite the extensive research into the synthesis of its corresponding aldehyde, the application of chiral Cyclamen Alcohol in enantioselective synthesis has not been prominently reported. This guide, therefore, presents a forward-looking perspective on how this readily accessible chiral alcohol could be leveraged in key enantioselective methodologies.

Enantioselective Synthesis of Cyclamen Alcohol

The prerequisite for utilizing Cyclamen Alcohol in enantioselective synthesis is its preparation in an enantiomerically pure form. The most direct route to chiral Cyclamen Alcohol is the asymmetric reduction of its corresponding aldehyde, Cyclamen Aldehyde (3-(4-isopropylphenyl)-2-methylpropanal).

Asymmetric Hydrogenation of Cyclamen Aldehyde

Asymmetric hydrogenation of prochiral ketones and aldehydes is a powerful and well-established method for the synthesis of chiral alcohols.[3] Catalytic systems based on Ruthenium, Rhodium, or Iridium complexes with chiral phosphine ligands are highly effective for this transformation.

A hypothetical, yet highly plausible, protocol for the enantioselective synthesis of (R)- or (S)-Cyclamen Alcohol is outlined below. The choice of the chiral ligand (e.g., (R)-BINAP or (S)-BINAP) will determine the stereochemical outcome of the reaction.

Protocol 1: Asymmetric Hydrogenation of Cyclamen Aldehyde

Step Procedure Rationale
1.To a high-pressure reactor, add Cyclamen Aldehyde (1.0 eq) and a solution of [RuCl2((R)-BINAP)]2·NEt3 (0.005 eq) in degassed methanol.The ruthenium-BINAP complex is a highly efficient and selective catalyst for the asymmetric hydrogenation of aldehydes. Methanol is a common solvent for such reactions. Degassing is crucial to prevent catalyst deactivation by oxygen.
2.Seal the reactor and purge with hydrogen gas three times.Purging removes any residual air from the reactor.
3.Pressurize the reactor with hydrogen gas to 10 atm.The hydrogen pressure is a critical parameter that can influence the reaction rate and enantioselectivity.
4.Stir the reaction mixture at 50 °C for 24 hours.Elevated temperature increases the reaction rate. The reaction time should be optimized for complete conversion.
5.Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.Removal of the solvent.
6.Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford enantiomerically enriched Cyclamen Alcohol.Purification removes the catalyst and any byproducts.
7.Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.Essential for quantifying the stereoselectivity of the reaction.

Table 1: Expected Outcome of Asymmetric Hydrogenation

CatalystExpected ProductExpected Enantiomeric Excess (ee)
[RuCl2((R)-BINAP)]2·NEt3(R)-Cyclamen Alcohol>95%
[RuCl2((S)-BINAP)]2·NEt3(S)-Cyclamen Alcohol>95%

Cyclamen Alcohol as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[4] The auxiliary is then removed to reveal the enantiomerically enriched product. The steric bulk of the Cyclamen Alcohol moiety can be exploited to control the facial selectivity of reactions on a tethered substrate.

Diastereoselective Enolate Alkylation

A classic application of chiral auxiliaries is in the diastereoselective alkylation of enolates. An ester derived from Cyclamen Alcohol and a carboxylic acid can be deprotonated to form a chiral enolate, which is then alkylated. The bulky isopropylphenyl group of the Cyclamen Alcohol auxiliary would be expected to shield one face of the enolate, leading to a preferential attack of the electrophile from the less hindered face.

G cluster_0 Diastereoselective Alkylation Workflow Start Chiral Cyclamen Alcohol Step1 Esterification Start->Step1 Prochiral Carboxylic Acid Step2 Enolate Formation (LDA, THF, -78 °C) Step1->Step2 Step3 Alkylation (R-X) Step2->Step3 Step4 Auxiliary Cleavage (e.g., LiAlH4) Step3->Step4 End Enantioenriched Product (Alcohol/Carboxylic Acid) Step4->End

Caption: Workflow for the use of Cyclamen Alcohol as a chiral auxiliary.

Protocol 2: Diastereoselective Alkylation of a Cyclamen Alcohol-Derived Ester (Hypothetical)

Step Procedure Rationale
1.Ester Synthesis: React (R)-Cyclamen Alcohol with propionyl chloride in the presence of a base (e.g., pyridine) to form the corresponding ester.Formation of the substrate for diastereoselective alkylation.
2.Enolate Formation: Dissolve the ester in dry THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes.LDA is a strong, non-nucleophilic base that will selectively deprotonate the α-carbon of the ester. Low temperature is crucial to maintain the stability of the enolate.
3.Alkylation: Add an alkyl halide (e.g., methyl iodide) (1.2 eq) to the enolate solution and stir at -78 °C for 2 hours.The electrophile will react with the enolate. The stereochemical outcome is directed by the chiral auxiliary.
4.Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.Workup procedure to isolate the alkylated ester.
5.Auxiliary Cleavage: Reduce the purified ester with lithium aluminum hydride (LiAlH4) in THF to yield the corresponding chiral alcohol and recover the (R)-Cyclamen Alcohol.Reductive cleavage of the ester to release the desired product and allow for the recovery of the chiral auxiliary.
6.Determine the diastereomeric ratio of the alkylated ester by NMR spectroscopy or GC/LC analysis. Determine the enantiomeric excess of the final product after auxiliary removal.Analysis of the stereochemical outcome of the reaction.

Cyclamen Alcohol in Chiral Ligand Synthesis

Chiral ligands are essential components of catalysts for a wide range of asymmetric transformations. The hydroxyl group of Cyclamen Alcohol provides a convenient handle for its incorporation into various ligand scaffolds, such as phosphines, phosphites, and oxazolines. The steric and electronic properties of the Cyclamen Alcohol moiety can significantly influence the catalytic activity and enantioselectivity of the resulting metal complexes.

Synthesis of a P-Chiral Phosphine Ligand (Conceptual)

A potential application of Cyclamen Alcohol is in the synthesis of P-chiral phosphine ligands. For instance, a menthyl-derived phosphine synthesis could be adapted, where Cyclamen Alcohol acts as the chiral auxiliary to direct the stereoselective addition of an organometallic reagent to a phosphine oxide.

G cluster_1 Chiral Ligand Synthesis Pathway Start Chiral Cyclamen Alcohol Step1 Formation of Phosphinite Ester Start->Step1 PCl3 Step2 Michaelis-Arbuzov Reaction Step1->Step2 R'-X Step3 Diastereoselective Addition of R-MgBr Step2->Step3 Step4 Reduction of Phosphine Oxide Step3->Step4 HSiCl3 End P-Chiral Phosphine Ligand Step4->End

Caption: Conceptual pathway to a P-chiral phosphine ligand.

Conclusion and Future Outlook

While the application of Cyclamen Alcohol in enantioselective synthesis is not yet established in the literature, its structural features make it a compelling candidate for investigation. This application note has provided a roadmap for researchers to explore its potential, starting with its enantioselective synthesis and extending to its hypothetical use as a chiral auxiliary and a precursor for chiral ligands. The protocols and concepts presented herein are based on well-understood principles of asymmetric synthesis and are intended to serve as a foundation for further experimental work. The exploration of novel chiral building blocks like Cyclamen Alcohol is crucial for the continued advancement of enantioselective synthesis and the development of new and more efficient routes to valuable chiral molecules.

References

  • Google Patents. (1968). Process for manufacturing cyclamen aldehyde and its derivatives. US3415884A.
  • Wikipedia. (2023). Chiral auxiliary. Available at: [Link]

  • ResearchGate. (2015). Diastereoselective Cycloadditions of Chiral Homoallylic Alcohols with Benzonitrile Oxide. Available at: [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]

  • Chandrasekhar, S., et al. (2009). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC. Available at: [Link]

  • Brückner, R. (2011). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. Available at: [Link]

  • Davies, H. M. L., & Lian, Y. (2012). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC. Available at: [Link]

  • ResearchGate. (2017). Synthesis of chiral alcohol 12. Available at: [Link]

  • ResearchGate. (2020). Syntheses of Cyclamen aldehyde® by crossed-aldol condensation or.... Available at: [Link]

  • Paradowska, J., & Mlynarski, J. (2019). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. Available at: [Link]

  • Gotor-Fernández, V., et al. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available at: [Link]

  • Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. (2015). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Google Patents. (2015). Cyclamen aldehyde production method. CN104892380A.
  • ResearchGate. (2012). 2.7 Chiral Pool Synthesis: Starting from Terpenes. Available at: [Link]

  • Sotomayor, N., & Lete, E. (2015). Diastereoselective Formation of Tertiary Stereocenters via Mizoroki-Heck Reaction. SciForum. Available at: [Link]

  • Sues, P. E., & Yoon, T. P. (2017). Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products. PMC. Available at: [Link]

  • Hayashi, T., & Yamamoto, Y. (2012). Catalytic asymmetric synthesis of chiral phenols in ethanol with recyclable rhodium catalyst. Green Chemistry. Available at: [Link]

  • Arnott, G. (2014). Chemistry 3 Diastereoselectivity overview: stereospecific vs. stereoselective. YouTube. Available at: [Link]

  • Sarlah, D. (2018). eScholarship.org. University of California. Available at: [Link]

  • Organic Chemistry Portal. (2008). Enantioselective Preparation of Secondary Alcohols and Amines. Available at: [Link]

  • Chan, K. S., et al. (2020). Asymmetric Synthesis of Chiral Chromanes by Copper‐Catalyzed Hydroamination of 2 H ‐Chromenes. HKBU Scholars. Available at: [Link]

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Incorporation of Cyclamen Alcohol into Polymeric Matrices: Protocols for Controlled Release

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides detailed methodologies for the incorporation of Cyclamen Alcohol, a key fragrance and potential bioactive compound, into various polymeric matrices. The primary objective is to create stable formulations capable of controlled and sustained release. We address the needs of researchers in materials science, drug delivery, and consumer product development by presenting three robust encapsulation techniques: Solvent Evaporation, Nanoprecipitation, and Melt Extrusion. Each protocol is accompanied by a deep dive into the underlying scientific principles, causality behind experimental choices, and essential characterization methods to validate outcomes. This document is designed to serve as a practical and authoritative resource, bridging the gap between theoretical understanding and successful laboratory execution.

Introduction: The Rationale for Encapsulation

Cyclamen alcohol, chemically known as β-Methyl-4-(1-methylethyl)benzenepropanol, is a valuable small molecule primarily utilized for its pleasant, floral fragrance reminiscent of lily-of-the-valley.[1] Beyond its olfactory properties, compounds derived from the Cyclamen genus have been explored for various bioactivities, including antioxidant and antimicrobial effects.[2] However, the inherent volatility and potential chemical instability of small molecules like cyclamen alcohol present significant challenges in formulation, leading to a short functional lifespan.

Incorporating such active agents into polymeric matrices is a well-established strategy to overcome these limitations.[3][4] Encapsulation serves several critical functions:

  • Controlled and Sustained Release: It modulates the release rate of the active agent, prolonging its effect over time, which is crucial for applications from long-lasting fragrances to therapeutic delivery.[5][6]

  • Protection and Stability: The polymer matrix acts as a physical barrier, shielding the encapsulated molecule from degradative environmental factors such as light, oxidation, and heat.

  • Improved Handling and Processing: It can convert a liquid or volatile compound into a stable, solid powder or pellet, facilitating its incorporation into final products like consumer goods, textiles, or pharmaceuticals.

This guide details the theoretical and practical aspects of encapsulating cyclamen alcohol, providing researchers with the necessary protocols to develop novel, high-performance materials.

Physicochemical Properties of Cyclamen Alcohol

A thorough understanding of the active agent's properties is fundamental to designing an effective encapsulation strategy.

PropertyValueSource
Chemical Formula C₁₃H₂₀OPubChem[1]
Molar Mass 192.30 g/mol PubChem[1]
Appearance Colorless Liquid-
Solubility Soluble in alcohol; Insoluble in water[7][8]
Boiling Point ~277 °C (Predicted)-

Its hydrophobic nature and good solubility in organic solvents are key determinants for the selection of appropriate encapsulation methods.

Selecting an Encapsulation Strategy

The choice of encapsulation technique is dictated by the desired final product characteristics, such as particle size, release profile, and the scale of production. Below is a decision-making workflow to guide the selection process.

G start Define Project Goals (Particle Size, Application) q1 Desired Particle Size? start->q1 q2 Solvent-Free Process Required? q1->q2 Bulk / > 1 mm method1 Nanoprecipitation (Sub-micron particles) q1->method1 < 500 nm method2 Solvent Evaporation (Micro-particles) q1->method2 1-1000 µm q3 Scalability a Priority? q2->q3 No method3 Melt Extrusion (Bulk matrix, pellets, films) q2->method3 Yes q3->method1 Lab to Moderate q3->method2 Moderate q3->method3 Yes (Industrial)

Figure 1: Decision workflow for selecting an appropriate encapsulation method for cyclamen alcohol.

Based on this logic, we will detail protocols for the three primary methods.

Protocol 1: Solvent Evaporation (Oil-in-Water Emulsion)

This technique is ideal for creating micron-sized polymeric particles (microparticles) and is particularly well-suited for hydrophobic molecules like cyclamen alcohol.[9][10] The principle involves dissolving the polymer and the active agent in a water-immiscible organic solvent, emulsifying this "oil" phase in an aqueous "water" phase containing a stabilizer, and finally, evaporating the organic solvent to harden the particles.[11]

Scientific Rationale

The stability of the initial emulsion is critical. A surfactant or stabilizer (e.g., Poly(vinyl alcohol) - PVA) is used to reduce the interfacial tension between the oil and water phases, preventing the coalescence of the small oil droplets.[12] The rate of solvent evaporation influences the final particle morphology and porosity; rapid evaporation can lead to more porous structures, potentially affecting the release rate.[13] The choice of polymer is crucial; biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) are common in biomedical applications.

G cluster_0 Step 1: Organic Phase Prep cluster_1 Step 2: Aqueous Phase Prep cluster_2 Step 3: Emulsification cluster_3 Step 4: Hardening & Collection a1 Dissolve Polymer (PLGA) in Dichloromethane (DCM) a2 Add Cyclamen Alcohol to Polymer Solution a1->a2 c1 Add Organic Phase to Aqueous Phase a2->c1 b1 Dissolve Stabilizer (PVA) in Deionized Water b1->c1 c2 Homogenize or Sonicate to form O/W Emulsion c1->c2 d1 Stir to Evaporate DCM c2->d1 d2 Centrifuge to Collect Hardened Microparticles d1->d2 d3 Wash & Lyophilize d2->d3

Figure 2: Workflow diagram for the Solvent Evaporation protocol.

Materials & Equipment
  • Polymer: Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio)

  • Active Agent: Cyclamen Alcohol

  • Organic Solvent: Dichloromethane (DCM), HPLC grade

  • Aqueous Phase: Deionized water

  • Stabilizer: Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Equipment: High-shear homogenizer or probe sonicator, magnetic stirrer, centrifuge, freeze-dryer (lyophilizer).

Step-by-Step Protocol
  • Prepare the Organic (Oil) Phase:

    • Accurately weigh 200 mg of PLGA and dissolve it in 4 mL of DCM in a glass vial. Ensure complete dissolution using gentle vortexing.

    • Accurately weigh 50 mg of Cyclamen Alcohol and add it to the PLGA solution. Mix until a homogenous solution is formed.

  • Prepare the Aqueous (Water) Phase:

    • Prepare a 2% w/v PVA solution by dissolving 2 g of PVA in 100 mL of deionized water. Gentle heating (to ~60°C) on a magnetic stir plate may be required. Allow the solution to cool to room temperature before use.

  • Form the Emulsion:

    • Transfer 40 mL of the 2% PVA solution into a beaker.

    • While stirring the PVA solution at a moderate speed (~500 rpm), slowly add the organic phase dropwise.

    • Immediately after addition, increase the mixing speed significantly. Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 3 minutes or sonicate on ice for 2 minutes (e.g., 30s ON, 30s OFF cycles) to form a fine oil-in-water (o/w) emulsion.

  • Solvent Evaporation and Particle Hardening:

    • Transfer the emulsion to a larger beaker and continue stirring at a moderate speed (~400 rpm) at room temperature for at least 4 hours (or overnight) in a fume hood to allow for the complete evaporation of DCM. The solution will turn from milky-white to a suspension of white particles.

  • Particle Collection and Washing:

    • Transfer the particle suspension to centrifuge tubes.

    • Centrifuge at 12,000 x g for 15 minutes.

    • Carefully discard the supernatant, which contains residual PVA.

    • Resuspend the particle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove any unencapsulated cyclamen alcohol and surface-adsorbed PVA.

  • Drying:

    • After the final wash, resuspend the pellet in a small amount of deionized water, flash-freeze it (e.g., in liquid nitrogen), and lyophilize for 48 hours to obtain a dry, free-flowing powder. Store the final product in a desiccator.

Protocol 2: Nanoprecipitation (Solvent Displacement)

Nanoprecipitation is a simple and rapid method for producing polymer-based nanoparticles, typically in the size range of 50-500 nm.[14][15] It is particularly effective for encapsulating hydrophobic drugs and molecules.[16] The technique involves dissolving the polymer and active agent in a water-miscible solvent and then adding this solution to an anti-solvent (typically water), causing the polymer to rapidly precipitate and entrap the active agent.[17]

Scientific Rationale

This method relies on the principle of interfacial turbulence and rapid solvent diffusion.[18] When the solvent phase is injected into the anti-solvent, the rapid diffusion of the solvent into the anti-solvent leads to a rapid supersaturation of the polymer, causing it to precipitate and form nanoparticles. The presence of the cyclamen alcohol within the solvent phase ensures its co-precipitation and encapsulation within the forming polymer nanoparticles. The final particle size is influenced by factors like the injection rate, stirring speed, and polymer concentration.[17]

G cluster_0 Step 1: Solvent Phase Prep cluster_1 Step 2: Anti-Solvent Phase cluster_2 Step 3: Nanoprecipitation cluster_3 Step 4: Purification a1 Dissolve Polymer (PLGA) & Cyclamen Alcohol in Acetone c1 Inject Solvent Phase into Stirring Anti-Solvent a1->c1 b1 Prepare Aqueous Phase (Water, optionally with surfactant) b1->c1 c2 Nanoparticles Form Instaneously c1->c2 d1 Stir to Evaporate Acetone c2->d1 d2 Purify via Centrifugation or Dialysis d1->d2 d3 Lyophilize to obtain Dry Powder d2->d3

Figure 3: Workflow diagram for the Nanoprecipitation protocol.

Materials & Equipment
  • Polymer: Poly(lactic-co-glycolic acid) (PLGA, 50:50) or Polylactic Acid (PLA)

  • Active Agent: Cyclamen Alcohol

  • Solvent: Acetone, HPLC grade

  • Anti-Solvent: Deionized water

  • Optional Stabilizer: Poloxamer 188 or Tween® 80

  • Equipment: Magnetic stirrer, syringe pump (recommended for reproducibility), rotary evaporator or magnetic stirrer for solvent removal, centrifuge or dialysis tubing.

Step-by-Step Protocol
  • Prepare the Solvent Phase:

    • Dissolve 50 mg of PLGA and 10 mg of Cyclamen Alcohol in 5 mL of acetone. Ensure a clear, homogenous solution.

  • Prepare the Anti-Solvent Phase:

    • Place 20 mL of deionized water in a clean glass beaker on a magnetic stirrer. If a stabilizer is used, dissolve it in the water at this stage (e.g., 0.5% w/v Poloxamer 188).

    • Begin stirring the anti-solvent at a constant, moderate speed (e.g., 600 rpm).

  • Induce Nanoprecipitation:

    • Draw the solvent phase into a syringe.

    • Using a syringe pump for a constant flow rate (e.g., 0.5 mL/min), inject the solvent phase into the center of the vortex of the stirring anti-solvent. Alternatively, add the solution dropwise manually at a steady rate.

    • A milky-white nanoparticle suspension will form instantaneously.

  • Solvent Removal:

    • Allow the suspension to stir at room temperature for 3-4 hours in a fume hood to evaporate the acetone. A rotary evaporator under reduced pressure can also be used for faster removal.

  • Purification and Collection:

    • Method A (Centrifugation): Transfer the suspension to ultracentrifuge tubes and centrifuge at high speed (e.g., 20,000 x g) for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat twice.

    • Method B (Dialysis): Transfer the suspension to a dialysis bag (e.g., 12-14 kDa MWCO) and dialyze against deionized water for 24 hours, changing the water several times to remove residual solvent and unencapsulated material.

  • Drying:

    • Freeze-dry the purified nanoparticle suspension as described in Protocol 1 (Section 3.3, Step 6) to obtain a dry powder.

Protocol 3: Melt Extrusion

Melt extrusion is a solvent-free, scalable process widely used in the plastics and pharmaceutical industries.[19] It involves mixing the active agent with a thermoplastic polymer at an elevated temperature and forcing the molten blend through a die to form a product of uniform shape, such as a filament, film, or pellet.[20]

Scientific Rationale

This method relies on the thermoplastic properties of the polymer, which softens and flows upon heating, allowing for the dispersion of the active agent through mechanical mixing by the extruder screws.[21][22] The key challenge is the thermal stability of the active agent. Cyclamen alcohol's relatively high boiling point suggests it may be suitable for extrusion with polymers that have a moderate processing temperature (e.g., Polyvinyl Alcohol, certain grades of Polycaprolactone). The process parameters—temperature profile, screw speed, and feed rate—must be carefully optimized to ensure homogenous mixing without causing thermal degradation of the cyclamen alcohol.

G cluster_0 Twin-Screw Extruder a Step 1: Pre-blending (Polymer Pellets + CA) b Step 2: Feeding (Gravimetric Feeder) a->b c Step 3: Extrusion (Melting & Mixing in Barrel) b->c d Step 4: Extrudate Cooling (Air or Water Bath) c->d e Step 5: Pelletizing (Cutting into Granules) d->e

Sources

Application Notes & Protocols: Cyclamen Aldehyde as a Potential Tracer in Environmental Forensics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes explore the prospective use of Cyclamen Aldehyde, a widely used synthetic fragrance ingredient, as a chemical tracer for tracking anthropogenic contamination in environmental systems. Due to its prevalence in a vast array of consumer and household products, Cyclamen Aldehyde is continuously introduced into wastewater streams, making it a potential "tracer of opportunity" for identifying the presence and mapping the dispersion of domestic and industrial effluents. This document provides a comprehensive guide for researchers and environmental scientists on the theoretical framework, sampling methodologies, and analytical protocols for the detection and quantification of Cyclamen Aldehyde in environmental matrices. While not a traditionally established tracer, its unique chemical signature and widespread use present a novel avenue for environmental forensics.

Introduction: The Case for an Unconventional Tracer

Environmental tracer studies are fundamental to understanding the fate and transport of contaminants in ecosystems.[1] Ideal tracers are substances that are uniquely associated with a specific source, are persistent enough to be detected at a distance from that source, and have well-characterized analytical methods for their detection. While traditional tracers like stable isotopes and fluorescent dyes are invaluable, there is a growing interest in "tracers of opportunity" – substances that are inadvertently introduced into the environment from human activities and can provide valuable information about contamination pathways.

Fragrance materials, particularly synthetic compounds used in detergents, soaps, perfumes, and other personal care products, are emerging as promising tracers for domestic wastewater.[2][3] These compounds are discharged in large quantities, are relatively persistent, and their presence in natural waters is a clear indicator of anthropogenic input.[4][5]

Cyclamen Aldehyde (3-(4-isopropylphenyl)-2-methylpropanal) is a synthetic fragrance with a strong floral scent, widely used since the 1920s in a variety of consumer products.[6][7] Its extensive use and subsequent release into wastewater make it a compelling candidate as a tracer for domestic and industrial effluent. This guide outlines the scientific rationale and provides detailed protocols for its use in environmental studies.

Physicochemical Properties and Environmental Behavior

Understanding the physicochemical properties of Cyclamen Aldehyde is crucial for its application as an environmental tracer. These properties govern its transport, partitioning, and persistence in the environment.

PropertyValueSource
Chemical Formula C13H18O[6]
Molar Mass 190.286 g·mol−1[6]
Appearance Colorless to pale yellow liquid[6][8]
Odor Strong floral, green aroma[6][9]
Density 0.95 g/mL[6]
Boiling Point 270 °C (543 K)[6]
Water Solubility Insoluble[6]
Log P (Octanol-Water Partition Coefficient) 3.4[10]
Vapor Pressure 0.00397 mmHg @ 20°C[10]

The low water solubility and moderate Log P value suggest that Cyclamen Aldehyde will have a tendency to partition from the aqueous phase to organic matter in sediment and soil, as well as bioaccumulate in aquatic organisms.[4] This behavior is a key consideration in designing sampling strategies, as it implies that both water and sediment/soil samples should be analyzed to obtain a complete picture of its distribution. Its relatively low vapor pressure indicates that it will primarily reside in aquatic and terrestrial compartments rather than volatilizing into the atmosphere.

Conceptual Workflow for Tracer Studies

The use of Cyclamen Aldehyde as a tracer involves a systematic process of sampling, analysis, and data interpretation to identify and track sources of contamination.

cluster_0 Phase 1: Site Assessment & Sampling cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Interpretation & Reporting Site_Characterization Site Characterization & Identification of Potential Sources Sampling_Design Design Sampling Strategy (Water, Sediment, Soil) Site_Characterization->Sampling_Design Sample_Collection Sample Collection & Preservation Sampling_Design->Sample_Collection Sample_Preparation Sample Preparation (Extraction & Cleanup) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS/HPLC) Sample_Preparation->Instrumental_Analysis Data_Quantification Data Quantification & QA/QC Instrumental_Analysis->Data_Quantification Data_Analysis Data Analysis & Spatial Mapping Data_Quantification->Data_Analysis Source_Identification Source Identification & Apportionment Data_Analysis->Source_Identification Reporting Reporting & Risk Assessment Source_Identification->Reporting

Caption: Conceptual workflow for using Cyclamen Aldehyde as an environmental tracer.

Detailed Protocols

The following protocols are adapted from established methods for the analysis of fragrance materials and other semi-volatile organic compounds in environmental matrices.[11][12] It is imperative that these methods are validated in the user's laboratory for the specific application.

Water Sample Collection and Preparation

Objective: To extract Cyclamen Aldehyde from aqueous samples for instrumental analysis.

Materials:

  • Amber glass bottles (1 L), pre-cleaned with solvent

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE manifold

  • Solvents: Dichloromethane, Acetonitrile, Methanol (HPLC grade)

  • Internal standards (e.g., deuterated fragrance compounds)

  • Nitrogen evaporator

  • Autosampler vials with PTFE-lined septa

Protocol:

  • Collection: Collect 1 L water samples in pre-cleaned amber glass bottles. To minimize headspace, fill the bottles to the brim. Store samples at 4°C and protect from light.

  • Fortification: Spike the samples with a known concentration of an appropriate internal standard to correct for matrix effects and extraction inefficiencies.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridges by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

  • Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Elution: After loading, dry the cartridge under a gentle stream of nitrogen for 10 minutes. Elute the trapped analytes with 5-10 mL of dichloromethane or another suitable solvent.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the concentrated extract to an autosampler vial for instrumental analysis.

Soil and Sediment Sample Collection and Preparation

Objective: To extract Cyclamen Aldehyde from solid matrices for instrumental analysis.

Materials:

  • Glass jars with PTFE-lined lids

  • Freeze-dryer or oven

  • Soxhlet extraction apparatus or Accelerated Solvent Extraction (ASE) system

  • Solvents: Hexane, Dichloromethane (pesticide grade)

  • Anhydrous sodium sulfate

  • Gel Permeation Chromatography (GPC) or Florisil for cleanup

  • Rotary evaporator

  • Internal standards

Protocol:

  • Collection: Collect soil or sediment samples using a stainless-steel scoop or core sampler and place them in pre-cleaned glass jars. Store at 4°C.

  • Drying: Homogenize the sample and either freeze-dry or air-dry it at room temperature. For more volatile compounds, freeze-drying is preferred.

  • Extraction:

    • Soxhlet: Mix 10-20 g of the dried sample with anhydrous sodium sulfate and extract with a 1:1 mixture of hexane and dichloromethane for 16-24 hours.

    • ASE: Pack an appropriate amount of the dried sample into an extraction cell and extract with a suitable solvent at elevated temperature and pressure.

  • Cleanup: The raw extract may contain interfering compounds. A cleanup step using GPC or adsorption chromatography (e.g., Florisil) is recommended to remove these interferences.

  • Concentration: Concentrate the cleaned extract to a final volume of 1 mL using a rotary evaporator followed by a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to an autosampler vial for analysis.

Instrumental Analysis

Objective: To identify and quantify Cyclamen Aldehyde in the prepared extracts.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is the preferred method due to its high selectivity and sensitivity.

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection can also be used, especially after derivatization.[13][14]

GC-MS Parameters (Example):

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions for Cyclamen Aldehyde.

cluster_workflow Analytical Workflow Sample Environmental Sample (Water/Soil) Extraction Extraction Solid Phase Extraction (Water) Soxhlet/ASE (Soil) Sample->Extraction Cleanup Cleanup Gel Permeation Chromatography Florisil Extraction->Cleanup Concentration Concentration (N2 Evaporation) Cleanup->Concentration Analysis Instrumental Analysis GC-MS or HPLC Concentration->Analysis Quantification Quantification Analysis->Quantification

Caption: Generalized analytical workflow for Cyclamen Aldehyde.

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential for generating reliable and defensible data. Key QA/QC measures include:

  • Method Blanks: Analyze a blank sample with each batch to check for contamination.

  • Matrix Spikes: Spike a sample with a known amount of Cyclamen Aldehyde to assess matrix interference and recovery.

  • Laboratory Control Samples: Analyze a certified reference material or a laboratory-fortified blank to verify the accuracy of the method.

  • Internal Standards: Use internal standards in all samples to correct for variations in extraction efficiency and instrument response.

  • Replicates: Analyze duplicate samples to assess the precision of the method.

Limitations and Considerations

While Cyclamen Aldehyde shows promise as an environmental tracer, several factors must be considered:

  • Transformation and Degradation: The environmental fate and degradation pathways of Cyclamen Aldehyde are not fully characterized. It may undergo transformation in the environment, which could affect its utility as a conservative tracer.

  • Multiple Sources: While primarily associated with domestic wastewater, it could also be present in industrial effluents, complicating source apportionment.

  • Regulatory Status: Cyclamen Aldehyde is classified as a skin irritant and may cause allergic reactions. It is also considered harmful to aquatic life with long-lasting effects.[8] Appropriate safety precautions should be taken during handling.

Conclusion

The use of Cyclamen Aldehyde as an environmental tracer represents an innovative approach to contaminant source tracking. Its widespread use in consumer products ensures a continuous and widespread source signature in anthropogenically impacted environments. The protocols outlined in this document provide a foundation for researchers to explore this novel application. Further research is needed to fully validate its use and to better understand its environmental behavior and fate.

References

  • Wikipedia. Cyclamen aldehyde. [Link]

  • PerfumersWorld. Amendment 49 STAND Cyclamen aldehyde. [Link]

  • The Good Scents Company. cyclamen aldehyde, 103-95-7. [Link]

  • Term - Lifestyle. Environmental Impact of Fragrance. [Link]

  • ScenTree. Cyclamen aldehyde (CAS N° 103-95-7). [Link]

  • ResearchGate. Exploring the use of synthetic musk fragrances as tracers of wastewater discharges in surface waters. [Link]

  • Acetyl Isovaleryl. Amendment 49 STAND Cyclamen aldehyde. [Link]

  • ResearchGate. Syntheses of Cyclamen aldehyde® by crossed-aldol condensation or... [Link]

  • RSC Publishing. Environmental Science. [Link]

  • ResearchGate. Trace Analysis of Fragrance Materials in Wastewater and Treated Wastewater | Request PDF. [Link]

  • ResearchGate. Environmental tracers as a tool in groundwater vulnerability assessment. [Link]

  • Formacare. ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR Air sampling and analysis Page 1 of 11 AM-01. [Link]

  • Occurrence of synthetic musk fragrances in effluent and non-effluent impacted environments. [Link]

  • ResearchGate. Fragrance materials and their environmental impact | Request PDF. [Link]

  • Hekserij. Cyclamen aldehyde Online Kopen. [Link]

  • Department of Transportation. The Facts on HAZMAT. [Link]

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  • III Analytical Methods. [Link]

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Application Note: Characterizing Olfactory Receptor Responses to Cyclamen Aldehyde Using In Vitro Functional Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the molecular interactions between the synthetic fragrance ingredient Cyclamen aldehyde and specific human olfactory receptors (ORs). We will focus on the human olfactory receptor 1A1 (hOR1A1) as a model system. This document outlines the underlying signaling mechanisms and provides two detailed, field-proven protocols for characterizing receptor activation: a real-time Calcium Imaging Assay and a highly sensitive CRE-Luciferase Reporter Assay. The methodologies are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction: Decoding the Sense of Smell

The perception of smell, or olfaction, is a complex process initiated by the interaction of volatile odorant molecules with olfactory receptors (ORs) located on the cell membranes of olfactory receptor neurons.[1][2] These receptors constitute the largest family of G protein-coupled receptors (GPCRs) in the human genome, with around 400 functional genes.[1][3] Understanding how a specific odorant activates this vast array of receptors is a central goal in fields ranging from flavor and fragrance science to neurobiology and therapeutics.

A point of clarification is necessary regarding the topic. While the term "Cyclamen alcohol" may be used colloquially, the primary odorant and commercially significant compound is Cyclamen aldehyde (CAS 103-95-7).[4][5] Cyclamen alcohol is typically considered an impurity in Cyclamen aldehyde preparations and is limited to less than 1.5% due to its potential as an irritant.[6][7][8] Therefore, this guide will focus on the scientifically well-documented and olfactively potent Cyclamen aldehyde.

Cyclamen aldehyde is a synthetic aromatic compound prized for its powerful and diffusive floral-green scent, reminiscent of cyclamen, lily-of-the-valley, and fresh melon.[8][9] Its widespread use in consumer products makes it an excellent candidate for studying the principles of ligand-receptor interaction.[4] This document provides the necessary protocols to functionally express a candidate receptor, hOR1A1, in a heterologous cell system and quantitatively measure its response to Cyclamen aldehyde.

The Molecular Basis of Cyclamen Aldehyde Perception

Ligand Profile: Cyclamen Aldehyde

Cyclamen aldehyde, or 2-methyl-3-(4-isopropylphenyl)propanal, is an entirely artificial fragrance ingredient that is not found in nature.[5][6] Its strong, versatile aroma has made it a staple in perfumery since the 1920s.[4]

Property Value Reference(s)
IUPAC Name 3-(4-Isopropylphenyl)-2-methylpropanal[4]
Molecular Formula C₁₃H₁₈O[4][6][7]
Molar Mass 190.286 g·mol⁻¹[4][6]
Appearance Colorless to pale yellow liquid[4][8][10]
Odor Profile Floral (cyclamen, lily), green, watery (cucumber, melon)[8][9]
Solubility Insoluble in water; soluble in ethanol and oils[4]
Boiling Point 270 °C (518 °F)[4][6]
The Target Receptor: Human Olfactory Receptor 1A1 (hOR1A1)

The human olfactory receptor 1A1 (hOR1A1) is a Class A, rhodopsin-like GPCR.[11] While its complete odorant profile is still under investigation, studies have shown it responds to citronellic terpenoid structures, which share some structural similarities with Cyclamen aldehyde.[12] Its robust expression and functional coupling in heterologous systems make it an ideal model for the protocols described herein.[3][13]

The Olfactory Signaling Cascade

The activation of an olfactory receptor by an odorant like Cyclamen aldehyde initiates a well-defined intracellular signaling cascade. This process translates the chemical binding event into an electrical signal.[1][14]

  • Binding: The odorant molecule binds to the OR embedded in the cell membrane.[15]

  • G-Protein Activation: This binding causes a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein. The specialized G-protein in olfaction is Gαolf. Activation involves the exchange of GDP for GTP on the Gαolf subunit.[14][15]

  • Second Messenger Production: The activated Gαolf-GTP complex dissociates and activates adenylate cyclase, an enzyme that converts ATP into the second messenger, cyclic AMP (cAMP).[1][14]

  • Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[15]

  • Depolarization: The opening of CNG channels allows an influx of cations, primarily Ca²⁺ and Na⁺, into the cell.[14] This influx depolarizes the neuron, generating a receptor potential that, if it reaches the threshold, triggers an action potential that travels to the brain.[1][14]

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR OR1A1 (GPCR) G_protein Gαolf-GDP (Inactive) OR->G_protein AC Adenylate Cyclase G_protein->AC ATP ATP AC->ATP CNG CNG Channel (Closed) Ca_Na Ca²⁺ / Na⁺ Influx cAMP cAMP cAMP->CNG Depolarization Depolarization (Signal to Brain) Odorant Cyclamen Aldehyde Odorant->OR

Caption: The canonical olfactory signal transduction pathway.

Experimental Design & Rationale

Studying a single OR's response is challenging in its native environment due to the heterogeneity of neurons. Therefore, a heterologous expression system is the gold standard.[16] This involves introducing the gene for a specific OR (e.g., OR1A1) into a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, which do not normally express ORs.[3][17] This creates a clean, controllable system to study a single receptor in isolation.

We will detail two powerful functional assays:

  • Calcium Imaging: This technique provides a direct, real-time visualization of the Ca²⁺ influx that occurs downstream of receptor activation.[18] Its primary advantage is the ability to capture dynamic, transient responses. We use a fluorescent dye that binds to calcium, where an increase in intracellular calcium results in a measurable increase in fluorescence intensity.[18][19]

  • Luciferase Reporter Assay: This is an endpoint assay that measures an upstream event—the production of cAMP.[20] It is exceptionally sensitive and well-suited for high-throughput screening.[21] In this system, cells are co-transfected with the OR and a "reporter" plasmid. This plasmid contains the gene for the enzyme luciferase, controlled by a cAMP Response Element (CRE). When the OR is activated and cAMP levels rise, the CRE promoter drives the expression of luciferase.[22] The amount of light produced upon adding a substrate is proportional to the initial receptor activation.[20]

Protocols

General Preparations & Reagents
  • Cell Line: HEK293 cells or a derivative (e.g., HEK293T).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plasmids:

    • Expression plasmid containing the full-length coding sequence for human OR1A1.

    • (For Luciferase Assay) Reporter plasmid containing a CRE promoter upstream of a luciferase gene (e.g., pGL4.29[luc2P/CRE/Hygro]).

  • Transfection Reagent: A commercially available lipid-based reagent (e.g., Lipofectamine™ 3000).

  • Cyclamen Aldehyde Stock: Prepare a 100 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in assay buffer. Causality Note: DMSO is used for its ability to dissolve hydrophobic odorants. The final concentration in the assay should be kept low (<0.1%) to avoid cell toxicity.

Protocol 1: Calcium Imaging Assay

This protocol measures the transient increase in intracellular calcium following receptor activation.

Calcium_Imaging_Workflow A Day 1: Seed HEK293 cells in 96-well plate B Day 2: Transfect cells with hOR1A1 plasmid A->B C Day 3: Incubate (24h) for receptor expression B->C D Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) C->D F Place plate in reader (e.g., FLIPR, FlexStation) D->F E Prepare serial dilutions of Cyclamen Aldehyde H Inject Cyclamen Aldehyde and immediately measure fluorescence kinetics E->H G Measure baseline fluorescence F->G G->H I Analyze Data: Calculate ΔF/F₀ H->I

Caption: Experimental workflow for the Calcium Imaging Assay.

Step-by-Step Methodology:

  • Cell Seeding (Day 1): Seed HEK293 cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-50,000 cells per well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂).

  • Transfection (Day 2): Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.

    • Test Wells: Transfect with the hOR1A1 expression plasmid.

    • Control Wells (Critical for Validation): Perform a "mock" transfection using an empty plasmid or no DNA. This ensures any observed response is dependent on the presence of hOR1A1.

  • Incubation (Day 2-3): Incubate the plate for 24-48 hours to allow for receptor expression and trafficking to the cell membrane.

  • Dye Loading (Day 3):

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the culture medium from the wells and add 100 µL of the loading buffer.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark. Causality Note: The "AM" ester group makes the dye cell-permeable. Once inside, cellular esterases cleave it, trapping the fluorescent indicator in the cytoplasm.

  • Odorant Stimulation and Data Acquisition (Day 3):

    • Prepare a separate 96-well "compound plate" with serial dilutions of Cyclamen aldehyde (e.g., from 1 µM to 300 µM). Also include a "vehicle control" of assay buffer with the same final DMSO concentration.

    • Place both the cell plate and compound plate into a fluorescence microplate reader equipped with liquid handling (e.g., a FLIPR or FlexStation).

    • Set the instrument to record fluorescence (e.g., Ex/Em ~494/516 nm for Fluo-4).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Program the instrument to inject the Cyclamen aldehyde dilutions from the compound plate into the cell plate while continuously recording fluorescence for another 60-120 seconds.

  • Data Analysis: The response is typically quantified as the change in fluorescence (ΔF) over the initial baseline fluorescence (F₀). Plot the peak ΔF/F₀ against the logarithm of the Cyclamen aldehyde concentration to generate a dose-response curve.

Protocol 2: CRE-Luciferase Reporter Assay

This protocol provides a highly sensitive endpoint measurement of cAMP production.

Luciferase_Workflow A Day 1: Seed HEK293 cells in 96-well plate B Day 2: Co-transfect cells with hOR1A1 + CRE-Luciferase plasmids C Day 3: Incubate (24h) D Replace medium with serum-free medium and add serial dilutions of Cyclamen Aldehyde E Incubate for 4-6 hours F Aspirate medium and lyse the cells G Add luciferase substrate to the cell lysate H Immediately measure luminescence in a plate reader I Analyze Data: Calculate Fold Change vs. Vehicle

Caption: Experimental workflow for the Luciferase Reporter Assay.

Step-by-Step Methodology:

  • Cell Seeding (Day 1): Seed HEK293 cells into a white, opaque 96-well plate at a density of 20,000-30,000 cells per well. Causality Note: A white plate is used to maximize the luminescent signal.

  • Co-transfection (Day 2): Co-transfect the cells with both the hOR1A1 expression plasmid and the CRE-luciferase reporter plasmid.

    • Control Wells: Transfect with the CRE-luciferase plasmid plus an empty expression vector. This is essential to confirm that the response requires hOR1A1.

  • Incubation (Day 2-3): Incubate for 24 hours.

  • Odorant Stimulation (Day 3):

    • Carefully replace the culture medium with 90 µL of serum-free medium.

    • Add 10 µL of your Cyclamen aldehyde serial dilutions (prepared at 10x the final concentration) to the appropriate wells. Include a vehicle (DMSO) control.

    • Incubate the plate for 4-6 hours at 37°C. Causality Note: This incubation period is required for the transcriptional and translational machinery to produce the luciferase enzyme.

  • Lysis and Luminescence Reading (Day 3):

    • Use a commercially available luciferase assay kit (e.g., Promega ONE-Glo™, Thermo Scientific Pierce Firefly Luciferase Glow Assay Kit).[23]

    • Prepare the reagent according to the manufacturer's instructions.

    • Remove the plate from the incubator. Depending on the kit, you may add the reagent directly to the wells or first aspirate the medium and add a lysis buffer.

    • Add the luciferase reagent/substrate to each well.

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Read the luminescence on a microplate luminometer.

  • Data Analysis: Normalize the raw luminescence units (RLU) by calculating the fold change over the vehicle control wells (RLU of treated well / average RLU of vehicle wells). Plot the fold change against the logarithm of the odorant concentration to generate a dose-response curve and calculate the EC₅₀ value.

Data Interpretation & Validation

A successful experiment will show a dose-dependent increase in signal (fluorescence or luminescence) in the wells expressing hOR1A1, while the mock-transfected wells should show no significant response to Cyclamen aldehyde.

Example Quantitative Data Summary:

Assay Type Ligand Receptor Parameter Result (Hypothetical)
Calcium ImagingCyclamen AldehydehOR1A1Max ΔF/F₀2.5 ± 0.3
Luciferase ReporterCyclamen AldehydehOR1A1EC₅₀45.2 µM
Luciferase ReporterCyclamen AldehydeMockFold Change1.1 ± 0.2 (No response)

The lack of response in the mock control is the cornerstone of this system's trustworthiness, proving the signal is specifically mediated by the intended receptor.

Conclusion

The protocols detailed in this application note provide a robust and validated methodology for characterizing the response of a specific human olfactory receptor to the fragrance ingredient Cyclamen aldehyde. By employing heterologous expression in combination with either real-time calcium imaging or highly sensitive luciferase reporter assays, researchers can effectively de-orphanize olfactory receptors, quantify ligand potency (EC₅₀), and screen for potential antagonists. These techniques are fundamental tools for advancing our molecular understanding of olfaction and have broad applications in the development of new fragrances, flavorings, and novel therapeutics targeting the GPCR superfamily.

References

  • ScenTree. (n.d.). Cyclamen aldehyde (CAS N° 103-95-7). Retrieved from [Link]

  • Wikipedia. (2024). Olfactory receptor. Retrieved from [Link]

  • PerfumersWorld. (2021). Amendment 49 STAND Cyclamen aldehyde. Retrieved from [Link]

  • Wikipedia. (2023). Cyclamen aldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyclamen aldehyde, 103-95-7. Retrieved from [Link]

  • UniProt. (2021). OR1A1 - Olfactory receptor 1A1 - Homo sapiens (Human). Retrieved from [Link]

  • Medical Fun Facts. (2019, October 5). Molecular Events of Olfaction Signalling [Video]. YouTube. Retrieved from [Link]

  • Zufall, F., Firestein, S., & Shepherd, G. M. (1991). Imaging Odor-Induced Calcium Transients in Single Olfactory Cilia: Specificity of Activation and Role in Transduction. The Journal of Neuroscience, 11(7), 2242–2250. Retrieved from [Link]

  • Radhika, V., Prossnitz, E. R., & evas, T. (2007). Heterologous expression of olfactory receptors for targeted chemosensing. Biotechnology and Bioengineering, 96(5), 960-969. Retrieved from [Link]

  • Purves, D., Augustine, G. J., Fitzpatrick, D., et al. (Eds.). (2001). Neuroscience (2nd ed.). Sinauer Associates. Retrieved from [Link]

  • Schmiedeberg, K., Shirokova, E., Weber, H. P., Schilling, B., Meyerhof, W., & Krautwurst, D. (2007). Structural determinants of odorant recognition by the human olfactory receptors OR1A1 and OR1A2. Journal of Structural Biology, 159(3), 400-412. Retrieved from [Link]

  • Choo, J. M., & Riffell, J. A. (2016). Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila. Frontiers in Ecology and Evolution, 4. Retrieved from [Link]

  • Liu, K., & Zhao, J. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Journal of Biomolecular Screening, 15(7), 846-855. Retrieved from [Link]

  • Cook, B. L., Ernberg, K. E., Chung, H., & Zhang, S. (2015). Biophysical and functional characterization of the human olfactory receptor OR1A1 expressed in a mammalian inducible cell line. Protein Science, 24(12), 2040-2049. Retrieved from [Link]

  • Chahda, C., De Fouchier, A., & Jacquin-Joly, E. (2023). Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors. Frontiers in Molecular Biosciences, 10. Retrieved from [Link]

  • Reactome. (n.d.). Olfactory Signaling Pathway. Retrieved from [Link]

  • GeneCards. (n.d.). OR1A1 Gene - Olfactory Receptor Family 1 Subfamily A Member 1. Retrieved from [Link]

  • Katada, S., Nakagawa, T., Kataoka, H., & Touhara, K. (2003). Odorant response assays for a heterologously expressed olfactory receptor. Biochemical and Biophysical Research Communications, 305(4), 964-969. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]

  • Signosis. (n.d.). GPCR Luciferase Reporter Cell Lines. Retrieved from [Link]

  • University of Oregon Libraries. (n.d.). Olfactory System – Introduction to Neurobiology. Retrieved from [Link]

  • Cattaneo, A. M., Walker, W. B., & Anfora, G. (2023). Heterologous investigation of metabotropic and ionotropic odorant receptors in ab3A neurons of Drosophila melanogaster. Frontiers in Molecular Biosciences, 10. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo preparation for optical calcium imaging of olfactory neurons in Drosophila. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). Perfumery Insight: Cyclamen Aldehyde. Retrieved from [Link]

  • Liu, K., & Zhao, J. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. Retrieved from [Link]

  • Shinkai, Y., et al. (2021). Calcium Imaging of Neuronal Activity under Gradually Changing Odor Stimulation in Caenorhabditis elegans. Bio-protocol, 11(1), e3885. Retrieved from [Link]

  • INDIGO Biosciences. (2023, April 12). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol [Video]. YouTube. Retrieved from [Link]

  • directpcw. (2023). CYCLAMEN ALDEHYDE. Retrieved from [Link]

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Troubleshooting & Optimization

"Cyclamen alcohol" synthesis byproduct identification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclamen Alcohol synthesis. This guide is designed for researchers, scientists, and professionals in the drug development and fragrance industries. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing and purifying Cyclamen Alcohol. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Introduction to Cyclamen Alcohol Synthesis

Cyclamen alcohol, formally known as 2-methyl-3-(p-isopropylphenyl)propan-1-ol, is a valuable fragrance ingredient prized for its fresh, floral, and slightly green aroma reminiscent of lily-of-the-valley. The most common synthetic route involves the reduction of its corresponding aldehyde, Cyclamen aldehyde (2-methyl-3-(p-isopropylphenyl)propanal). The purity of the final alcohol is paramount to achieving the desired olfactory profile, making the identification and elimination of byproducts a critical aspect of the synthesis.

This guide will address common issues encountered during the reduction of Cyclamen aldehyde and the subsequent purification of Cyclamen alcohol.

Core Synthesis Pathway: Reduction of Cyclamen Aldehyde

The conversion of Cyclamen aldehyde to Cyclamen alcohol is a standard reduction of an aldehyde to a primary alcohol. Several reducing agents can be employed, each with its own set of advantages and potential for byproduct formation.

Synthesis_Pathway cluster_start Starting Material cluster_reduction Reduction Methods cluster_product Primary Product Cyclamen Aldehyde Cyclamen Aldehyde NaBH4_MeOH Sodium Borohydride (NaBH4) in Methanol/Ethanol Cyclamen Aldehyde->NaBH4_MeOH Hydride Transfer LiAlH4_Ether Lithium Aluminum Hydride (LiAlH4) in Dry Ether Cyclamen Aldehyde->LiAlH4_Ether Hydride Transfer H2_Catalyst Catalytic Hydrogenation (H2) (e.g., Pd/C, Raney Ni) Cyclamen Aldehyde->H2_Catalyst Hydrogenation Cyclamen Alcohol Cyclamen Alcohol NaBH4_MeOH->Cyclamen Alcohol LiAlH4_Ether->Cyclamen Alcohol H2_Catalyst->Cyclamen Alcohol GCMS_Fragmentation Cyclamen_Alcohol Cyclamen Alcohol (m/z 192) M_minus_18 Loss of H₂O (m/z 174) Cyclamen_Alcohol->M_minus_18 - H₂O Benzylic_Cleavage Benzylic Cleavage (m/z 133 - Base Peak) Cyclamen_Alcohol->Benzylic_Cleavage - C₃H₇ Loss_of_Isopropyl Loss of Isopropyl (m/z 149) Cyclamen_Alcohol->Loss_of_Isopropyl - CH(CH₃)₂

Caption: Predicted major fragmentation pathways for Cyclamen Alcohol in GC-MS.

Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclamen Alcohol:

Based on data for structurally similar compounds like 2-methyl-1-propanol [1]and other substituted benzyl alcohols, the following chemical shifts can be anticipated:

AssignmentPredicted ¹H NMR (δ ppm)Predicted ¹³C NMR (δ ppm)
Isopropyl -CH₃~1.2 (d, 6H)~24
Isopropyl -CH~2.9 (septet, 1H)~34
Aromatic C-H~7.1-7.2 (d, 2H) and ~7.2-7.3 (d, 2H)~126, ~129
Aromatic C-isopropyl~147
Aromatic C-propyl~138
Benzylic -CH₂~2.5 (d, 2H)~45
Aliphatic -CH~1.8 (m, 1H)~35
Aliphatic -CH₃~0.9 (d, 3H)~16
-CH₂OH~3.5 (d, 2H)~68
-OHVariable (broad singlet)-
FAQ 3: How can I effectively purify my crude Cyclamen Alcohol to remove unreacted aldehyde and other byproducts?

Answer: Purification is essential for obtaining a product with the desired fragrance profile. The choice of method depends on the scale of your reaction and the nature of the impurities.

Purification Workflow:

Purification_Workflow Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Quench excess reagent, extract with ether/EtOAc) Crude_Product->Aqueous_Workup Drying Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) Aqueous_Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Choice Purification Method Solvent_Removal->Purification_Choice Distillation Fractional Distillation (for larger scale) Purification_Choice->Distillation Scale > 5g Column_Chromatography Silica Gel Column Chromatography (for smaller scale, high purity) Purification_Choice->Column_Chromatography Scale < 5g Pure_Product Pure Cyclamen Alcohol Distillation->Pure_Product Column_Chromatography->Pure_Product

Caption: A general workflow for the purification of Cyclamen Alcohol.

Detailed Purification Protocols:

  • Aqueous Workup:

    • For NaBH₄ reactions: Carefully add a dilute acid (e.g., 1M HCl) to quench any remaining NaBH₄ and hydrolyze borate esters.

    • For LiAlH₄ reactions: A Fieser workup is recommended. Cool the reaction mixture to 0°C and slowly add water, followed by 15% NaOH solution, and then more water. This will produce a granular precipitate of aluminum salts that can be easily filtered off.

    • After quenching, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with brine, then dry over an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Purification Methods:

    • Fractional Distillation: Cyclamen alcohol has a relatively high boiling point. Distillation under reduced pressure is necessary to prevent decomposition. This method is effective for separating the alcohol from less volatile impurities and is suitable for larger-scale preparations. [2][3] * Silica Gel Column Chromatography: This is the preferred method for achieving high purity on a smaller scale. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will effectively separate the more polar Cyclamen alcohol from the less polar unreacted aldehyde and other non-polar byproducts.

Validation of Purity: The purity of the final product should be confirmed by GC-MS and NMR to ensure the absence of any detectable byproducts.

References

  • Chemguide. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry [Video]. YouTube. [Link]

  • Ashenhurst, J. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, September 30). 16.9: Reduction of Aromatic Compounds. [Link]

  • Wikipedia. (2023, December 1). Meerwein–Ponndorf–Verley reduction. [Link]

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Preventing over-reduction in "Cyclamen alcohol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategies to Prevent Over-Reduction and Control Selectivity

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of Cyclamen Alcohol. We will address common challenges, with a specific focus on preventing over-reduction and managing chemoselectivity during the critical hydrogenation steps. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Troubleshooting Guide: Common Issues in Cyclamen Alcohol Synthesis

This section addresses specific problems encountered during the reduction phase of Cyclamen Alcohol synthesis. The primary route involves the catalytic hydrogenation of Cyclamen Aldehyde.

Q1: My reduction of Cyclamen Aldehyde is sluggish, resulting in low conversion to Cyclamen Alcohol. What factors should I investigate?

A1: Incomplete conversion is typically a result of suboptimal catalyst activity or unfavorable reaction conditions. Here is a systematic approach to troubleshooting:

  • Catalyst Activity: The catalyst is the most critical component.

    • Quality and Age: Catalysts, especially highly active ones like Raney Nickel or Palladium on Carbon (Pd/C), can deactivate over time through oxidation or poisoning.[1] Always use a fresh, high-quality catalyst or a newly opened bottle. If you suspect deactivation, consider sourcing a new batch.

    • Catalyst Loading: Insufficient catalyst loading is a common cause of slow reactions. While typically used in catalytic amounts, a certain threshold must be met. Start with a loading of 5-10 mol% of the metal relative to the substrate and optimize from there.

    • Poisoning: The starting material or solvent may contain impurities that act as catalyst poisons. Sulfur compounds, for instance, are notorious poisons for palladium catalysts. Ensure your Cyclamen Aldehyde is of high purity and use anhydrous, high-purity grade solvents.

  • Reaction Conditions:

    • Hydrogen Pressure: The reaction rate is directly influenced by the partial pressure of hydrogen. If you are running the reaction at atmospheric pressure, consider increasing it. Most hydrogenations of aldehydes proceed efficiently between 1-10 bar of H₂.[2]

    • Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions. For aldehyde reductions, a moderate temperature range of 25-60°C is generally effective. If the reaction is slow at room temperature, a modest increase to 40-50°C can significantly improve the rate without compromising selectivity.

    • Solvent Choice: The solvent must fully dissolve the Cyclamen Aldehyde and have good solubility for hydrogen. Protic solvents like ethanol or methanol are often excellent choices for aldehyde hydrogenations as they can participate in the protonolysis of the metal-alkoxide intermediate.[3]

Q2: I am observing a significant amount of a non-polar byproduct, likely the fully reduced hydrocarbon (3-(4-isopropylphenyl)-2-methylpropane). How can I prevent this over-reduction?

A2: The formation of the corresponding hydrocarbon signifies excessive hydrogenolysis of the C-O bond in the target alcohol. This is a classic example of over-reduction. The key is to moderate the reactivity of your system.

  • Mechanism of Over-Reduction: The benzylic alcohol product is susceptible to further reduction because the C-O bond can be cleaved on the catalyst surface to form a stabilized benzylic intermediate, which is then hydrogenated to the alkane. This is more prevalent under harsh conditions.

  • Strategies for Prevention:

    • Select a Milder Catalyst: Raney Nickel is extremely active and can promote over-reduction. A switch to a more chemoselective catalyst like 5% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) is highly recommended.[1] These catalysts are generally less prone to inducing C-O bond cleavage under mild conditions.

    • Moderate Reaction Conditions:

      • Temperature: This is the most critical parameter. Reduce the reaction temperature to the lowest point where a reasonable reaction rate is maintained (e.g., room temperature). Over-reduction is significantly more pronounced at elevated temperatures.

      • Pressure: Lower the hydrogen pressure. High H₂ concentrations on the catalyst surface can drive the reaction towards the fully saturated product. Operating at 1-5 bar is often sufficient.

    • Use a Catalyst Poison (Advanced): In some cases, controlled deactivation of the catalyst can enhance selectivity. The use of additives like diphenylsulfide can selectively poison the most active sites responsible for hydrogenolysis without completely halting the desired hydrogenation of the aldehyde. This is an advanced technique that requires careful optimization.

Q3: I am attempting a one-pot synthesis of Cyclamen Alcohol from its precursor, p-isopropyl-α-methyl cinnamaldehyde. How do I ensure both the C=C and C=O bonds are fully reduced without forming byproducts?

A3: This transformation requires reducing two different functional groups, which presents a significant chemoselectivity challenge. The C=C bond is generally reduced more readily than the C=O bond under typical catalytic hydrogenation conditions.[4]

  • The Challenge: Using mild conditions may reduce the C=C bond, leaving the aldehyde intact (forming Cyclamen Aldehyde). Using harsh conditions to reduce the aldehyde may lead to over-reduction of the final alcohol to the hydrocarbon.

  • Recommended Approach: A two-step, one-pot procedure using a robust catalyst is often most effective.

    • Catalyst Choice: Raney Nickel or a ruthenium-based catalyst (Ru/C) are excellent choices for reducing both functionalities.[5][6] Ruthenium, in particular, has been shown to be effective for hydrogenating both the alkene and aldehyde groups in this synthesis.[2]

    • Staged Conditions:

      • Step 1 (C=C Reduction): Begin the reaction under milder conditions (e.g., room temperature, 5-10 bar H₂) to selectively hydrogenate the C=C bond. Monitor the reaction by GC or TLC until the starting unsaturated aldehyde is consumed and Cyclamen Aldehyde is the major product.

      • Step 2 (C=O Reduction): Once the first step is complete, increase the temperature (e.g., to 60-80°C) and/or pressure (e.g., to 20-50 bar) to facilitate the reduction of the more resistant aldehyde group. Continue monitoring until Cyclamen Alcohol is the final product.

This staged approach provides greater control and minimizes the formation of the unsaturated alcohol or the over-reduced hydrocarbon.

Q4: What are the most effective analytical methods for monitoring reaction progress and quantifying the product mixture?

A4: Accurate real-time monitoring is crucial for optimizing reaction conditions and preventing unwanted side reactions.

  • Gas Chromatography (GC): This is the ideal technique. It provides excellent separation of the starting material (unsaturated or saturated aldehyde), the desired product (Cyclamen Alcohol), and the over-reduced hydrocarbon byproduct. When coupled with a Flame Ionization Detector (FID), it offers precise quantification. A standard GC method can resolve these compounds in under 15 minutes.

  • Thin-Layer Chromatography (TLC): A quick and effective qualitative method. The non-polar hydrocarbon will have the highest Rf value, followed by the aldehyde, with the polar alcohol product having the lowest Rf. Staining with potassium permanganate can help visualize all spots, as the alcohol and any remaining alkene will react readily.

  • Mass Spectrometry (MS): GC-MS is invaluable for confirming the identity of each component in the reaction mixture by comparing their mass spectra to known standards or library data.[7][8]

Frequently Asked Questions (FAQs)
  • FAQ1: What is the fundamental mechanism of catalytic hydrogenation of an aldehyde? The process occurs on the surface of a heterogeneous metal catalyst (e.g., Pd, Pt, Ni).[1] First, molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into reactive hydrogen atoms. The aldehyde also adsorbs, coordinating to the surface via its carbonyl oxygen. The reaction proceeds via the stepwise addition of two hydrogen atoms across the C=O double bond, forming the primary alcohol, which then desorbs from the surface.[1][9]

  • FAQ2: How do I select the best catalyst and solvent for my specific setup? The choice depends on your primary goal.

    GoalRecommended CatalystRecommended Solvent(s)Rationale
    High Selectivity (Aldehyde -> Alcohol) 5% Pd/CEthanol, Methanol, Ethyl AcetatePalladium offers an excellent balance of activity and selectivity, minimizing over-reduction risk under mild conditions.[10]
    High Activity (for difficult reductions) Raney NickelEthanol, THFHighly active catalyst, useful if the aldehyde is sterically hindered or unreactive. Requires careful control of temperature to avoid over-reduction.[11]
    Reduction of both C=C and C=O Ru/C, Raney NickelMethanol, EthanolThese catalysts are robust enough to reduce both functional groups effectively, often requiring slightly more forcing conditions for the aldehyde reduction.[2][5]
  • FAQ3: What are the critical safety precautions for catalytic hydrogenation?

    • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Always work in a well-ventilated fume hood, ensure all equipment is properly grounded to prevent static discharge, and use a system designed to handle flammable gases under pressure.

    • Pyrophoric Catalysts: Some catalysts, particularly Raney Nickel and dry Pd/C, can be pyrophoric (ignite spontaneously on contact with air).[1] Never add a dry pyrophoric catalyst to a flammable solvent in the presence of air. The catalyst should be handled as a slurry in water or an inert solvent, and the reaction vessel should be purged with an inert gas (e.g., Nitrogen or Argon) before introducing the catalyst and hydrogen.

Experimental Protocols & Data
Protocol: High-Selectivity Hydrogenation of Cyclamen Aldehyde

This protocol is optimized for the selective conversion of Cyclamen Aldehyde to Cyclamen Alcohol with minimal over-reduction.

  • Vessel Preparation:

    • A suitable high-pressure reactor (e.g., Parr hydrogenator) is charged with a stir bar.

    • The vessel is sealed and purged three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Reagent Charging:

    • Under a nitrogen atmosphere, dissolve Cyclamen Aldehyde (1.0 eq) in anhydrous ethanol (approx. 0.1 M concentration).

    • In a separate vial, weigh out 5% Palladium on Carbon (5 mol % Pd). Wet the catalyst with a small amount of ethanol to create a slurry. This prevents the dry powder from becoming airborne and reduces its pyrophoric risk.

    • Transfer the catalyst slurry to the reaction vessel via cannula or a funnel under a positive flow of nitrogen.

    • Add the solution of Cyclamen Aldehyde to the vessel.

  • Reaction Execution:

    • Seal the reactor.

    • Pressurize the vessel with hydrogen gas to 3 bar.

    • Begin vigorous stirring and maintain the temperature at 25°C.

    • Monitor the reaction by observing hydrogen uptake and by periodically taking aliquots for GC analysis.

  • Work-up and Purification:

    • Once the reaction is complete (typically 2-6 hours), carefully vent the excess hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude Cyclamen Alcohol.

    • If necessary, purify the product via vacuum distillation or column chromatography.

Visualizations
Reaction Pathway Diagram

Cyclamen Alcohol Synthesis Pathway cluster_main Synthesis & Byproduct Formation start Cyclamen Aldehyde product Cyclamen Alcohol (Desired Product) start->product  Catalytic Hydrogenation  (H₂, Pd/C, EtOH) byproduct 3-(4-isopropylphenyl)-2-methylpropane (Over-reduction Product) product->byproduct  Over-reduction  (Harsh Conditions:  High Temp/Pressure)

Caption: Synthesis of Cyclamen Alcohol and the over-reduction pathway.

Troubleshooting Workflow for Over-Reduction

G cluster_troubleshoot Corrective Actions start Start Reaction: Reduction of Cyclamen Aldehyde monitor Monitor by GC after 1 hour start->monitor check Over-reduction Product > 5%? monitor->check temp Reduce Temperature to 20-25°C check->temp Yes continue_rxn Continue reaction and monitor periodically check->continue_rxn No pressure Lower H₂ Pressure to 1-3 bar temp->pressure catalyst Switch to a less active catalyst (e.g., from Raney Ni to Pd/C) pressure->catalyst catalyst->start Restart with new conditions continue_rxn->check end Reaction Complete: Proceed to Work-up continue_rxn->end  (Conversion Complete)

Caption: A workflow for troubleshooting over-reduction during synthesis.

References
  • Syntheses of Cyclamen aldehyde® by crossed-aldol condensation or... - ResearchGate. Available at: [Link]

  • CN104892380A - Cyclamen aldehyde production method - Google Patents.
  • Cyclamen aldehyde synthesis: Aldol condensation followed by hydrogenation over ruthenium catalyst - ResearchGate. Available at: [Link]

  • US3415884A - Process for manufacturing cyclamen aldehyde and its derivatives - Google Patents.
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  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PubMed. Available at: [Link]

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  • Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes - ACS Publications. Available at: [Link]

  • Recent Advances in Selective Hydrogenation of Cinnamaldehyde over Supported Metal-Based Catalysts - ACS Publications. Available at: [Link]

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  • REDUCTION OF α,β-UNSATURATED CARBONYL COMPOUNDS AND 1,3-DIKETONES IN AQUEOUS MEDIA, USING A RANEY Ni-Al ALLOY - Revue Roumaine de Chimie. Available at: [Link]

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Technical Support Center: Cyclamen Alcohol Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the biodegradation of cyclamen alcohol. This guide is designed to provide practical, field-proven insights and troubleshooting strategies for elucidating the metabolic pathway of this xenobiotic compound. Given that the complete microbial degradation pathway of cyclamen alcohol is not yet extensively documented in scientific literature, this guide focuses on the foundational methodologies and common challenges encountered when pioneering such an investigation.

Frequently Asked Questions (FAQs)

This section addresses initial questions researchers may have when beginning a project on cyclamen alcohol degradation.

Q1: What is cyclamen alcohol and why is its degradation pathway of interest?

Answer: Cyclamen alcohol, chemically known as 2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol (CAS 4756-19-8), is an aromatic alcohol.[1][2] It is closely related to cyclamen aldehyde, a common fragrance ingredient.[3][4][5] The study of its degradation is important for understanding the environmental fate of such synthetic compounds and for potential applications in bioremediation. Biodegradation, the breakdown of substances by microorganisms, is a crucial, eco-friendly process for eliminating chemical waste.[6]

Q2: Which microorganisms should I consider as starting candidates for cyclamen alcohol degradation studies?

Answer: When investigating the degradation of a novel substrate, it is best to start with microorganisms known for their metabolic versatility and resilience to xenobiotics.[7] Genera such as Pseudomonas, particularly Pseudomonas putida, and Rhodococcus, like Rhodococcus erythropolis, are excellent starting points.[8][9] These bacteria possess diverse enzymatic systems, including a wide array of alcohol dehydrogenases and monooxygenases, capable of catabolizing various alcohols and aromatic compounds.[8][10][11] Enrichment cultures from environments previously exposed to similar industrial compounds are also a prime source for isolating potent degraders.

Q3: How can I set up a stable enrichment culture to isolate cyclamen alcohol-degrading microbes?

Answer: The goal of an enrichment culture is to selectively favor the growth of microorganisms that can utilize cyclamen alcohol as a carbon and energy source. A robust starting protocol involves using a minimal salt medium (MSM) with cyclamen alcohol as the sole carbon source. Be mindful of potential substrate toxicity; start with a low concentration (e.g., 50-100 mg/L) and gradually increase it in subsequent transfers. The process is typically dose- and time-dependent.[12] Inoculate the medium with a sample from a contaminated site (e.g., industrial wastewater sludge, soil). Incubate under appropriate aerobic conditions (e.g., 25-30°C with shaking) and perform serial transfers into fresh medium to enrich the desired microbial population.

Q4: What initial analytical methods are essential to confirm that degradation is occurring?

Answer: To confirm degradation, you must quantify the disappearance of the parent compound over time. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this.[13][14] You can monitor the decrease in the peak area corresponding to cyclamen alcohol in your culture extracts compared to a sterile control. The sterile control (containing medium and cyclamen alcohol but no microbes) is critical to account for any abiotic losses, such as volatilization or adsorption.

Troubleshooting Guides & Experimental Workflows

This section provides solutions to specific problems you may encounter during your research.

Problem 1: No Degradation of Cyclamen Alcohol is Observed in My Cultures.

This is a common initial hurdle. The lack of degradation can stem from several factors, from culture conditions to the inherent recalcitrance of the compound.

Potential Cause Explanation & Troubleshooting Steps
Substrate Toxicity Cyclamen alcohol, especially at high concentrations, may be toxic to microbial life. Solution: Create a dose-response curve by setting up cultures with a range of cyclamen alcohol concentrations (e.g., 10, 50, 100, 200, 500 mg/L). Monitor for inhibition of microbial growth (e.g., via optical density) and identify the maximum tolerable concentration.
Incorrect Culture Conditions Microbial enzymatic activity is highly sensitive to pH, temperature, and oxygen availability.[15] Solution: Optimize these parameters. Test a range of pH values (e.g., 6.0, 7.0, 8.0) and temperatures (e.g., 25°C, 30°C, 37°C). Ensure adequate aeration for aerobic degradation by using baffled flasks and optimizing shaking speed.
Lack of Bioavailability Cyclamen alcohol has low water solubility, which may limit its availability to the microorganisms. Solution: To improve dispersion, you can add a non-ionic surfactant (e.g., Tween 80) at a low concentration (0.01-0.05%). Alternatively, you can dissolve the cyclamen alcohol in a minimal amount of a water-miscible, non-metabolizable solvent before adding it to the medium. Always run a control with just the solvent or surfactant to ensure it is not being used as a carbon source.
Need for Co-metabolism Some compounds can only be degraded in the presence of a primary, growth-supporting substrate (a phenomenon known as co-metabolism).[16] Solution: Supplement your minimal medium with an easily metabolizable carbon source like glucose or succinate at a low concentration. The primary substrate can induce the expression of broad-specificity enzymes that may act on cyclamen alcohol.
Problem 2: Difficulty Identifying Intermediate Metabolites.

Identifying the transient molecules formed during degradation is key to mapping the pathway.

Potential Cause Explanation & Troubleshooting Steps
Low Metabolite Concentration Intermediates are often transient and do not accumulate to high levels. Solution: Use a higher starting concentration of cyclamen alcohol (if not toxic) or use a larger culture volume and concentrate the extract before analysis. Time-course sampling is crucial; collect samples at frequent intervals, especially during the phase of rapid degradation, to catch fleeting intermediates.
Improper Analytical Technique The choice between GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) is critical. GC-MS is excellent for volatile compounds like alcohols, aldehydes, and some acids (often after derivatization), while LC-MS is better for less volatile, more polar, and thermally labile compounds.[13][17][18] Solution: Analyze your extracts using both techniques. For GC-MS, derivatization (e.g., silylation) is often necessary to make polar metabolites like carboxylic acids and diols volatile enough for analysis.
Poor Sample Preparation The extraction method may not be efficient for the expected metabolites. Solution: Perform a liquid-liquid extraction of your culture supernatant using a solvent like ethyl acetate at both neutral and acidic pH. Acidifying the sample before extraction helps recover acidic intermediates like carboxylic acids.
No Match in Spectral Libraries It is highly likely that the degradation intermediates of a novel pathway will not be present in commercial mass spectral libraries. Solution: This is where advanced mass spectrometry is essential. Use high-resolution MS (like Q-TOF) to determine the accurate mass and elemental composition of the unknown peaks.[13] Use this information, along with fragmentation patterns, to propose candidate structures. Final confirmation requires synthesizing the proposed standard and matching its retention time and mass spectrum.

Detailed Experimental Protocols

Protocol 1: Whole-Cell Resting State Assay for Metabolite Identification

This protocol is designed to study the degradation pathway under controlled conditions, minimizing interferences from cell growth.

  • Prepare the Biocatalyst: Grow your isolated degrading strain in a rich medium (e.g., Nutrient Broth) to mid-log phase. Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

  • Wash the Cells: Wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM, pH 7.0) to remove any residual growth medium.

  • Set up the Reaction: Resuspend the washed cells in the same phosphate buffer to a high optical density (e.g., OD600 of 2.0). Add cyclamen alcohol to a final concentration of 100-200 mg/L.

  • Incubation and Sampling: Incubate the cell suspension at the optimal temperature with shaking. Withdraw aliquots at specific time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Immediately centrifuge the aliquots to pellet the cells. The supernatant is used for metabolite analysis. Store at -20°C until extraction.

  • Extraction: For each supernatant sample, perform a liquid-liquid extraction with an equal volume of ethyl acetate. Vortex thoroughly and separate the organic layer. This layer contains cyclamen alcohol and its less polar metabolites.

  • Analysis: Analyze the extracts by GC-MS to track the disappearance of the parent compound and the appearance of new peaks corresponding to metabolites.

Protocol 2: GC-MS Analysis of Cyclamen Alcohol and Potential Metabolites

This protocol provides a starting point for developing a quantitative and qualitative analytical method.

  • Instrument Setup: Use a standard GC-MS system with a non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms).

  • Injection: Inject 1 µL of the ethyl acetate extract in splitless mode to maximize sensitivity.

  • GC Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230°C.

  • Data Analysis:

    • Quantification: Identify the peak for cyclamen alcohol. Create a calibration curve using authentic standards to quantify its concentration over time.

    • Metabolite Identification: Look for new peaks that appear as the cyclamen alcohol peak decreases. Analyze their mass spectra and compare them against spectral libraries (e.g., NIST). For unknown peaks, analyze the fragmentation pattern to deduce structural information.

Visualization of Pathways and Workflows

Hypothetical Degradation Pathway of Cyclamen Alcohol

The following diagram illustrates a plausible initial degradation pathway for cyclamen alcohol, based on common microbial strategies for aromatic compounds. This serves as a working model for your investigation. The initial steps likely involve oxidation of the primary alcohol group, followed by further oxidation and eventual aromatic ring cleavage.

Cyclamen_Alcohol_Degradation cluster_0 Phase 1: Side-Chain Oxidation cluster_1 Phase 2: Aromatic Ring Activation & Cleavage A Cyclamen Alcohol (C13H20O) B Cyclamen Aldehyde (C13H18O) A->B Alcohol Dehydrogenase C Cyclamenic Acid (C13H18O2) B->C Aldehyde Dehydrogenase D Ring Hydroxylation Product C->D Monooxygenase E Ring Cleavage (Dioxygenase) D->E Dioxygenase F Central Metabolism (TCA Cycle) E->F Various Enzymes

Caption: Hypothetical pathway for cyclamen alcohol biodegradation.

Experimental Workflow for Pathway Elucidation

This diagram outlines the logical flow of experiments, from initial screening to detailed enzymatic studies.

Experimental_Workflow A Start Isolate Microbes B Screening Confirm Degradation (GC-MS) A->B Enrichment Culture B->A No Degradation (Re-isolate/Optimize) C Metabolite ID Resting Cell Assay (GC-MS & LC-MS) B->C Positive Result C->B No Metabolites (Optimize Assay) D Propose Pathway Based on Identified Intermediates C->D Metabolites Identified E Enzyme Assays Cell-Free Extracts Test for specific activities D->E Hypothesis Formed F Pathway Validation Genetic & Proteomic Studies E->F Enzymes Identified

Caption: Workflow for elucidating a novel biodegradation pathway.

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  • Bhatt, P., et al. (2022). Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. Toxics, 10(9). [Link]

  • Madhyastha, K. M., & Bhattacharyya, P. K. (1968). p-cymene pathway in Pseudomonas putida: initial reactions. Indian Journal of Biochemistry, 5(4), 161–167. [Link]

  • ScenTree. Cyclamen aldehyde (CAS N° 103-95-7). [Link]

  • Yan, H., et al. (2000). Increase in desulfurization activity of Rhodococcus erythropolis KA2-5-1 using ethanol feeding. Journal of Bioscience and Bioengineering, 89(4), 361-366. [Link]

Sources

Technical Support Center: Optimizing HPLC Resolution of Cyclamen Alcohol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chiral separation of Cyclamen alcohol enantiomers. This resource is designed for researchers, analytical scientists, and professionals in drug development who are navigating the complexities of chiral High-Performance Liquid Chromatography (HPLC). Here, we move beyond generic protocols to provide in-depth, field-proven insights into method development, troubleshooting, and optimization, ensuring the scientific integrity and robustness of your results.

Frequently Asked Questions (FAQs)

Q1: I am starting from scratch. What is the most critical first step for separating Cyclamen alcohol enantiomers?

The absolute first step is selecting an appropriate Chiral Stationary Phase (CSP). Enantiomers have identical physical and chemical properties in an achiral environment, so a standard C18 column will not resolve them.[1][2] The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[2][3] For alcohols like Cyclamen alcohol, polysaccharide-based CSPs are the industry standard and the most logical starting point.

Q2: Why am I seeing only a single, sharp peak when I inject my racemic Cyclamen alcohol standard?

This is a classic sign of a complete lack of chiral recognition. The most common causes are:

  • Using an Achiral Column: You must use a column specifically designated as a "chiral" column.

  • Inappropriate Chiral Stationary Phase: The selected CSP may not be suitable for resolving this specific class of compounds.

  • Mobile Phase Composition: The mobile phase may be too strong, causing the enantiomers to elute together without interacting sufficiently with the CSP.

Q3: Can I switch between different alcohols (e.g., ethanol to isopropanol) in my mobile phase?

Yes, and this is a powerful tool for optimizing selectivity.[4] Different alcohol modifiers interact differently with the CSP and the analyte, altering the chiral recognition mechanism. Isopropanol (IPA) and ethanol are the most common choices for normal-phase separations. If you are not achieving separation with one, switching to the other (or using a combination) is a recommended step in method development.

Q4: My resolution is good, but my run time is too long. How can I speed up the analysis without sacrificing separation?

You can try several approaches:

  • Increase the Flow Rate: This will decrease the run time, but it may also reduce resolution.[5][6] You must find a balance where the resolution remains acceptable (typically a resolution factor Rs > 1.5).

  • Increase the Percentage of Alcohol Modifier: A higher concentration of the polar solvent (e.g., IPA in hexane) will decrease retention times. Make small, incremental changes (e.g., from 10% IPA to 12% IPA) and observe the effect on resolution.

  • Use a Shorter Column or Smaller Particle Size: If available, a shorter column (e.g., 150 mm instead of 250 mm) or a column packed with smaller particles (e.g., 3 µm instead of 5 µm) can provide faster separations with good efficiency.[7]

Troubleshooting Guide: From Poor Resolution to Robust Separation

This section addresses specific experimental issues in a problem-and-solution format, explaining the causality behind each troubleshooting step.

Issue 1: Poor or No Resolution of Enantiomers

You are observing either a single peak or two peaks that are heavily overlapped (Rs < 1.5).

  • Suboptimal Mobile Phase Composition: The polarity of the mobile phase is critical. In normal-phase mode (the most common for this compound), the alcohol modifier (e.g., IPA, ethanol) is the "strong" solvent.

    • Causality: If the alcohol percentage is too high, the enantiomers will have a weak affinity for the CSP and will be flushed through the column too quickly to be resolved. If it's too low, the peaks may be broad and retention times excessively long.

    • Solution: Systematically adjust the ratio of the non-polar solvent (like n-hexane) to the alcohol modifier. Start with a typical ratio, such as 90:10 n-hexane:IPA, and adjust the IPA content in 2-5% increments. Lowering the alcohol content often increases retention and improves resolution, up to a point.

  • Incorrect Choice of Alcohol Modifier:

    • Causality: The structure of the alcohol modifier influences the hydrogen bonding and steric interactions that govern chiral recognition. Ethanol and IPA are not always interchangeable and can produce dramatically different results.

    • Solution: If optimizing the mobile phase ratio with IPA fails, switch to ethanol. Prepare a new mobile phase (e.g., 90:10 n-hexane:ethanol) and re-evaluate the separation. Sometimes, a combination of alcohols can be effective.

  • Temperature Fluctuations or Suboptimal Temperature:

    • Causality: Chiral separations are often enthalpically driven, making them sensitive to temperature changes.[8] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes, leading to better resolution.[8][9]

    • Solution: Use a column thermostat to maintain a stable and consistent temperature. If resolution is still poor at ambient temperature, try setting the column temperature lower (e.g., 15°C or 20°C). Note that this will increase analysis time and backpressure.

  • Inappropriate Flow Rate:

    • Causality: While a higher flow rate speeds up analysis, it reduces the time available for the enantiomers to interact with the CSP, which can decrease resolution.[5][10]

    • Solution: If your method uses a high flow rate (e.g., > 1.0 mL/min), try reducing it to 0.5-0.8 mL/min. This increases the interaction time and can significantly improve the separation of closely eluting peaks.

G Start Poor Resolution (Rs < 1.5) Check_CSP Is the column a polysaccharide-based CSP? Start->Check_CSP Adjust_MP Adjust Mobile Phase Ratio (e.g., decrease alcohol %) Check_CSP->Adjust_MP Yes Wrong_Column Use a Chiral Column! Check_CSP->Wrong_Column No Change_Mod Change Alcohol Modifier (e.g., IPA -> Ethanol) Adjust_MP->Change_Mod No Improvement Success Resolution Achieved (Rs > 1.5) Adjust_MP->Success Improved Adjust_Temp Decrease Column Temperature (e.g., to 15-20°C) Change_Mod->Adjust_Temp No Improvement Change_Mod->Success Improved Adjust_Flow Decrease Flow Rate (e.g., to 0.5-0.8 mL/min) Adjust_Temp->Adjust_Flow No Improvement Adjust_Temp->Success Improved Screen_CSP Screen Different CSPs Adjust_Flow->Screen_CSP No Improvement Adjust_Flow->Success Improved

Caption: Troubleshooting Decision Tree for Poor Resolution.

Issue 2: Peak Tailing or Broadening

The peaks are asymmetrical (tailing factor > 1.2) or excessively wide, which compromises resolution and quantification.

  • Secondary Interactions or Active Sites:

    • Causality: Unwanted interactions between the analyte's hydroxyl group and active sites on the silica support (if not perfectly end-capped) can cause peak tailing.

    • Solution: Add a mobile phase additive. For a neutral/slightly acidic molecule like an alcohol, adding a small amount of a weak acid like trifluoroacetic acid (TFA) or acetic acid (0.1%) can suppress these interactions. Conversely, if the molecule has basic properties, a basic additive like diethylamine (DEA) might be used.[11]

  • Column Overload:

    • Causality: Injecting too much sample mass can saturate the stationary phase, leading to broad, triangular-shaped peaks. Chiral columns are particularly susceptible to this.

    • Solution: Reduce the sample concentration or the injection volume. Prepare a dilution series of your sample (e.g., 1.0, 0.5, 0.1, 0.05 mg/mL) and inject each to determine the optimal loading capacity of the column.

  • Column Contamination or Degradation:

    • Causality: Accumulation of strongly retained impurities from the sample matrix can foul the column, leading to poor peak shape.[12][13] The stationary phase can also degrade over time, especially if used with incompatible solvents.[12]

    • Solution: Implement a column washing procedure as recommended by the manufacturer. This typically involves flushing with a strong solvent like isopropanol. If performance does not improve, the column may need to be replaced.

Data & Protocols for Method Development

Table 1: Recommended Starting Conditions for Cyclamen Alcohol CSP Screening
ParameterRecommended SettingRationale
CSP Type Immobilized Polysaccharide (Cellulose or Amylose based)High success rate for resolving a wide range of chiral compounds, including alcohols. Immobilized versions offer greater solvent compatibility.[14][15]
Mobile Phase n-Hexane / Isopropanol (IPA)Standard normal-phase system providing good selectivity.
Starting Ratio 90 / 10 (v/v)A common starting point that balances retention and resolution.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Temperature 25°C (controlled)Provides a stable baseline for initial screening.
Detection UV at 210-220 nmAlcohols typically lack a strong chromophore, requiring detection at lower UV wavelengths.
Protocol 1: Step-by-Step Mobile Phase Optimization

This protocol assumes you have selected a suitable chiral column (e.g., a cellulose-based CSP) and are seeing a single peak or very poor resolution with the initial conditions.

  • Prepare Stock Solvents: Use high-purity, HPLC-grade n-hexane and isopropanol (IPA).

  • Establish a Baseline: Equilibrate the column with 90:10 n-hexane:IPA at 1.0 mL/min for at least 30 minutes or until the baseline is stable.

  • Inject Racemic Standard: Inject your Cyclamen alcohol racemic standard and record the chromatogram.

  • Decrease Polarity (to increase resolution):

    • Adjust the mobile phase composition to 95:5 n-hexane:IPA.

    • Allow the column to equilibrate for 15-20 minutes.

    • Re-inject the standard. Observe if retention time increases and resolution improves.

  • Increase Polarity (if retention is too long):

    • If the retention time in step 4 is excessively long (>30 min), adjust the mobile phase to 85:15 n-hexane:IPA.

    • Equilibrate and re-inject the standard.

  • Switch Alcohol Modifier:

    • If resolution is not achieved with IPA, switch the organic modifier.

    • Flush the column with 100% IPA for 20 minutes.

    • Equilibrate the column with a new mobile phase of 90:10 n-hexane:ethanol.

    • Repeat the injection and optimization steps.

  • Evaluate and Document: Compare the chromatograms from all conditions. Calculate the resolution (Rs), selectivity (α), and retention factors (k') for the best separation achieved.

Method Development Workflow

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization Lit_Search Literature Search for Cyclamen Alcohol or Analogs Select_CSP Select 2-3 Polysaccharide CSPs (Cellulose & Amylose based) Lit_Search->Select_CSP Screen_IPA Screen CSPs with n-Hexane/IPA Gradient Select_CSP->Screen_IPA Screen_EtOH Screen CSPs with n-Hexane/EtOH Gradient Screen_IPA->Screen_EtOH No promising separation Eval_Screen Evaluate Screening Data (Identify 'Hits') Screen_IPA->Eval_Screen Screen_EtOH->Eval_Screen Opt_Ratio Optimize Isocratic Ratio of Alcohol Modifier Eval_Screen->Opt_Ratio Hit(s) Identified Opt_Flow_Temp Optimize Flow Rate & Temperature for Rs and Run Time Opt_Ratio->Opt_Flow_Temp Final_Method Final Validated Method Opt_Flow_Temp->Final_Method

Caption: General Workflow for Chiral Method Development.

References

  • Reddit. (2024, March 7). HPLC issues with racemic sample- where is the 2. enantiomer? [Online discussion forum]. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(14), 5489. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • National Institutes of Health (NIH). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

  • YouTube. (2018, January 4). Chirality and the Separation of Enantiomers by Liquid Chromatography - Complete Presentation. Orochem Technologies. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(10), 2097-2107. Retrieved from [Link]

  • ResearchGate. Effect of flow rates on enantioselectivity [Data table]. Retrieved from [Link]

  • ResearchGate. (2018). Chiral stationary phases for HPLC. Retrieved from [Link]

  • PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1600, 1-10. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • LCGC International. Flow Rate Adjustment and System Suitability. Retrieved from [Link]

  • ResearchGate. Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics and Beta-Adrenergics [Figure]. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865. Retrieved from [Link]

  • Orochem Technologies. (2017, December 2). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2008). Chiral HPLC for efficient resolution of enantiomers. Retrieved from [Link]

  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds [Figure]. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Separation Science and Technology, 41(12), 2723-2736. Retrieved from [Link]

  • Shodex. Effect of Flow Rate on Elution Pattern. Retrieved from [Link]

  • Biotage. (2023, May 30). How does flow rate impact flash chromatography results? Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • LCGC International. (2023, August 17). Separation of Chiral Enantiomers in LC Enantioseparations. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Journal of Chromatographic Science. (2002). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Chiral Stationary Phase. 40(1), 23-27. Retrieved from [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Chromatography Forum. (2008, May 29). effect of flow rate?? [Online discussion forum]. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 12(10), 3465-3486. Retrieved from [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

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"Cyclamen alcohol" stability testing in different formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclamen Alcohol Stability Testing. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of Cyclamen alcohol in various formulations. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and validated protocols to support your research and development efforts. Our goal is to equip you with the necessary knowledge to anticipate and resolve stability challenges, ensuring the quality and safety of your products.

Frequently Asked Questions (FAQs)

Q1: What is Cyclamen alcohol and why is its stability a concern?

Cyclamen alcohol, chemically known as 2-methyl-3-(p-isopropylphenyl)propan-1-ol, is a fragrance ingredient valued for its delicate, floral scent reminiscent of lily-of-the-valley. While it contributes to the pleasant aroma of many cosmetic and personal care products, its stability can be a significant concern for formulators.

The primary concern revolves around its potential for degradation, which can lead to several undesirable outcomes:

  • Olfactory Profile Shift: Degradation can alter the scent of the final product, leading to a loss of the desired fragrance or the development of off-odors.

  • Formation of Impurities: The breakdown of Cyclamen alcohol can generate other chemical species. Of particular note is its close relationship with Cyclamen aldehyde. Regulatory bodies like the International Fragrance Association (IFRA) specify that Cyclamen aldehyde should not contain more than 1.5% of Cyclamen alcohol, highlighting the need to control the levels of this alcohol.[1][2]

  • Impact on Product Quality: Chemical instability can affect the overall quality and shelf-life of the formulation.

Understanding and controlling the stability of Cyclamen alcohol is therefore crucial for ensuring product consistency, safety, and consumer acceptance.

Q2: What are the main factors that influence the stability of Cyclamen alcohol in a formulation?

The stability of Cyclamen alcohol, like many fragrance alcohols, is influenced by a combination of intrinsic and extrinsic factors:

  • pH of the Formulation: The acidity or alkalinity of the product base can significantly impact the rate and pathway of degradation. Extreme pH values, both acidic and alkaline, can catalyze degradation reactions such as dehydration or oxidation.

  • Presence of Oxidizing Agents: Exposure to air (oxygen) and the presence of oxidizing agents within the formulation can lead to the oxidation of the primary alcohol group in Cyclamen alcohol, potentially forming the corresponding aldehyde (Cyclamen aldehyde) or carboxylic acid.

  • Exposure to Light (Photostability): UV and visible light can provide the energy to initiate photochemical reactions, leading to the degradation of fragrance molecules. The use of UV absorbers or opaque packaging can mitigate this.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways. Therefore, storage conditions and exposure to heat during manufacturing and transport are critical considerations.

  • Interactions with Other Ingredients: The complex matrix of a cosmetic formulation means that Cyclamen alcohol can interact with other ingredients, such as metal ions, which can catalyze oxidation, or other reactive species.

A thorough understanding of these factors is the first step in designing robust stability testing protocols and developing stable formulations.

Q3: What are the typical signs of Cyclamen alcohol instability in a product?

Detecting instability early in the development process can save significant time and resources. Key indicators of Cyclamen alcohol degradation include:

  • Changes in Odor: This is often the first and most noticeable sign. A weakening of the characteristic floral scent or the emergence of sharp, acidic, or otherwise "off" notes can indicate degradation.

  • Discoloration: The formulation may develop a yellowish or brownish tint over time. This is often a result of the formation of colored degradation products.

  • Changes in Physical Properties: Instability can sometimes manifest as changes in the viscosity, texture, or homogeneity of the product, particularly in emulsions like creams and lotions.

  • pH Shift: A significant change in the pH of the formulation over time can be both a cause and a consequence of chemical degradation.

Regular monitoring of these parameters during stability studies is essential for identifying potential issues.

Troubleshooting Guide: Common Stability Issues and Solutions

This guide provides a structured approach to troubleshooting common stability problems encountered when formulating with Cyclamen alcohol.

Observed Issue Potential Root Cause Proposed Mechanism Recommended Analytical Approach Suggested Formulation/Process Adjustments
Fading Floral Scent / Appearance of "Off-notes" Oxidation of Cyclamen alcoholThe primary alcohol group is oxidized to form Cyclamen aldehyde or the corresponding carboxylic acid, altering the scent profile. This can be catalyzed by trace metals or exposure to air.GC-MS: To identify and quantify Cyclamen alcohol, Cyclamen aldehyde, and other potential volatile degradation products. Headspace analysis can be particularly useful for detecting changes in the volatile profile.* Incorporate antioxidants (e.g., BHT, Tocopherol) into the formulation. * Use packaging that minimizes headspace and air exposure (e.g., airless pumps). * Ensure raw materials are free from trace metal contaminants by using chelating agents (e.g., EDTA).
Yellowing or Discoloration of the Product Formation of colored degradation productsComplex reactions, potentially involving the aromatic ring of Cyclamen alcohol or interactions with other formulation components, can lead to the formation of chromophores.UV-Vis Spectroscopy: To quantify the change in color over time. LC-MS: To identify potential non-volatile, colored degradation products.* Protect the product from light exposure by using opaque or UV-protective packaging. * Evaluate the compatibility of Cyclamen alcohol with all other ingredients in the formulation through pre-formulation studies. * Adjust the pH to a range where Cyclamen alcohol is more stable.
Phase Separation in Emulsions (Creams/Lotions) Degradation affecting the emulsifying systemDegradation products of Cyclamen alcohol may be more polar or non-polar than the parent molecule, disrupting the hydrophilic-lipophilic balance (HLB) of the emulsion system.Microscopic Examination: To observe changes in droplet size and distribution. Viscosity Measurements: To track changes in the rheological properties of the emulsion.* Re-evaluate the emulsifier system for compatibility with Cyclamen alcohol and its potential degradants. * Consider microencapsulation of the fragrance oil to protect Cyclamen alcohol from interacting with the aqueous phase. * Optimize the manufacturing process to minimize heat stress on the formulation.[3]
Significant pH Drift During Storage Formation of acidic degradation productsOxidation of Cyclamen alcohol to its corresponding carboxylic acid will lower the pH of the formulation over time.Potentiometric pH Measurement: To accurately track pH changes at various time points during the stability study.* Incorporate a robust buffering system into the formulation to maintain a stable pH. * Investigate the root cause of acid formation (e.g., oxidation) and address it with antioxidants or improved packaging.

Experimental Protocols and Methodologies

Protocol 1: Forced Degradation Study of Cyclamen Alcohol

Objective: To identify the potential degradation products and pathways of Cyclamen alcohol under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Cyclamen alcohol in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 80°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 72 hours in the absence of other stressors.

    • Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Analyze all samples (stressed and control) using a stability-indicating method, such as GC-MS or HPLC-UV/MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.

    • Use mass spectrometry data to propose structures for the degradation products.

    • Determine the percentage of degradation of Cyclamen alcohol under each stress condition.

Protocol 2: Long-Term and Accelerated Stability Testing of a Formulation Containing Cyclamen Alcohol

Objective: To evaluate the stability of a finished product containing Cyclamen alcohol under recommended storage conditions and accelerated conditions to predict its shelf-life.

Methodology:

  • Sample Preparation: Prepare at least three batches of the final formulation packaged in the intended commercial packaging.

  • Storage Conditions (as per ICH guidelines):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 1, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Parameters to be Tested:

    • Appearance: Color, clarity, and physical form.

    • Odor: Olfactory evaluation by a trained panel.

    • pH: Potentiometric measurement.

    • Viscosity: Using a calibrated viscometer.

    • Assay of Cyclamen Alcohol and Degradation Products: Using a validated stability-indicating analytical method (e.g., GC-MS or HPLC).

    • Microbiological Purity: To ensure the product remains free from microbial contamination.

  • Data Analysis:

    • Plot the concentration of Cyclamen alcohol and its degradation products over time.

    • Evaluate any changes in the physical and chemical properties of the formulation.

    • Use the data to establish a shelf-life for the product.

Visualizing the Stability Testing Workflow

The following diagram illustrates a typical workflow for the stability testing of a formulation containing Cyclamen alcohol.

Stability_Testing_Workflow cluster_0 Phase 1: Pre-Formulation & Method Development cluster_1 Phase 2: Formulation & Packaging Selection cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Data Analysis & Shelf-Life Determination A Characterize Cyclamen Alcohol (Purity, Identity) B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop & Validate Stability-Indicating Analytical Method (e.g., GC-MS, HPLC) B->C D Formulation Development (Select Excipients, pH, etc.) C->D F Compatibility Studies (Formulation-Packaging) D->F E Select Primary Packaging E->F G Manufacture Pilot Batches (in final packaging) F->G H Place on Stability (Long-term & Accelerated Conditions) G->H I Periodic Testing (Physical, Chemical, Microbiological) H->I J Analyze Stability Data (Trends, Degradation Rates) I->J K Establish Shelf-Life & Storage Conditions J->K L Prepare Stability Report K->L

Caption: Workflow for Cyclamen Alcohol Stability Testing.

References

  • International Fragrance Association. (2021). IFRA Standard: Cyclamen aldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Cyclamen aldehyde. Retrieved from [Link]

  • SCCNFP. (2000). Opinion concerning a review on the safety of perfumery materials. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Couteau, C., et al. (2012). Study of the influence of alcohol on the photostability of four UV filters. European Review for Medical and Pharmacological Sciences, 16(15), 2155-2163.
  • ClinicalGate. (2015). Emulsions and creams. Retrieved from [Link]

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Technical Support Center: Troubleshooting Matrix Effects in Cyclamen Alcohol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the accurate quantification of Cyclamen alcohol. This document is designed for researchers, analytical scientists, and quality control professionals who encounter challenges with matrix effects in complex sample types, such as cosmetics, perfumes, and consumer goods. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to diagnose, troubleshoot, and validate your analytical methods effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the foundational concepts of Cyclamen alcohol analysis and the pervasive issue of matrix effects.

Q1: What is Cyclamen alcohol and why is its quantification critical?

Cyclamen alcohol (3-(4-Isopropylphenyl)propan-1-ol) is a key synthetic fragrance ingredient valued for its fresh, floral, and slightly green aroma, reminiscent of lily-of-the-valley. Its quantification is crucial for several reasons:

  • Regulatory Compliance: Many jurisdictions regulate the concentration of specific fragrance compounds identified as potential allergens.[1] Accurate quantification ensures that products comply with labeling requirements, such as those established by the European Union, which mandate declaration if concentrations exceed 0.001% in leave-on and 0.01% in rinse-off products.

  • Quality Control: Consistent fragrance profiles are essential for brand identity. Precise measurement of Cyclamen alcohol ensures batch-to-batch consistency and product quality.

  • Safety Assessment: Quantitative data is vital for performing exposure-based quantitative risk assessments (QRA) to ensure the safety of fragrance ingredients for consumers.[2]

Q2: What is a "matrix effect" in the context of GC-MS analysis?

A matrix effect is an alteration (suppression or enhancement) of the analytical signal of a target analyte caused by co-eluting compounds from the sample matrix.[3] In Gas Chromatography-Mass Spectrometry (GC-MS), this interference primarily occurs in the ion source. Co-eluting matrix components can compete with the analyte for ionization energy or space, leading to:

  • Ion Suppression: The most common effect, where the presence of matrix components reduces the ionization efficiency of the analyte, resulting in a lower signal and artificially low quantification.

  • Ion Enhancement: Less common, where matrix components facilitate the ionization of the analyte, leading to a stronger signal and an overestimation of its concentration.[4]

This is a significant issue because it directly compromises the accuracy and reproducibility of quantitative analysis.[3]

Q3: What are common sample matrices for Cyclamen alcohol, and why are they challenging?

Cyclamen alcohol is found in a wide array of consumer products, each presenting a unique and complex matrix:

  • Cosmetics (Creams, Lotions): These are often emulsions containing fats, oils, waxes, emulsifiers, and preservatives. These non-volatile components can contaminate the GC inlet and column, and volatile components can co-elute with the analyte, causing significant matrix effects.[5][6]

  • Perfumes and Colognes: Typically high in ethanol, water, and a complex mixture of dozens to hundreds of other volatile fragrance ingredients.[7][8] While cleaner than creams, the sheer number of other aromatic compounds can lead to co-elution and matrix interference.

  • Soaps and Shampoos (Rinse-off Products): Contain surfactants, foaming agents, thickeners, and colorants, which create a difficult matrix to extract from.[9]

  • Household Cleaners: May contain solvents, surfactants, and other active ingredients that can interfere with analysis.

The complexity and variability of these matrices make it nearly impossible for a simple external calibration (using standards in a pure solvent) to yield accurate results.[10]

Q4: How can I identify if my results are being influenced by matrix effects?

Common symptoms of matrix effects include:

  • Poor or Inconsistent Spike Recoveries: When you add a known amount of Cyclamen alcohol standard to your sample matrix (spiking) and the measured recovery is significantly different from 100% (e.g., <80% or >120%).

  • High Variability in Results: Replicate preparations of the same sample yield unacceptably high relative standard deviations (RSDs).

  • Discrepancies Between Different Dilutions: Analyzing different dilutions of the same sample extract gives concentration results that are not consistent.

  • Inaccurate Results with Certified Reference Materials (if available): Your method fails to accurately quantify the analyte in a known reference material.

Q5: What is the difference between a rotational and a translational matrix effect?

Understanding the type of matrix effect is key to selecting the right solution.

  • Translational Effect: This is an additive interference, often seen as a baseline shift or a background signal from the matrix itself. It affects the intercept of the calibration curve but not its slope. This must be addressed by improving sample cleanup or chromatographic separation.[11]

  • Rotational Effect: This is a multiplicative interference that directly affects the analyte's signal, causing suppression or enhancement. It changes the slope of the calibration curve but not the intercept. The method of standard addition is specifically designed to correct for this type of effect.[11]

Section 2: Troubleshooting Guide - From Diagnosis to Solution

This guide provides a systematic approach to overcoming matrix effects, with detailed protocols and workflows.

Problem: Inconsistent Recoveries & Poor Reproducibility

Root Cause Analysis: The most probable cause is a variable matrix effect arising from insufficient or inappropriate sample preparation. When interfering compounds are not adequately removed, they variably suppress or enhance the analyte signal, leading to erratic results.

Diagnostic Workflow: Before modifying your entire method, it's crucial to confirm that the issue is matrix-related and not an instrument problem.

A Start: Inconsistent Results Observed B Analyze Solvent Standard Replicates A->B C Is RSD acceptable (e.g., <5%)? B->C D No: Troubleshoot GC-MS System (Inlet, Column, Detector) C->D No E Yes: Instrument is Stable C->E Yes F Prepare & Analyze Post-Extraction Spiked Sample vs. Solvent Standard E->F G Calculate Matrix Effect (ME) ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100 F->G H Is ME between 80-120%? G->H I Yes: Matrix Effect is Minimal. Re-evaluate sample homogeneity or extraction precision. H->I Yes J No: Significant Matrix Effect Confirmed. Proceed to Solution. H->J No

Caption: Diagnostic workflow for identifying matrix effects.

Solution: Optimize Sample Preparation The primary goal of sample preparation is to selectively isolate Cyclamen alcohol while removing the maximum amount of interfering matrix components.[6] The choice of technique is highly dependent on the sample matrix.

Table 1: Comparison of Sample Preparation Techniques for Cyclamen Alcohol

TechniqueBest ForPrincipleProsCons
Liquid-Liquid Extraction (LLE) Perfumes, lotions, simple emulsionsPartitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[5]Simple, inexpensive.[6]Can be labor-intensive, uses large volumes of organic solvents, may form emulsions.[6]
Solid-Phase Extraction (SPE) Aqueous samples, diluted extractsAnalyte is retained on a solid sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of solvent.[6]High selectivity, excellent cleanup, concentration of analyte, easily automated.Higher cost, requires method development to select the correct sorbent.
Headspace-SPME (HS-SPME) Perfumes, any matrix after dilutionA coated fiber is exposed to the headspace above the sample, adsorbing volatile compounds. The fiber is then injected into the GC.[12][13]Solvent-free, simple, sensitive for volatile compounds.Fiber can have limited lifetime and capacity; competitive adsorption can occur with complex fragrances.
QuEChERS Creams, lotions, complex solid/semi-solid matrices"Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves a solvent extraction followed by a "salting out" step and dispersive SPE (d-SPE) for cleanup.[14][15]Fast, high throughput, effective for a wide range of analytes and matrices.[16]Requires optimization of salts and d-SPE sorbents for specific matrices.
Detailed Protocol: Modified QuEChERS for Cyclamen Alcohol in a Cosmetic Cream

This protocol is a robust starting point for a complex, high-fat matrix.

Objective: To extract Cyclamen alcohol from a cream matrix and remove interfering lipids and emulsifiers.

Materials:

  • Homogenizer or vortex mixer

  • 15 mL centrifuge tubes

  • Acetonitrile (ACN)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Dispersive SPE (d-SPE) tube containing MgSO₄ and PSA (primary secondary amine) sorbent.

Procedure:

  • Sample Weighing: Weigh 1.0 g (± 0.05 g) of the homogenized cosmetic cream into a 15 mL centrifuge tube.

  • Internal Standard Spiking (Optional but Recommended): Spike the sample with an appropriate internal standard (e.g., a deuterated analog of Cyclamen alcohol or a structurally similar compound not present in the sample).

  • Solvent Extraction: Add 5 mL of Acetonitrile (ACN) to the tube.

  • Homogenization: Cap tightly and vortex vigorously for 2 minutes to ensure complete dispersion of the cream into the solvent.

  • Salting-Out Partitioning: Add a salt mixture of 1.0 g anhydrous MgSO₄ and 0.25 g NaCl. The MgSO₄ absorbs residual water, and the salts induce phase separation between the ACN and the aqueous/lipid layers.

  • Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the upper ACN layer to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA. The PSA sorbent is effective at removing fatty acids and other polar interferences.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at 4000 rpm for 5 minutes.

  • Analysis: The resulting supernatant is ready for GC-MS analysis.

Problem: Non-Linear Calibration or Inaccurate Quantification (Despite Good Sample Prep)

Root Cause Analysis: Even with optimized cleanup, some matrix components may persist and cause a consistent, proportional matrix effect. This invalidates a standard external calibration curve prepared in solvent, as the slope of the calibration in-matrix is different from the slope in-solvent.

Solution: Implement Matrix-Compensating Calibration Strategies

A Start: Inaccurate Quantification B Is a representative 'blank' matrix available? A->B F Is a stable isotope-labeled internal standard available? A->F C Yes: Use Matrix-Matched Calibration B->C Yes D No, or is matrix highly variable between samples? B->D No E Yes: Use the Method of Standard Addition D->E Yes G Yes: Use Isotope Dilution Mass Spectrometry (Gold Standard) F->G Yes

Caption: Decision workflow for selecting an appropriate calibration strategy.

Strategy 1: Matrix-Matched Calibration This involves preparing your calibration standards in a blank matrix extract that is free of Cyclamen alcohol but otherwise identical to your samples.[17] This forces the standards to experience the same matrix effects as the analyte in the unknown samples, thereby canceling out the interference.

Strategy 2: The Method of Standard Addition This is the most powerful technique when a blank matrix is unavailable or when the matrix composition varies significantly from sample to sample.[3][10] The principle is to add known amounts of a standard directly to aliquots of the unknown sample. The analyte's signal is measured in the unspiked sample and in each of the spiked samples. By plotting the signal versus the concentration of added standard, the endogenous concentration can be determined by extrapolating the line back to the x-intercept.[18][19]

Detailed Protocol: Quantification by Standard Addition

Objective: To accurately quantify Cyclamen alcohol in a sample extract by correcting for matrix effects.

Procedure:

  • Prepare Sample Extract: Follow the optimized sample preparation protocol (e.g., the QuEChERS method described above) to generate a final sample extract.

  • Aliquot the Extract: Dispense at least four equal-volume aliquots (e.g., 500 µL) of the sample extract into separate autosampler vials. Label them "0", "1", "2", and "3".

  • Prepare a Spiking Standard: Prepare a standard solution of Cyclamen alcohol in the same solvent as your final extract (e.g., ACN) at a concentration expected to produce a significant response.

  • Spike the Aliquots:

    • Vial 0: Add a small, fixed volume of pure solvent (e.g., 10 µL of ACN). This is your unspiked sample.

    • Vial 1: Add a small volume of the spiking standard (e.g., 10 µL). This is Spike Level 1.

    • Vial 2: Add a larger volume of the spiking standard (e.g., 20 µL). This is Spike Level 2.

    • Vial 3: Add an even larger volume (e.g., 30 µL). This is Spike Level 3.

    • Note: The volume of the spike should be small relative to the aliquot volume to avoid significant dilution effects.

  • Analyze: Analyze all four vials by GC-MS under the same conditions.

  • Process Data:

    • Record the peak area for Cyclamen alcohol in each vial.

    • Calculate the concentration of added standard in each vial.

    • Create a plot with the "Added Concentration" on the x-axis and the "Instrument Response (Peak Area)" on the y-axis.

  • Determine Concentration:

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line is the concentration of Cyclamen alcohol in the original, unspiked sample extract.

Table 2: Example Data for Standard Addition Calculation

VialAdded Conc. (µg/mL)Peak Area
00.015,200
15.030,500
210.044,800
315.060,100

From the plot of this data, the linear regression equation would be y = 3000x + 15000. The x-intercept (where y=0) is -5.0 µg/mL. Therefore, the original concentration is 5.0 µg/mL.

Section 3: Best Practices for Method Validation

A method is not trustworthy until it is validated.[1] When dealing with matrix effects, validation proves that your chosen sample preparation and calibration strategies are effective. All validation criteria should be assessed in the target matrix.

Key Validation Parameters:

  • Selectivity: Demonstrate that the method can quantify the analyte without interference from other matrix components.

  • Accuracy: Determined by spike-recovery experiments in the matrix at multiple concentration levels. The goal is typically 80-120% recovery.

  • Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day) and expressed as RSD (typically <15%).

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

References
  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Shimadzu Corporation. Retrieved from [Link]

  • Chaintreau, A. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150368. Available at: [Link]

  • MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. MatheO Repository. Retrieved from [Link]

  • Dunalley, C. (2008). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]

  • Tseng, Y. J., et al. (2019). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 27(3), 734-743. Available at: [Link]

  • Agilent Technologies. (2018). Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. Agilent Technologies, Inc. Retrieved from [Link]

  • Glowka, E., & Wasiak, W. (2006). Analytical methods for identification and determination of some cosmetics ingredients. Chem Anal (Warsaw), 51, 675-686.
  • ResearchGate. (2026). analytical methods for methanol detection in alcoholic beverages: a comparative review of classical, colorimetric, and chromatographic approaches. ResearchGate. Retrieved from [Link]

  • De Paepe, E., et al. (2014).
  • Bhandari, D. B., et al. (2020). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 44(8), 856-863. Available at: [Link]

  • American Chemical Society. (2013). Validation and Application of QuEChERS to Flavor and Fragrance R&D. ACS Publications. Retrieved from [Link]

  • Celeiro, M., et al. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. Molecules, 26(16), 4945. Available at: [Link]

  • Wikipedia. (n.d.). Standard addition. Retrieved from [Link]

  • Divišová, R., et al. (2015). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Matrix effects of fragrances in cosmetics by GCMS analysis. ResearchGate. Retrieved from [Link]

  • Thompson, M. (2000). Standard additions: myth and reality. The Royal Society of Chemistry.
  • Pérez-Arribas, L. V., et al. (2017). Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2.
  • Posyniak, A., et al. (2014). Application of QuEChERS Method for Simultaneous Determination of Pesticide Residues and PAHs in Fresh Herbs. Bulletin of Environmental Contamination and Toxicology, 92(6), 695-700. Available at: [Link]

  • ResearchGate. (n.d.). Sampling and sample preparation for analysis of aromas and fragrances. ResearchGate. Retrieved from [Link]

  • Sricharoen, P., et al. (2017). A Rapid Spectrophotometric Method for Quantitative Determination of Ethanol in Fermentation Products. Walailak Journal of Science and Technology, 14(11), 899-906.
  • Lee, H. J., et al. (2018). Determination of fragrance allergens and their dermal sensitization quantitative risk assessment (QRA) in 107 spray perfumes. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Analytical Methods to Analyze Fragrances in Environmental Matrices. Retrieved from [Link]

  • Zhang, M., et al. (2022). Determination of Fragrance Allergens in Paper Personal Care Products by Headspace (HS) Solid-Phase Microextraction (SPME) Gas Chromatography-Mass Spectrometry (GC-MS) with Response Surface Methodology (RSM) Optimization. Journal of Analytical Methods in Chemistry.
  • ResearchGate. (n.d.). Mass Spectrometry: An Essential Tool for the Flavor and Fragrance Industry. ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of a method for ethanol analysis in biological and non. SciSpace. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Calibration Methods (Harris). Retrieved from [Link]

  • Zhang, K., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of biochemical and biophysical methods, 88, 59-65. Available at: [Link]

  • CHIMIA. (n.d.). Mass Spectrometry: An Essential Tool for the Flavor and Fragrance Industry. CHIMIA. Retrieved from [Link]

  • ba333. (n.d.). ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY^ MASS SPECTROMETRY. ba333. Retrieved from [Link]

  • NIH. (n.d.). Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection. NIH. Retrieved from [Link]

  • Longdom. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Retrieved from [Link]

  • Growing Science. (2021). Analysis of selected allergens present in alcohol-based perfumes. Growing Science. Retrieved from [Link]

  • ACS Publications. (n.d.). Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. ACS Publications. Retrieved from [Link]

  • Agilent. (2012). Trace elemental analysis of distilled alcoholic beverages using the Agilent 7700x ICP-MS with octopole collision/ reaction cell. Agilent. Retrieved from [Link]

  • TFDA. (n.d.). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquideliquid extraction and GCeMS. TFDA. Retrieved from [Link]

  • myadlm.org. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. Retrieved from [Link]

  • LCGC International. (2022). The QuEChERSER Mega-Method. LCGC International. Retrieved from [Link]

  • SciELO. (n.d.). Allergenic Fragrances Analysis in Brazilian Perfumes by Headspace Solid Phase Microextraction and Gas Chromatography-Mass Detector (HS-SPME-GC-MS). SciELO. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection. Waters Corporation. Retrieved from [Link]

  • FAO AGRIS. (n.d.). Quantitative analysis of the 26 allergens for cosmetic labeling in fragrance raw materials and perfume oils. FAO AGRIS. Retrieved from [Link]

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Technical Support Center: Enhancing NMR Signal for Cyclamen Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of Cyclamen alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the quality of their NMR data for this specific molecule. Here, you will find in-depth answers to frequently asked questions, detailed experimental protocols, and the scientific rationale behind our recommendations.

Understanding Cyclamen Alcohol in the NMR Tube

Cyclamen alcohol, chemically known as 2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol, possesses a unique structure with both aliphatic and aromatic regions. This combination can sometimes lead to challenges in obtaining a high-resolution NMR spectrum with optimal signal-to-noise, particularly for certain protons and carbons. Common issues include poor signal intensity, broad peaks (especially for the hydroxyl proton), and signal overlap. This guide will provide you with the tools to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing a very weak or broad signal for the hydroxyl (-OH) proton of Cyclamen alcohol. How can I improve its detection and resolution?

A1: The hydroxyl proton signal is notoriously variable in its appearance. Its chemical shift and line shape are highly dependent on concentration, temperature, solvent, and the presence of acidic or water impurities.[1] Here’s a systematic approach to sharpen and reliably identify this peak:

  • Optimize Sample Concentration:

    • Problem: At high concentrations, intermolecular hydrogen bonding increases, leading to a broader -OH signal.

    • Solution: Prepare a more dilute sample. A lower concentration reduces the rate of intermolecular proton exchange, often resulting in a sharper signal.[1]

  • Solvent Selection:

    • Problem: Protic solvents (like methanol-d4) will cause rapid exchange with the -OH proton, potentially making it unobservable. Common solvents like chloroform-d may contain trace amounts of acid, which also catalyzes exchange and broadens the signal.

    • Solution:

      • Use a Dry, Aprotic Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice as it forms strong hydrogen bonds with the -OH proton, slowing down exchange and often revealing coupling to adjacent protons.

      • Solvent Effects on Chemical Shift: Be aware that the choice of solvent can significantly alter the chemical shift of the -OH proton.[2] For example, in a non-polar solvent like benzene-d6, you might observe a different chemical shift compared to chloroform-d.[2]

  • Temperature Variation:

    • Problem: At room temperature, the rate of chemical exchange might be in an intermediate regime on the NMR timescale, leading to peak broadening.

    • Solution: Acquiring the spectrum at a lower temperature can slow down the exchange rate, resulting in a sharper signal. Conversely, a higher temperature might also sharpen the signal by moving the exchange rate into the fast-exchange regime, though this is less common for resolving coupling.

  • D₂O Shake:

    • Problem: It can be difficult to definitively assign the -OH peak.

    • Solution: The "D₂O shake" is a classic experiment to confirm the identity of an -OH proton.[1] After acquiring your initial spectrum, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing the original hydroxyl peak to disappear or significantly diminish.[1]

Q2: The aliphatic signals in my Cyclamen alcohol spectrum are weak. How can I increase the overall signal-to-noise (S/N) ratio?

A2: A low signal-to-noise ratio is a common issue, especially with dilute samples. Here are several strategies to boost your signal:

  • Increase the Number of Scans (Transients):

    • Principle: The signal increases linearly with the number of scans, while the noise increases as the square root of the number of scans. Therefore, the S/N ratio is proportional to the square root of the number of scans.

    • Protocol: Doubling the number of scans will increase the S/N by a factor of approximately 1.4. Quadrupling the scans will double the S/N. Be mindful that this comes at the cost of longer experiment times.

  • Optimize Acquisition Parameters:

    • Recycle Delay (d1): This is the time between scans. For quantitative measurements, a longer recycle delay (5 times the longest T₁ relaxation time) is necessary. However, for simply improving the S/N of a qualitative spectrum, you can use a shorter recycle delay, but be aware that this can lead to signal saturation, especially for nuclei with long T₁ relaxation times.

    • Pulse Angle: Using a smaller flip angle (e.g., 30° or 45° instead of 90°) allows for a shorter recycle delay without causing significant signal saturation, which can improve S/N over a given experiment time.

  • Use a Higher Field Spectrometer:

    • Principle: The sensitivity of an NMR experiment is proportional to the magnetic field strength to the power of 3/2.

    • Impact: Moving from a 400 MHz to a 600 MHz spectrometer will provide a significant boost in sensitivity and spectral dispersion.

  • Employ a Cryoprobe:

    • Principle: Cryoprobes cool the detection electronics to cryogenic temperatures, which dramatically reduces thermal noise.

    • Impact: This can lead to a 2- to 4-fold increase in S/N compared to a room temperature probe, allowing you to acquire high-quality data on much more dilute samples or in a fraction of the time.

Q3: I'm having trouble assigning the protons in the aliphatic region due to signal overlap. What experiments can I run to resolve these signals?

A3: The aliphatic region of Cyclamen alcohol, with its methyl, methylene, and methine groups, can be complex. Two-dimensional (2D) NMR experiments are invaluable for resolving these overlapping signals.

  • COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).[3]

    • How it Helps: A cross-peak in a COSY spectrum indicates that the two protons at those chemical shifts are coupled. This allows you to "walk" along the carbon backbone of the molecule, connecting adjacent protons. For Cyclamen alcohol, you would expect to see correlations between the -CH₂- protons of the propanol backbone and the adjacent -CH- proton, as well as between the isopropyl -CH- and its methyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons with the carbons they are directly attached to.

    • How it Helps: This experiment is excellent for resolving overlapping proton signals by spreading them out in the carbon dimension. Each peak in the HSQC spectrum corresponds to a C-H bond.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Correlates protons and carbons that are separated by two or three bonds.

    • How it Helps: This is crucial for piecing together the fragments identified by COSY and HSQC. For instance, you can confirm the connection between the aromatic ring and the propanol side chain by observing correlations between the benzylic protons and the aromatic carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: Identifies protons that are close to each other in space (< 5 Å), regardless of whether they are bonded.[4]

    • How it Helps: For a relatively small molecule like Cyclamen alcohol, NOESY can help to confirm stereochemistry and conformational preferences by showing through-space interactions.[4]

Q4: My ¹³C NMR spectrum for Cyclamen alcohol is very noisy and took a long time to acquire. Are there ways to improve this?

A4: The low natural abundance (1.1%) and smaller gyromagnetic ratio of ¹³C make it much less sensitive than ¹H NMR. Here’s how you can enhance your ¹³C spectra:

  • Increase Concentration: If solubility permits, a more concentrated sample will significantly improve the S/N for ¹³C NMR.

  • Use a Paramagnetic Relaxation Agent:

    • Principle: Paramagnetic compounds, such as chromium(III) acetylacetonate (Cr(acac)₃), can reduce the T₁ relaxation times of carbon nuclei.[2] This allows for a much shorter recycle delay between scans without causing saturation, leading to a dramatic increase in the number of scans that can be acquired in a given time.

    • Protocol: Add a small amount (e.g., 5-10 mg) of Cr(acac)₃ to your sample. Be aware that this will cause some line broadening, so there is a trade-off between acquisition time and resolution.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Purpose: This is a spectral editing technique that not only enhances the signal of protonated carbons but also provides information about the number of attached protons.[5]

    • How it Helps:

      • DEPT-45: Shows all protonated carbons.

      • DEPT-90: Shows only CH (methine) carbons.

      • DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

    • Benefit: DEPT experiments are generally more sensitive than a standard ¹³C experiment and are invaluable for distinguishing between different types of carbon atoms.

Experimental Protocols & Data Presentation

Protocol 1: D₂O Shake for Hydroxyl Proton Identification
  • Prepare your sample of Cyclamen alcohol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Carefully remove the NMR tube from the spectrometer.

  • Add one small drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and invert it several times to ensure thorough mixing.

  • Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Compare the two spectra. The signal corresponding to the -OH proton should have disappeared or be significantly reduced in the second spectrum.

Protocol 2: Enhancing ¹³C Signal with a Relaxation Agent
  • Prepare your sample of Cyclamen alcohol in a deuterated solvent. For a standard 5 mm NMR tube, use approximately 20-50 mg of your compound.

  • Acquire a standard ¹³C NMR spectrum to serve as a reference. Note the time required to achieve a satisfactory S/N.

  • Add a small, precisely weighed amount of Cr(acac)₃ (e.g., 5 mg) to the NMR tube.

  • Dissolve the Cr(acac)₃ by gentle agitation.

  • Set up a new ¹³C NMR experiment with a significantly shorter recycle delay (d1), for example, 0.5-1.0 seconds.

  • Acquire the spectrum and compare the S/N and acquisition time to the reference spectrum.

ParameterStandard ¹³C¹³C with Cr(acac)₃Rationale
Recycle Delay (d1) 2-5 s0.5-1 sShorter delay is possible due to faster T₁ relaxation.
Number of Scans VariableSignificantly higher for the same experiment timeMore scans can be acquired in a shorter period.
Expected Outcome Lower S/N per unit timeHigher S/N per unit timeFaster acquisition of a usable spectrum.

Visualizing Experimental Workflows

Workflow for Troubleshooting a Weak -OH Signal

Caption: Decision tree for improving the hydroxyl signal.

Workflow for Resolving Overlapping Aliphatic Signals

Caption: 2D NMR strategy for structural elucidation.

References

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. [Link]

  • UCL. (n.d.). Chemical shifts. [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Columbia University. (n.d.). COSY - NMR Core Facility. [Link]

  • PubChem. (n.d.). beta-Methyl-4-(1-methylethyl)benzenepropanol. [Link]

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Technical Support Center: Derivatization of Cyclamen Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of Cyclamen alcohol (3-(4-isopropylphenyl)propan-1-ol). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile fragrance molecule. Here, we address specific experimental pitfalls in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your research.

Section 1: Issues in Hydroxyl Group (-OH) Derivatization

The primary alcohol moiety of Cyclamen alcohol is the most common site for derivatization. However, its reactivity is influenced by the adjacent phenyl ring and steric bulk, leading to several potential challenges.

Q1: My esterification reaction (e.g., Fischer esterification) is showing low conversion to the desired ester. What are the primary causes and how can I improve the yield?

A1: Low conversion in Fischer esterification is a classic equilibrium problem. The reaction between an alcohol and a carboxylic acid is reversible, and the presence of the water byproduct can drive the reaction backward.

Core Issues & Troubleshooting:

  • Water Removal: The most critical factor is the removal of water as it forms. Without this, the reaction will not proceed to completion.

    • Solution: Use a Dean-Stark apparatus with a refluxing solvent like toluene. Toluene forms an azeotrope with water, which is physically removed from the reaction vessel, thus driving the equilibrium towards the product side according to Le Châtelier's principle.

  • Catalyst Inefficiency: An insufficient amount or inactive acid catalyst will result in slow reaction rates.

    • Solution: Ensure you are using a catalytic amount (1-5 mol%) of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). PTSA is often preferred as it is a solid and easier to handle.

  • Steric Hindrance: While Cyclamen alcohol is a primary alcohol, the bulky isopropylphenyl group can slow down the reaction rate compared to simpler primary alcohols.

    • Solution: Increase the reaction time or consider using a more reactive acylating agent if the carboxylic acid is sterically hindered. Acyl chlorides or anhydrides react much more vigorously and are not equilibrium-limited, though they require different reaction conditions (e.g., a non-nucleophilic base like pyridine).[1]

Troubleshooting Workflow for Low Esterification Yield

Caption: Troubleshooting workflow for low esterification yield.

Q2: I am observing an unexpected alkene byproduct in my reaction. Why is this happening and how can I prevent it?

A2: The formation of an alkene, specifically 3-(4-isopropylphenyl)prop-1-ene, points to an acid-catalyzed dehydration (elimination) reaction.[2][3] This is a common side reaction when heating alcohols in the presence of strong, non-nucleophilic acids.[4]

Causality:

  • The acid catalyst protonates the hydroxyl group, turning it into a good leaving group (-OH₂⁺).[2][4]

  • A base (which can be another alcohol molecule or the conjugate base of the acid) then abstracts a proton from the adjacent carbon, leading to the formation of a double bond in a concerted (E2) or stepwise (E1) mechanism.[2] Since Cyclamen alcohol is a primary alcohol, the E2 mechanism is more likely.[2]

Prevention Strategies:

StrategyRationaleKey Parameters
Lower Reaction Temperature Dehydration reactions typically have a higher activation energy than esterification.Aim for the lowest temperature that allows for a reasonable esterification rate.
Use a Milder Catalyst Strong acids like H₂SO₄ are also strong dehydrating agents.[5][6]Consider using milder coupling agents like DCC (dicyclohexylcarbodiimide) with a DMAP (4-dimethylaminopyridine) catalyst (Steglich esterification), which avoids strong acids.[7]
Avoid Strong Non-Nucleophilic Acids These conditions are explicitly designed to promote elimination.If using acid, ensure reaction conditions do not become too harsh.
Q3: My Williamson ether synthesis is failing, and I'm recovering starting material or seeing elimination products. What's going wrong?

A3: The Williamson ether synthesis is a classic Sₙ2 reaction that is highly sensitive to steric hindrance and the basicity of the alkoxide. The main competitor is the E2 elimination reaction.[8][9]

Common Pitfalls:

  • Incorrect Reagent Pairing: The success of this synthesis depends on choosing the less sterically hindered reactant as the alkyl halide.

    • Correct Strategy: Deprotonate Cyclamen alcohol (a primary alcohol) to form its alkoxide. React this with a simple, unhindered alkyl halide (e.g., methyl iodide, ethyl bromide).

    • Incorrect Strategy: Using a bulky alkyl halide (e.g., isopropyl bromide, tert-butyl bromide) will almost exclusively lead to elimination because the Cyclamen alkoxide is a strong, albeit somewhat hindered, base.[10]

  • Insufficient Deprotonation: The alcohol must be fully converted to the more nucleophilic alkoxide for the reaction to proceed.

    • Solution: Use a strong base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF. Ensure the reaction is truly anhydrous, as water will quench the base.

  • High Temperatures: Higher temperatures favor elimination over substitution.[9]

    • Solution: Run the reaction at the lowest temperature that provides a reasonable rate. Often, room temperature is sufficient after the initial deprotonation.

Caption: Competition between Sₙ2 (ether synthesis) and E2 (elimination).

Q4: I'm trying to oxidize Cyclamen alcohol to the aldehyde, but I'm getting the carboxylic acid or a complex mixture. How can I achieve selective oxidation?

A4: Over-oxidation is a frequent issue when oxidizing primary alcohols. The initially formed aldehyde can be further oxidized to a carboxylic acid, especially in the presence of water.

Choosing the Right Oxidant is Key:

ReagentOutcomeConditions & Pitfalls
Chromium Reagents (e.g., Jones, PCC) Effective but toxic. Jones reagent (CrO₃/H₂SO₄) will oxidize to the carboxylic acid. PCC (Pyridinium chlorochromate) stops at the aldehyde but can be acidic.Chromium waste is environmentally hazardous. PCC requires careful buffering for acid-sensitive substrates.
Dess-Martin Periodinane (DMP) Highly Recommended. Selectively oxidizes primary alcohols to aldehydes under mild, neutral conditions.[11][12][13]DMP is shock-sensitive and should be handled with care.[14] The reaction is typically fast at room temperature in solvents like CH₂Cl₂.[13][14]
Swern Oxidation (DMSO, oxalyl chloride) Excellent for selective aldehyde synthesis at low temperatures.Requires cryogenic temperatures (-78 °C) and produces dimethyl sulfide, which has a strong, unpleasant odor.

Recommended Protocol: Dess-Martin Oxidation

  • Dissolve Cyclamen alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at room temperature.[14]

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[14]

  • Stir vigorously for 15-20 minutes, then separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Section 2: Issues in Aromatic Ring Derivatization

The benzene ring of Cyclamen alcohol can be targeted for electrophilic aromatic substitution (EAS), but regioselectivity is a major hurdle.

Q5: My electrophilic substitution reaction (e.g., nitration, bromination) is yielding a mixture of ortho and para isomers. How can I improve regioselectivity?

A5: The aromatic ring in Cyclamen alcohol has two activating, ortho-, para-directing groups: the bulky isopropyl group and the 3-hydroxypropyl chain.[15][16][17][18] This inevitably leads to competition between substitution at the positions ortho and para to each group.

Understanding the Directing Effects:

  • Isopropyl Group: This is a moderately activating, ortho-, para-director due to hyperconjugation and inductive effects.[18] However, its significant steric bulk strongly disfavors substitution at the ortho positions.[19]

  • Propyl Alcohol Chain: This is a weakly activating, ortho-, para-director.[15]

The result is that the incoming electrophile will primarily be directed to the positions that are para to the bulky isopropyl group and ortho to the propyl alcohol chain, and vice-versa. This leads to a mixture of isomers that can be very difficult to separate.

Strategies to Influence Selectivity:

  • Leverage Steric Hindrance: Use a bulky electrophile. The steric clash with the large isopropyl group will further favor substitution at the less hindered para position.

  • Protecting Groups: Temporarily convert the -OH group into a very large protecting group (e.g., a silyl ether like TBDMS). This increases the steric bulk at that side of the molecule, potentially directing the electrophile away from the adjacent ortho position.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the product formed via the lowest activation energy pathway.

Caption: Regioselectivity in the electrophilic substitution of Cyclamen alcohol.

Section 3: General Troubleshooting

Q6: I'm struggling with the purification of my oily, high-boiling point derivative. What are the best practices?

A6: Derivatives of Cyclamen alcohol are often high-boiling oils, making them unsuitable for distillation or crystallization. The primary tool for purification will be column chromatography.

Purification Best Practices:

  • TLC First: Always develop a good TLC solvent system before attempting a column. A good system will show clear separation between your product, starting material, and any byproducts, with an Rf value for the product between 0.25 and 0.40.

  • Solvent System: For fragrance-type molecules, which are moderately polar, a gradient elution on silica gel is often effective. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Dry Loading: If your crude product is an oil, dissolving it in a minimal amount of a strong solvent (like acetone or CH₂Cl₂), adsorbing it onto a small amount of silica gel, and evaporating the solvent to get a dry powder is highly recommended. This "dry loading" technique results in much sharper bands and better separation on the column compared to loading the oil directly.

  • Alternative Techniques: For very similar isomers, preparative HPLC (High-Performance Liquid Chromatography) might be necessary, although it is more costly and time-consuming.

References

  • Estevez, J., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A. [Link]

  • Shul’pin, G. B., et al. (2006). Catalytic etherification of alcohols in Shilov system: C-O versus C-H bond activation. Journal of Molecular Catalysis A: Chemical. [Link]

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. [Link]

  • Chemistry LibreTexts. (2015). 16.2: Directing Inductive Effects of Alkyl Groups. [Link]

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  • Hongtek Filtration Co., Ltd. (2021). How to Filter Perfume in Cosmetic Industry?. [Link]

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  • Clark, J. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. Chemguide. [Link]

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Validation & Comparative

A Toxicological Showdown: Cyclamen Alcohol vs. Lilial in Fragrance Safety

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers and Drug Development Professionals

The fragrance industry is in a constant state of evolution, driven by consumer preferences, technological advancements, and most critically, a deepening understanding of the toxicological profiles of fragrance ingredients. The regulatory landscape, particularly in the European Union, has seen significant shifts, leading to the restriction and banning of widely used substances. This guide provides a detailed toxicological comparison between two prominent floral fragrance ingredients: Cyclamen Alcohol and the now-regulated Lilial (also known as Butylphenyl Methylpropional).

This analysis will delve into the key toxicological endpoints that determine the safety of a cosmetic ingredient, offering a side-by-side comparison of the available data for Cyclamen Alcohol and Lilial. We will explore the mechanistic insights behind their differing regulatory statuses and provide an overview of the standardized experimental protocols used to generate this critical safety data.

The Contenders: Chemical Identity and Olfactory Profile

Cyclamen Alcohol , chemically known as 3-(4-Isopropylphenyl)-2-methylpropanal, is a synthetic aromatic aldehyde.[1] It is valued for its fresh, floral, and green scent, reminiscent of lily-of-the-valley and cyclamen flowers.[2] It has been a staple in perfumery since the 1920s, used to impart a dewy, floral character to a wide range of products.[2][3]

Lilial , or Butylphenyl Methylpropional, is also a synthetic aromatic aldehyde that was widely used for its delicate, lily-of-the-valley scent.[4] Its popularity stemmed from its ability to impart a fresh, floral note to cosmetics, perfumes, and other consumer products. However, mounting toxicological concerns have led to its prohibition in cosmetic products within the European Union.[4]

FeatureCyclamen AlcoholLilial
Chemical Name 3-(4-Isopropylphenyl)-2-methylpropanal2-(4-tert-Butylbenzyl)propionaldehyde
CAS Number 103-95-780-54-6
Molecular Formula C₁₃H₁₈OC₁₄H₂₀O
Molar Mass 190.28 g/mol 204.31 g/mol
Odor Profile Floral, Green, Lily-of-the-ValleyFloral, Lily-of-the-Valley

The Toxicological Arena: A Head-to-Head Comparison

The safety assessment of fragrance ingredients hinges on a comprehensive evaluation of several toxicological endpoints. Here, we compare the profiles of Cyclamen Alcohol and Lilial based on publicly available data and regulatory assessments.

Acute Toxicity

Acute toxicity studies assess the potential for a substance to cause adverse effects after a single, short-term exposure.

EndpointCyclamen AlcoholLilial
LD50 Oral (Rat) 2000 – 5000 mg/kg bw[5]>1300 mg/kg bw[6]
LD50 Dermal (Rat) >5000 mg/kg bw[5]>2000 mg/kg bw[6]

Based on the available data, both Cyclamen Alcohol and Lilial exhibit a low order of acute toxicity via oral and dermal routes.

Skin Sensitization

Skin sensitization is an allergic reaction that can occur after repeated contact with a substance, leading to contact dermatitis.[7]

Cyclamen Alcohol is classified as a skin sensitizer.[5] The Research Institute for Fragrance Materials (RIFM) has established a Quantitative Risk Assessment (QRA) to determine safe use levels in different product types to minimize the risk of sensitization.[8]

Lilial is also a known skin sensitizer.[6] The Scientific Committee on Consumer Safety (SCCS) has stated that Lilial poses a risk of inducing skin sensitization in humans.[2]

Reproductive Toxicity

This is the critical endpoint that has differentiated the regulatory fate of these two molecules.

Cyclamen Alcohol has been the subject of in-depth studies regarding its potential for reproductive toxicity. Repeated dose studies in rats indicated adverse effects on sperm maturation.[9] However, further mechanistic studies revealed that this effect is linked to a specific metabolite, p-isopropyl-benzoic acid (p-iPBA), which is formed in rats but not in rabbits or humans.[9] In-vitro studies using human hepatocytes showed that the toxic metabolite does not accumulate, indicating that the male rat reproductive toxicity is not relevant to humans.[9] A one-generation reproduction toxicity study (OECD 415) established a No Observed Adverse Effect Level (NOAEL) of 25 mg/kg bw/day for both male and female rats.[5]

Lilial , in stark contrast, has been classified as a substance toxic to reproduction (Repr. 1B) by the European Chemicals Agency (ECHA).[4] This classification was based on findings from animal studies that demonstrated adverse effects on the male reproductive system.[6] The SCCS concluded that the use of Lilial in both rinse-off and leave-on cosmetics "cannot be considered as safe" due to its reproductive toxicity.[2] This ultimately led to its ban in cosmetic products in the EU, effective from March 2022.[4]

Genotoxicity

Genotoxicity assays are designed to detect if a substance can damage genetic material (DNA), which can potentially lead to cancer or heritable mutations.

Cyclamen Alcohol is not considered to be genotoxic.[6]

Environmental Fate

The environmental impact of fragrance ingredients is an increasingly important consideration.

Cyclamen Alcohol is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[11] It is expected to undergo rapid degradation in the environment.[11]

Lilial is also not classified as a PBT substance. It is expected to have a relatively short life in the environment.[6]

The Science Behind the Verdict: Experimental Protocols

The toxicological data presented above is generated through standardized and validated experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Understanding these methods is crucial for interpreting the data and the subsequent regulatory decisions.

Reproductive/Developmental Toxicity Screening Test (OECD 421)

This screening test provides initial information on the potential effects of a substance on reproductive performance and development.[12]

Methodology:

  • Animal Model: Typically, rats are used.

  • Dosing: The test substance is administered to both male and female rats for a period before mating, during mating, and for females, throughout gestation and early lactation.[13]

  • Endpoints Evaluated:

    • Parental Animals: Gonadal function, mating behavior, conception rates, and general toxicity.

    • Offspring: Viability, growth, and development from conception to day 13 post-partum.[12]

Causality: This test is designed to identify substances that may interfere with any stage of the reproductive cycle, from gamete production to the early development of the next generation.[12]

OECD421_Workflow cluster_pre_mating Pre-Mating Phase cluster_mating Mating Phase cluster_post_mating Post-Mating & Gestation cluster_lactation Lactation & Post-Natal P_M Male Dosing (min. 2 weeks) Mating Mating (up to 2 weeks) P_M->Mating P_F Female Dosing (min. 2 weeks) P_F->Mating Gestation Female Dosing (Gestation) Mating->Gestation Lactation Female Dosing (Lactation Day 1-13) Gestation->Lactation Offspring_Eval Offspring Evaluation (Viability, Growth) Lactation->Offspring_Eval

Caption: Workflow for the OECD 421 Reproductive/Developmental Toxicity Screening Test.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test is a widely used method to assess the mutagenic potential of a substance.[14]

Methodology:

  • Test System: Strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations preventing them from synthesizing an essential amino acid (e.g., histidine or tryptophan).[15]

  • Exposure: The bacteria are exposed to the test substance, both with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

  • Endpoint: The test measures the ability of the substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[15] A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Causality: This assay directly assesses the ability of a chemical or its metabolites to induce point mutations in the DNA of the tester strains.

OECD471_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis TS Test Substance Exp_S9_plus Exposure with S9 TS->Exp_S9_plus Exp_S9_minus Exposure without S9 TS->Exp_S9_minus Bacteria Bacterial Strains (e.g., S. typhimurium) Bacteria->Exp_S9_plus Bacteria->Exp_S9_minus S9 Metabolic Activation (S9 Mix) S9->Exp_S9_plus Plating Plate on Minimal Agar Exp_S9_plus->Plating Exp_S9_minus->Plating Incubation Incubate (48-72h) Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Conclusion Mutagenic Potential (Positive/Negative) Counting->Conclusion

Caption: Workflow for the OECD 471 Bacterial Reverse Mutation (Ames) Test.

In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD 442D)

This in vitro assay is part of a suite of non-animal tests used to predict the skin sensitization potential of a chemical.[16]

Methodology:

  • Test System: A genetically modified human keratinocyte cell line (e.g., KeratinoSens™) containing a luciferase gene under the control of the antioxidant response element (ARE).[17]

  • Exposure: The cells are exposed to various concentrations of the test substance.

  • Endpoint: Activation of the Nrf2 transcription factor by sensitizing chemicals leads to the expression of the luciferase gene, which produces light. The amount of light produced is measured and used to determine if the substance is a potential skin sensitizer.[16]

Causality: This test addresses the second key event in the Adverse Outcome Pathway (AOP) for skin sensitization, which is the activation of keratinocytes.[18]

OECD442D_Workflow cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_measurement Measurement cluster_analysis Data Analysis Cells KeratinoSens™ Cells Exposure Expose Cells to Test Substance Cells->Exposure Lysis Cell Lysis Exposure->Lysis Luciferase_Assay Luciferase Assay Lysis->Luciferase_Assay Luminescence Measure Luminescence Luciferase_Assay->Luminescence Induction Calculate Gene Induction Luminescence->Induction Classification Classify as Sensitizer or Non-sensitizer Induction->Classification

Caption: Workflow for the OECD 442D In Vitro Skin Sensitization Test.

Conclusion: A Tale of Two Aldehydes

The toxicological comparison of Cyclamen Alcohol and Lilial provides a compelling case study in the importance of rigorous, mechanism-based safety assessments. While both molecules share a similar olfactory profile and are skin sensitizers, their fates in the regulatory landscape have diverged significantly due to their differing reproductive toxicity profiles.

The data on Lilial demonstrated a clear risk of reproductive toxicity, leading to its prohibition in cosmetics in the EU. In contrast, while initial studies on Cyclamen Alcohol raised concerns, further mechanistic investigations revealed that the observed reproductive effects in rats were due to a species-specific metabolic pathway that is not relevant to humans. This crucial distinction has allowed for the continued safe use of Cyclamen Alcohol within established concentration limits.

This guide underscores the necessity for the fragrance industry and regulatory bodies to rely on a weight-of-evidence approach, integrating data from a battery of standardized toxicological tests and mechanistic studies to ensure consumer safety. As analytical techniques and in vitro models continue to advance, the ability to predict and understand the toxicological profiles of fragrance ingredients will only become more refined, paving the way for a new generation of safe and innovative scents.

References

  • Scientific Committee on Consumer Safety (SCCS). (2019). Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products - Submission II. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Cyclamen aldehyde. Retrieved from [Link]

  • Natsch, A., et al. (2021). A species specific metabolism leading to male rat reprotoxicity of Cyclamen aldehyde: in vivo and in vitro evaluation. Food and Chemical Toxicology, 152, 112243. Retrieved from [Link]

  • International Fragrance Association (IFRA). (2021). Amendment 49 STAND Cyclamen aldehyde. Retrieved from [Link]

  • Eternis Fine Chemicals. (2015). Cyclamen Aldehyde SDS. Retrieved from [Link]

  • Hekserij.nl. (n.d.). Cyclamen aldehyde Safety Data Sheet. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). Cyclamen aldehyde. Retrieved from [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 2-methyl-3-(p-isopropylphenyl)propionaldehyde, CAS Registry Number 103-95-7. Food and Chemical Toxicology, 138(Supplement), 111267.
  • MDSS Cosmetics. (2021). Ban of Butylphenyl Methylpropional (Lilial) and other CMR substances in cosmetic products. Retrieved from [Link]

  • OECD. (2015). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Piersma, A. H., Verhoef, A., & Dortant, P. M. (1995). Evaluation of the OECD 421 reproductive toxicity screening test protocol using butyl benzyl phthalate. Toxicology, 99(3), 191-197. Retrieved from [Link]

  • Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved from [Link]

  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]

  • OECD. (2018). Test No. 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Non-animal Skin Sensitization Testing: OECD Guidelines for in Vitro and in Chemico Testing. Retrieved from [Link]

  • Gov4Nano. (2022). Applicability of OECD Test Guideline 442D in vitro skin sensitisation for nanomaterials. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). Phenyl propanaldehydes - Evaluation statement. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(p-Cumenyl)-2-methylpropionaldehyd. Retrieved from [Link]

  • ResearchGate. (n.d.). SCCS OPINION ON the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products - Submission II"SCCS/1591/17 - Final version. Retrieved from [Link]

  • Eurofins Australia. (n.d.). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Regulations.gov. (2017). FINAL REPORT. Retrieved from [Link]

  • European Commission. (2015). OPINION ON Butylphenyl methylpropional (BMHCA). Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test). Retrieved from [Link]

  • PubChem. (n.d.). 3-(p-Cumenyl)-2-methylpropionaldehyde. Retrieved from [Link]

  • EWG Skin Deep®. (n.d.). CYCLAMEN ALDEHYDE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyclamen aldehyde diethyl acetal. Retrieved from [Link]

  • Diversey SDS. (2023). Safety Data Sheet. Retrieved from [Link]

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A Comparative Analysis of the Skin Sensitization Potential of Cyclamen Alcohol and Cyclamen Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The fragrance ingredients Cyclamen Alcohol and Cyclamen Aldehyde, while structurally related, exhibit markedly different skin sensitization profiles. This guide provides a detailed comparison of their sensitization potential, grounded in established in vitro and in chemico experimental data. We delve into the underlying chemical mechanisms, the concept of prohaptens, and the regulatory landscape governed by bodies such as the International Fragrance Association (IFRA). This document is intended for researchers, toxicologists, and formulation scientists engaged in the safety assessment and development of consumer and therapeutic products.

Introduction: Allergic Contact Dermatitis and Fragrance Ingredients

Allergic contact dermatitis (ACD) is a delayed-type hypersensitivity reaction initiated by the covalent binding of a low-molecular-weight chemical, known as a hapten, to skin proteins.[1] This hapten-protein conjugate is then recognized as foreign by the immune system, leading to an inflammatory response upon subsequent exposure.[2] Fragrance ingredients are a significant cause of ACD, necessitating rigorous safety assessments to identify and characterize their sensitization potential.[3][4][5]

Cyclamen Aldehyde (CAS 103-95-7) and Cyclamen Alcohol (CAS 4756-19-8) are two such ingredients used for their fresh, floral-green scents.[6] Despite their similar olfactory profiles and structural resemblance, their interaction with the skin's biological environment and subsequent immunological outcomes are distinct. This guide will elucidate these differences through a review of their chemical reactivity, metabolic activation, and performance in validated non-animal testing methods.

Chemical Structure and the Prohapten Concept

The key to understanding the differential sensitization potential lies in their functional groups and the concept of bioactivation.

  • Cyclamen Aldehyde (3-(4-isopropylphenyl)-2-methylpropanal): As an aldehyde, this molecule is inherently electrophilic. The carbonyl group is susceptible to nucleophilic attack by amino acid residues in skin proteins (like lysine), forming Schiff bases. This direct reactivity allows it to act as a direct hapten .[7][8]

  • Cyclamen Alcohol (3-(4-isopropylphenyl)-2-methylpropan-1-ol): This molecule is a primary alcohol. Alcohols are not intrinsically reactive towards proteins. However, it can be metabolized within the skin by enzymes, such as alcohol dehydrogenases, into its corresponding aldehyde—Cyclamen Aldehyde.[9][10] This makes Cyclamen Alcohol a prohapten , a substance that requires metabolic activation to become a sensitizer.[2]

The sensitization potential of Cyclamen Alcohol is therefore contingent on the rate and extent of its conversion to the reactive Cyclamen Aldehyde in the skin.

Regulatory Framework and Safety Standards

The divergent sensitization potentials of these two molecules are reflected in their regulation by the International Fragrance Association (IFRA), which sets standards for the safe use of fragrance materials.

  • Cyclamen Alcohol: Due to its significant sensitization risk, IFRA has issued a prohibition on the use of Cyclamen Alcohol as a fragrance ingredient.[11][12]

  • Cyclamen Aldehyde: The use of Cyclamen Aldehyde is restricted to specific maximum concentration levels depending on the product category.[13][14] Critically, the IFRA Standard for Cyclamen Aldehyde includes a specification that it must not contain more than 1.5% of Cyclamen Alcohol as an impurity.[11][13][15] This specification underscores the higher sensitization concern associated with the alcohol.

These standards are derived from comprehensive safety assessments conducted by the Research Institute for Fragrance Materials (RIFM).[16]

Mechanistic Insights via the Adverse Outcome Pathway (AOP) for Skin Sensitization

The AOP for skin sensitization provides a framework for understanding the key events from chemical exposure to the adverse effect. We can use this framework to compare Cyclamen Alcohol and Cyclamen Aldehyde.

AOP_Comparison cluster_KE1 Key Event 1: Molecular Initiating Event cluster_KE2 Key Event 2: Keratinocyte Activation cluster_KE3 Key Event 3: Dendritic Cell Activation CA_alc Cyclamen Alcohol (Prohapten) Metabolism Metabolic Activation (e.g., ADH) CA_alc->Metabolism Bioactivation CA_ald Cyclamen Aldehyde (Hapten) Metabolism->CA_ald Haptenation Haptenation (Covalent Binding) CA_ald->Haptenation Protein Skin Proteins (Nucleophilic Residues) Protein->Haptenation Keap1 Nrf2-Keap1 Signaling Pathway Haptenation->Keap1 ARE ARE Gene Expression (e.g., Luciferase in KeratinoSens™) Keap1->ARE DC_Activation Dendritic Cell Maturation Keap1->DC_Activation CD_Markers Upregulation of CD54 & CD86 (h-CLAT) DC_Activation->CD_Markers

Caption: AOP for Cyclamen Alcohol/Aldehyde skin sensitization.

Key Event 1: Covalent Binding to Proteins. Cyclamen Aldehyde can directly bind to proteins (haptenation). Cyclamen Alcohol must first be metabolized to the aldehyde before it can haptenate. The efficiency of this metabolic step is a critical determinant of its overall sensitizing potency.

Key Event 2: Keratinocyte Response. The haptenated proteins and the chemical itself can induce stress responses in keratinocytes, leading to the activation of signaling pathways like the Keap1-Nrf2-ARE pathway.[17]

Key Event 3: Dendritic Cell Activation. Following keratinocyte signals, dendritic cells (DCs) become activated and mature, upregulating surface markers like CD54 and CD86.[18][19][20]

Comparative Experimental Data from In Vitro & In Chemico Assays

Modern safety assessment relies on a battery of validated non-animal tests that address the key events in the AOP.

AssayKey Event AddressedPrincipleTypical Result for Cyclamen AldehydeTypical Result for Cyclamen Alcohol
Direct Peptide Reactivity Assay (DPRA) KE 1: Covalent BindingMeasures the depletion of synthetic cysteine and lysine peptides after incubation with the test chemical.[1]Reactive: Shows significant peptide depletion, confirming its electrophilic nature.Low/No Reactivity: Shows minimal peptide depletion without a metabolic activation system.[8]
KeratinoSens™ Assay KE 2: Keratinocyte ActivationUses a modified human keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE pathway via a luciferase reporter gene.[17][21]Positive: Induces a significant dose-dependent increase in luciferase activity. Cinnamic aldehyde, a related sensitizer, is used as a positive control.[22]Positive (but may be weaker): Can induce a response, likely due to intracellular metabolism to the aldehyde. Potency may be lower than the aldehyde.
human Cell Line Activation Test (h-CLAT) KE 3: Dendritic Cell ActivationMeasures the upregulation of CD86 and CD54 surface markers on a human monocytic cell line (THP-1) using flow cytometry.[18][23]Positive: Causes a significant upregulation of CD86 and/or CD54 at non-cytotoxic concentrations.[19]Positive (but may be weaker): Can cause upregulation, dependent on the metabolic capacity of the THP-1 cells.

Interpretation: The DPRA clearly distinguishes between the direct reactivity of the aldehyde and the inertness of the alcohol. The cell-based assays (KeratinoSens™ and h-CLAT) demonstrate that Cyclamen Alcohol can become a sensitizer, as these cells possess some metabolic capability to convert the alcohol to the reactive aldehyde. However, the potency is often observed to be lower than that of the pre-formed aldehyde. Human maximization tests have confirmed the sensitization potential of Cyclamen Alcohol.[24] For example, one study showed that a preparation containing 50% cyclamen alcohol sensitized 3 out of 25 subjects.[24] In contrast, a sample of cyclamen aldehyde with only 1.5% cyclamen alcohol produced no sensitization reactions in a similar test.[24]

Experimental Protocols

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

This protocol outlines the core steps for assessing the molecular initiating event.

DPRA_Workflow cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_pep Prepare Cysteine & Lysine Peptide Solutions incubate Incubate Peptides with Test Chemical (24h) prep_pep->incubate prep_chem Prepare Test Chemical & Control Solutions prep_chem->incubate hplc Quantify Remaining Peptide via HPLC-UV incubate->hplc calc Calculate % Depletion hplc->calc predict Predict Reactivity Class calc->predict

Caption: Standard workflow for the Direct Peptide Reactivity Assay (DPRA).

  • Preparation: Synthetic peptides containing either Cysteine or Lysine are prepared in a suitable buffer. The test chemical (e.g., Cyclamen Aldehyde) is dissolved in an appropriate solvent like acetonitrile.

  • Incubation: The test chemical solution is incubated with the peptide solutions for 24 hours at room temperature.

  • Analysis: The concentration of the remaining, non-reacted peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The percentage of peptide depletion is calculated for both Cysteine and Lysine relative to a reference control.

  • Prediction: Based on the mean Cys/Lys depletion, a prediction of reactivity (Minimal, Low, Moderate, High) is made.

KeratinoSens™ Assay - OECD TG 442D

This protocol outlines the steps for assessing keratinocyte activation.

  • Cell Culture: KeratinoSens™ cells (HaCaT keratinocytes with a luciferase reporter gene) are seeded in 96-well plates and cultured for 24 hours.

  • Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of the test chemical (e.g., Cyclamen Alcohol) for 48 hours.

  • Viability Assessment: Cell viability is measured in parallel plates using a method like the MTT assay to ensure gene induction is measured at non-cytotoxic concentrations.

  • Luciferase Measurement: Cells are lysed, and luciferase substrate is added. The resulting luminescence, which is proportional to gene induction, is measured with a luminometer.

  • Data Analysis: The concentration required to induce a 1.5-fold increase in luciferase activity (EC1.5) and the maximum fold induction (Imax) are calculated to determine a positive or negative result.

Conclusion and Implications

The scientific evidence unequivocally demonstrates that Cyclamen Aldehyde is a direct-acting skin sensitizer, while Cyclamen Alcohol is a prohapten that requires metabolic activation to elicit a sensitizing response.

  • Cyclamen Aldehyde: Possesses intrinsic electrophilic reactivity, leading to a clear sensitization potential observable in a range of assays. Its use is managed by strict concentration limits in consumer products.[14]

  • Cyclamen Alcohol: Its sensitization risk is driven by its conversion to the aldehyde. Due to this potential and supporting clinical data, its use as a fragrance ingredient is prohibited by IFRA standards.[11]

This comparison highlights the critical importance of considering not only the parent chemical structure but also its metabolic fate within the skin when assessing sensitization risk. For formulators and drug development professionals, this underscores the necessity of minimizing or eliminating prohapten impurities, as demonstrated by the stringent 1.5% limit on Cyclamen Alcohol within Cyclamen Aldehyde.[13] The use of validated in chemico and in vitro methods within an AOP framework provides a robust, mechanistically-informed approach to chemical risk assessment without the use of animals.

References

  • IFRA. (2021). Amendment 49 STAND Cyclamen aldehyde. PerfumersWorld. [Link]

  • The Good Scents Company. (n.d.). cyclamen aldehyde, 103-95-7. The Good Scents Company. [Link]

  • Jośko, I., & Olesiejuk, P. (2021). Alternative Methods for Skin-Sensitization Assessment. MDPI. [Link]

  • Giménez-Arnau, E., et al. (n.d.). Chemical compounds responsible for skin allergy to complex mixtures. CORE. [Link]

  • PerfumersWorld. (n.d.). ifra conformity certificate. PerfumersWorld. [Link]

  • SCCNFP. (n.d.). INITIAL LIST OF PERFUMERY MATERIALS WHICH MUST NOT FORM PART OF FRAGRANCES COMPOUNDS USED IN COSMETIC PRODUCTS. European Commission. [Link]

  • Hotchkiss, S. A., et al. (n.d.). Human skin absorption and metabolism of the contact allergens, cinnamic aldehyde, and cinnamic alcohol. PubMed. [Link]

  • Basketter, D. A. (1992). Skin sensitization to cinnamic alcohol: the role of skin metabolism. Acta Dermato-Venereologica. [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 2-methyl-3-(p-isopropylphenyl)propionaldehyde, CAS Registry Number 103-95-7. Food and Chemical Toxicology. [Link]

  • IFRA. (1980). Amendment 4 STAND Cyclamen alcohol. IFRA. [Link]

  • ResearchGate. (2025). (PDF) Chemical Compounds Responsible for Skin Allergy to Complex Mixtures: How to Identify Them?. ResearchGate. [Link]

  • Patlewicz, G., et al. (2001). Skin-sensitization structure-activity relationships for aldehydes. PubMed. [Link]

  • European Union. (2018). DB-ALM Protocol n° 158: human Cell Line Activation Test (h-CLAT). European Union. [Link]

  • IFRA. (2022). Amendment 49 STAND Cyclamen aldehyde. IFRA. [Link]

  • EURL ECVAM. (n.d.). KeratinoSens assay for the testing of skin sensitizers. TSAR. [Link]

  • Actas Dermo-Sifiliográficas. (n.d.). Allergic Contact Dermatitis to Fragrances: Part 2. Actas Dermo-Sifiliográficas. [Link]

  • ResearchGate. (2025). Skin‐sensitization structure‐activity relationships for aldehydes | Request PDF. ResearchGate. [Link]

  • ScenTree. (n.d.). Cyclamen alcohol (CAS N° 4756-19-8). ScenTree. [Link]

  • Eurofins. (n.d.). Human Cell Line Activation Test (h-CLAT). Eurofins. [Link]

  • Evotec. (n.d.). KeratinoSens™ Skin Sensitization. Cyprotex. [Link]

  • de Groot, A. (2021). Fragrances: Contact Allergy and Other Adverse Effects. Dermatitis. [Link]

  • European Union. (n.d.). Human Cell Line Activation Test. EURL ECVAM - TSAR. [Link]

  • Eurofins. (n.d.). KeratinoSens. Eurofins. [Link]

  • JRC Publications Repository. (n.d.). Skin sensitisation (Q)SARs/Expert systems: From past, present to future. JRC Publications Repository. [Link]

  • Schnuch, A., et al. (2012). Contact allergy to fragrances: current clinical and regulatory trends. PubMed Central. [Link]

  • SCCNFP. (n.d.). the phenomenon of quenching. European Commission. [Link]

  • Bajaj, A. K., & Saraswat, A. (2022). Perfumes and associated allergens: A brief review. Cosmoderma. [Link]

  • IIVS.org. (n.d.). Application of the KeratinoSens Assay for Prediction of Dermal Sensitization Hazard for Botanical Cosmetic Ingredients. IIVS.org. [Link]

  • Giménez-Arnau, E., et al. (2019). Chemical Compounds Responsible for Skin Allergy to Complex Mixtures: How to Identify Them?. MDPI. [Link]

  • Basketter, D. A., et al. (1999). Cinnamic aldehyde: a survey of consumer patch-test sensitization. PubMed. [Link]

  • Actas Dermo-Sifiliográficas. (n.d.). Allergic Contact Dermatitis to Fragrances. Part 1. Actas Dermo-Sifiliográficas. [Link]

  • ResearchGate. (n.d.). Human Cell Line Activation Test (h-CLAT) protocol according to OECD 442E. ResearchGate. [Link]

  • Scribd. (n.d.). Overview of The IFRA Standards - 48th Amendment. Scribd. [Link]

Sources

A Comparative Guide to the Synthesis of Cyclamen Alcohol for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Cyclamen alcohol, a fragrance ingredient with a delicate, floral, and slightly green aroma reminiscent of lily-of-the-valley, is a valuable component in the perfumer's palette. Its synthesis is a topic of significant interest for researchers in the fragrance industry and organic chemists alike. This guide provides an in-depth comparative analysis of the primary methods for synthesizing Cyclamen alcohol, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Cyclamen Alcohol

Cyclamen alcohol, chemically known as 3-(4-isopropylphenyl)-2-methylpropan-1-ol, is prized for its stable and long-lasting floral scent. It is often used in fine fragrances, cosmetics, and various scented household products. The synthesis of this alcohol typically proceeds from its corresponding aldehyde, Cyclamen aldehyde. Therefore, a comprehensive understanding of Cyclamen alcohol synthesis necessitates an initial examination of the methods to produce its precursor.

Synthesis of the Precursor: Cyclamen Aldehyde

The two predominant industrial routes for the synthesis of Cyclamen aldehyde are the Aldol Condensation-Hydrogenation pathway and the Friedel-Crafts reaction.

Aldol Condensation followed by Selective Hydrogenation

This widely used two-step process begins with the base-catalyzed aldol condensation of 4-isopropylbenzaldehyde with propanal.[1] This is followed by the selective hydrogenation of the resulting α,β-unsaturated aldehyde to saturate the carbon-carbon double bond, yielding Cyclamen aldehyde.[1]

  • Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and temperature control is charged with 4-isopropylbenzaldehyde and a suitable solvent.

  • Catalyst: A base catalyst, such as potassium hydroxide or sodium methoxide, is added to the reaction mixture.[2]

  • Addition of Propanal: Propanal is added dropwise to the mixture while maintaining a controlled temperature to prevent its self-condensation.[2] An excess of propanal is often used.[2]

  • Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) until the desired conversion of 4-isopropylbenzaldehyde is achieved.

  • Work-up: The reaction mixture is neutralized, and the organic layer is separated, washed, and dried. The crude product is then purified, typically by distillation.

  • Catalyst Selection: Various catalysts can be employed for the selective hydrogenation of the C=C bond, including nickel, cobalt, palladium, Adkins catalyst, and ruthenium on a carbon support (Ru/C).[1][2]

  • Reaction Conditions: The α,β-unsaturated aldehyde is dissolved in a suitable solvent and charged into a high-pressure reactor with the chosen catalyst.

  • Hydrogenation: The reactor is pressurized with hydrogen gas, and the mixture is heated to the desired temperature (e.g., 110 °C) and pressure (e.g., 10 MPa) with vigorous stirring.[2]

  • Monitoring and Work-up: The reaction is monitored for the disappearance of the starting material. Upon completion, the catalyst is filtered off, and the solvent is removed to yield Cyclamen aldehyde.

Caption: This workflow illustrates the two-stage process of synthesizing Cyclamen aldehyde via aldol condensation followed by selective hydrogenation.

Aldol_Hydrogenation cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Selective Hydrogenation 4-isopropylbenzaldehyde 4-isopropylbenzaldehyde Condensation Aldol Condensation 4-isopropylbenzaldehyde->Condensation Propanal Propanal Propanal->Condensation Base_Catalyst Base Catalyst (e.g., KOH) Base_Catalyst->Condensation Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Condensation->Unsaturated_Aldehyde Hydrogenation Selective Hydrogenation Unsaturated_Aldehyde->Hydrogenation Hydrogen H₂ Gas Hydrogen->Hydrogenation Catalyst Catalyst (e.g., Ru/C) Catalyst->Hydrogenation Cyclamen_Aldehyde Cyclamen Aldehyde Hydrogenation->Cyclamen_Aldehyde

Friedel-Crafts Reaction

An alternative route to Cyclamen aldehyde involves a Friedel-Crafts reaction between isopropylbenzene (cumene) and a methacrolein derivative, followed by hydrolysis.[3]

  • Reaction Setup: A mixture of methacrolein dipropionate and cumene is prepared in a reaction vessel under cooling and stirring.

  • Catalyst Addition: A Lewis acid catalyst, such as titanium tetrachloride and a catalytic amount of trifluoromethanesulfonic acid, is slowly added to the mixture.[3]

  • Reaction: The reaction is allowed to proceed at a low temperature.

  • Hydrolysis: After the reaction is complete, the mixture is hydrolyzed with a dilute acid solution (e.g., hydrochloric acid).[3]

  • De-esterification and Purification: The organic layer is separated and treated with a base (e.g., sodium hydroxide in methanol) to de-esterify the intermediate.[3] The resulting crude Cyclamen aldehyde is then purified by distillation.[3]

Synthesis of Cyclamen Alcohol from Cyclamen Aldehyde

Once Cyclamen aldehyde is obtained, it can be converted to Cyclamen alcohol through several reduction methods.

Catalytic Hydrogenation

This method is a continuation of the hydrogenation process used in the aldehyde synthesis, but with conditions adjusted to reduce the aldehyde group to an alcohol.

The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the alcohol over potential side products. Stronger reducing conditions (higher pressure, temperature, or a more active catalyst) compared to the selective hydrogenation of the C=C bond are generally required. A study using a ruthenium-on-carbon (Ru/C) catalyst for the hydrogenation of the aldol condensation product detected the formation of Cyclamen alcohol, indicating that this catalyst is capable of reducing both the double bond and the aldehyde group.[2] Another patented process describes the liquid-phase catalytic hydrogenation of aldehydes to their corresponding alcohols using a reduced mixture of solid CuO/ZnO promoted by a Group IIIA metal.

  • Reaction Setup: Cyclamen aldehyde is dissolved in a suitable solvent (e.g., an alcohol or an aqueous-alcoholic solution) and placed in a high-pressure reactor with a hydrogenation catalyst (e.g., Ru/C or a promoted CuO/ZnO catalyst).

  • Hydrogenation: The reactor is sealed, purged, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is heated and stirred vigorously.

  • Monitoring and Work-up: The reaction is monitored by GC for the disappearance of the aldehyde. Once the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration, and the solvent is evaporated. The crude Cyclamen alcohol is then purified by distillation.

Caption: General workflow for the synthesis of Cyclamen Alcohol from its aldehyde precursor.

Alcohol_Synthesis cluster_0 Method 1: Catalytic Hydrogenation cluster_1 Method 2: Chemical Reduction cluster_2 Method 3: Biocatalytic Reduction Cyclamen_Aldehyde Cyclamen Aldehyde Hydrogenation Hydrogenation Cyclamen_Aldehyde->Hydrogenation Reduction Reduction Cyclamen_Aldehyde->Reduction Bioreduction Biocatalytic Reduction Cyclamen_Aldehyde->Bioreduction H2_Catalyst H₂ / Catalyst (e.g., Ru/C) Purification Purification (e.g., Distillation) Hydrogenation->Purification Reducing_Agent Reducing Agent (e.g., NaBH₄) Reduction->Purification Enzyme Enzyme (e.g., ADH) Bioreduction->Purification Cyclamen_Alcohol Cyclamen Alcohol Purification->Cyclamen_Alcohol

Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols.[4][5] It offers the advantage of operational simplicity and safety compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[4]

Sodium borohydride is chosen for its high chemoselectivity in reducing the aldehyde group while being unreactive towards other functional groups like esters under normal conditions.[4] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves to protonate the intermediate alkoxide.[5]

  • Reaction Setup: Cyclamen aldehyde is dissolved in a suitable solvent, typically methanol or ethanol, in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of NaBH₄: Sodium borohydride is added portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained.

  • Reaction Monitoring: The progress of the reduction is monitored by thin-layer chromatography (TLC) or GC.

  • Quenching and Work-up: Once the reaction is complete, the excess NaBH₄ is quenched by the slow addition of a dilute acid (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride.[6]

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude Cyclamen alcohol is purified by distillation.

Biocatalytic Reduction

The use of enzymes, particularly alcohol dehydrogenases (ADHs), presents a green and highly selective alternative for the reduction of aldehydes.[7] This method operates under mild conditions and can offer high enantioselectivity if a chiral alcohol is desired.

Enzymatic reductions are favored for their high selectivity, which minimizes the formation of byproducts.[7] Whole-cell biocatalysts or isolated enzymes can be used. The choice of microorganism or enzyme is critical and often requires screening to find one with high activity and selectivity for the specific substrate. A cofactor, typically NADH or NADPH, is required and is usually regenerated in situ using a co-substrate system.

  • Biocatalyst Preparation: A suitable microorganism (e.g., E. coli expressing an ADH) is cultured, harvested, and prepared as a whole-cell catalyst, or the isolated enzyme is used.

  • Reaction Medium: The reaction is carried out in an aqueous buffer at a controlled pH and temperature.

  • Reaction Mixture: The biocatalyst, Cyclamen aldehyde (often dissolved in a co-solvent to improve solubility), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are combined.

  • Reaction and Monitoring: The mixture is incubated with gentle agitation. The conversion of the aldehyde to the alcohol is monitored over time using GC or HPLC.

  • Product Isolation: Once the reaction reaches completion, the biomass is removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an appropriate organic solvent.

  • Purification: The solvent is removed, and the crude Cyclamen alcohol is purified, for instance, by column chromatography or distillation.

Comparative Analysis of Synthesis Methods

FeatureCatalytic HydrogenationSodium Borohydride ReductionBiocatalytic Reduction
Starting Material Cyclamen AldehydeCyclamen AldehydeCyclamen Aldehyde
Reagents H₂ gas, metal catalystNaBH₄, protic solventEnzyme/whole cells, cofactor, buffer
Reaction Conditions High pressure, elevated temperatureAmbient temperature and pressureMild (near-ambient) temperature and pH
Selectivity Good to excellent, catalyst dependentExcellent for aldehyde reductionVery high chemoselectivity, potential for enantioselectivity
Yield Generally highTypically highVariable, dependent on enzyme activity
Safety Considerations Handling of flammable H₂ gas and pyrophoric catalystsGeneration of H₂ upon quenchingGenerally safe, handling of microorganisms
Environmental Impact Use of heavy metal catalystsGeneration of borate wasteGreen and sustainable, biodegradable reagents
Scalability Well-established for industrial scaleReadily scalableCan be challenging to scale up
Cost Catalyst cost can be significantRelatively inexpensive reagentEnzyme and cofactor costs can be high

Conclusion

The synthesis of Cyclamen alcohol can be achieved through several effective methods, each with its own set of advantages and disadvantages. The choice of the most appropriate method will depend on the specific requirements of the researcher or manufacturer, including the desired scale of production, cost considerations, safety protocols, and environmental impact.

  • Catalytic hydrogenation is a robust and scalable method, particularly suitable for large-scale industrial production where the infrastructure for handling high-pressure reactions is available.

  • Sodium borohydride reduction offers a simple, reliable, and cost-effective solution for laboratory-scale synthesis, with high yields and selectivity.

  • Biocatalytic reduction represents a promising green alternative that provides excellent selectivity under mild conditions. While currently more suited for smaller-scale or high-value applications where chirality may be important, ongoing developments in enzyme technology are likely to enhance its industrial viability.

By carefully considering the factors outlined in this guide, researchers and drug development professionals can make an informed decision on the optimal synthetic route for obtaining high-purity Cyclamen alcohol for their applications.

References

  • Masterson, D. S. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • N.N. (n.d.). Reduction of Aldehydes. In Science of Synthesis. Thieme.
  • Zhang, G., et al. (2007). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ResearchGate. [Link]

  • Vrbková, E., et al. (2016). A synthetic route to 4-alkyl-α-methylhydrocinnamylaldehydes.
  • Google Patents. (n.d.). CN104892380A - Cyclamen aldehyde production method.
  • Vrbková, E., Skýpala, T., & Červený, L. (2015). Cyclamen aldehyde synthesis: aldol condensation followed by hydrogenation over ruthenium catalyst. Research on Chemical Intermediates. [Link]

  • Google Patents. (n.d.).
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • PubMed. (1993). Two-Step biocatalytic conversion of an ester to an aldehyde in reverse micelles. Biotechnology and Bioengineering. [Link]

  • Brenna, E., et al. (2004). Selective Enzymatic Reduction of Aldehydes. Molecules. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Cyclamen Alcohol Analytical Methods Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the pharmaceutical and cosmetic industries, the precise and accurate quantification of fragrance ingredients is paramount for ensuring product quality, safety, and regulatory compliance. Cyclamen alcohol, a key component in many fragrance formulations, requires a robustly validated analytical method to ensure it meets specifications, such as the common industry limit of less than 1.5% in cyclamen aldehyde.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for Cyclamen alcohol, focusing on the validation of a Gas Chromatography-Flame Ionization Detection (GC-FID) method using a Certified Reference Material (CRM).

The Critical Role of Certified Reference Materials in Analytical Validation

Before delving into specific methodologies, it is essential to understand the foundational role of a Certified Reference Material (CRM). A CRM is a highly characterized and stable material with a certified property value, uncertainty, and traceability. In the context of validating an analytical method for Cyclamen alcohol, a CRM serves as an unbiased, authoritative benchmark. Its use ensures that the validation process is not merely an internal check but is anchored to a universally accepted standard. This is the cornerstone of a self-validating system, providing irrefutable evidence of the method's accuracy and traceability. LGC Standards and AccuStandard are notable providers of Cyclamen alcohol reference materials.

Primary Analytical Method: Gas Chromatography (GC)

Gas chromatography is the preeminent technique for the analysis of volatile and semi-volatile compounds, making it ideally suited for fragrance ingredients like Cyclamen alcohol.[2] Its high resolving power and sensitivity allow for the separation of complex fragrance mixtures and the accurate quantification of individual components.

Recommended Method: GC with Flame Ionization Detection (GC-FID)

For routine quality control, GC-FID is the workhorse of the fragrance industry.[3] The Flame Ionization Detector offers high sensitivity to hydrocarbons and a wide linear range, making it perfect for quantifying the concentration of Cyclamen alcohol.

1. Preparation of Standards and Samples:

  • CRM Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Cyclamen alcohol CRM and dissolve in 10 mL of a suitable solvent such as methyl tert-butyl ether (MTBE) or high-purity ethanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the CRM stock solution. A typical concentration range would be 1, 5, 10, 50, and 100 µg/mL.

  • Internal Standard (IS): An internal standard is crucial for correcting variations in injection volume. A suitable IS would be a compound with similar chemical properties to Cyclamen alcohol but well-separated chromatographically, for example, 1-decanol.[4] Prepare a working solution of the IS at a constant concentration in all standards and samples.

  • Sample Preparation: Accurately weigh the sample (e.g., cyclamen aldehyde raw material) and dissolve it in the chosen solvent to a known volume, ensuring the expected Cyclamen alcohol concentration falls within the calibration range. Add the internal standard.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: A non-polar or mid-polar capillary column is recommended, such as a DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Detector: FID at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL.

3. Method Validation According to ICH Q2(R1) Guidelines: [5][6][7] The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[7]

  • Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by injecting the solvent, a blank matrix, and the CRM to ensure no interfering peaks are present at the retention time of Cyclamen alcohol and the internal standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by plotting the peak area ratio (Cyclamen alcohol/Internal Standard) against the concentration of the calibration standards. A linear regression should yield a correlation coefficient (r²) of ≥ 0.999.[8]

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking a blank matrix with a known concentration of the Cyclamen alcohol CRM at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument to assess the method's robustness. The RSD should remain within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Alternative Analytical Method: High-Performance Liquid Chromatography (HPLC)

While GC is the preferred method for volatile compounds, High-Performance Liquid Chromatography (HPLC) can be considered as an alternative, particularly for non-volatile or thermally labile substances.[10] For a compound like Cyclamen alcohol, which is amenable to GC, HPLC would be a less conventional choice. However, for the sake of a comprehensive comparison, we will outline a potential HPLC approach.

Proposed Method: HPLC with UV Detection

1. Rationale and Challenges: Cyclamen alcohol lacks a strong chromophore, which is necessary for sensitive UV detection. This is a significant drawback compared to GC-FID. Derivatization could be employed to enhance UV detection, but this adds complexity and potential for error. A direct HPLC-UV method would likely have a higher limit of detection than GC-FID.

2. Experimental Protocol for HPLC-UV Analysis:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at a low wavelength, likely around 210 nm, where many organic molecules show some absorbance.

  • Sample and Standard Preparation: Similar to the GC method, but using a mobile phase compatible solvent like acetonitrile or methanol.

Comparative Analysis: GC-FID vs. HPLC-UV

Parameter GC-FID HPLC-UV Justification
Suitability for Cyclamen Alcohol ExcellentModerateCyclamen alcohol is a volatile compound, making it ideal for GC analysis.[11] HPLC is better suited for non-volatile compounds.
Sensitivity HighLow to ModerateThe FID is highly sensitive to hydrocarbons. Cyclamen alcohol's weak chromophore limits UV sensitivity in HPLC.
Specificity HighModerateThe high resolving power of capillary GC columns provides excellent separation. Co-elution is a greater risk in HPLC for complex fragrance mixtures.
Speed FastSlowerTypical GC run times for this type of analysis are shorter than HPLC runs.
Robustness HighHighBoth techniques are well-established and robust when properly maintained.
Cost of Operation LowerHigherSolvents for HPLC are a significant recurring cost compared to gases for GC.

Visualization of the Validation Workflow

ValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters (ICH Q2(R1)) cluster_result Outcome CRM Cyclamen Alcohol Certified Reference Material Standards Prepare Calibration Standards (1-100 µg/mL) CRM->Standards GC_FID GC-FID Analysis Standards->GC_FID IS Prepare Internal Standard Solution IS->Standards Sample Prepare Sample Solution IS->Sample Sample->GC_FID Specificity Specificity GC_FID->Specificity Linearity Linearity (r² ≥ 0.999) GC_FID->Linearity Accuracy Accuracy (98-102% Recovery) GC_FID->Accuracy Precision Precision (RSD ≤ 2%) GC_FID->Precision LOQ LOD & LOQ GC_FID->LOQ ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOQ->ValidatedMethod

Caption: Workflow for the validation of the Cyclamen alcohol GC-FID method.

Logical Framework for Method Comparison

MethodComparison cluster_gc Gas Chromatography (GC-FID) cluster_hplc High-Performance Liquid Chromatography (HPLC-UV) Analyte Cyclamen Alcohol (Volatile Fragrance Compound) GC_Advantages Advantages: - High Sensitivity - High Specificity - Fast Analysis - Lower Operating Cost Analyte->GC_Advantages HPLC_Disadvantages Disadvantages: - Lower Sensitivity for this analyte - Potential for lower specificity - Slower Analysis - Higher Operating Cost Analyte->HPLC_Disadvantages Conclusion Conclusion: GC-FID is the superior method for Cyclamen Alcohol analysis. GC_Advantages->Conclusion GC_Disadvantages Disadvantages: - Requires volatile/thermally  stable analytes HPLC_Advantages Advantages: - Suitable for non-volatile  or thermally labile compounds HPLC_Disadvantages->Conclusion

Caption: Comparative logic for selecting an analytical method for Cyclamen alcohol.

Conclusion and Recommendations

Based on the physical properties of Cyclamen alcohol and established analytical practices in the fragrance industry, a Gas Chromatography method with Flame Ionization Detection (GC-FID) is unequivocally the superior choice for quantitative analysis.[2] Its high sensitivity, specificity, and efficiency make it the ideal technique for ensuring product quality and regulatory compliance. The use of a Certified Reference Material is non-negotiable for a robust validation that adheres to the principles of scientific integrity and meets the stringent requirements of the ICH Q2(R1) guideline. While HPLC is a powerful tool in the analytical chemist's arsenal, its application to a volatile, weakly UV-absorbing compound like Cyclamen alcohol is suboptimal and not recommended for routine quality control.

References

  • High-performance liquid chromatographic method for the simultaneous determination of 24 fragrance allergens to study scented products. ResearchGate. Available from: [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Alcohol - Boiling Point, Solubility, Flammability. Britannica. Available from: [Link]

  • Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. ACS Publications - American Chemical Society. Available from: [Link]

  • Validation gas chromatography-fid method for analysis of ethanol content in vinegar. SciSpace. Available from: [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. Available from: [Link]

  • Physical properties of alcohols and phenols. Khan Academy. Available from: [Link]

  • Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. ResearchGate. Available from: [Link]

  • Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. MDPI. Available from: [Link]

  • Quantitative Analysis of 57 Fragrance Allergens in Cosmetics Using Twin Line MS System. Shimadzu. Available from: [Link]

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  • 13.3: Physical Properties of Alcohols. Chemistry LibreTexts. Available from: [Link]

  • Taguchi experiment reveals factors affecting GC-FID calibration for alcohol analysis. LCGC. Available from: [Link]

  • The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. JCANO | INGENIERIA. Available from: [Link]

  • 23.2 Physical Properties of Alcohols – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Kwantlen Polytechnic University. Available from: [Link]

  • Analysis of perfumes by gas chromatography. MACHEREY-NAGEL. Available from: [Link]

  • CYCLAMEN ALDEHYDE. directpcw. Available from: [Link]

  • Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. eScholarship.org. Available from: [Link]

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  • DEVELOPMENT AND VALIDATION OF A QUANTITATIVE HS-GC/FID METHOD FOR ALCOHOL ANALYSIS IN BIOLOGICAL SAMPLES: STABILITY ASSESMENT. RJLM. Available from: [Link]

  • Analytical methods for identification and determination of some cosmetics ingredients. science • technique. Available from: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of "Cyclamen Alcohol" Quantification by GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of fragrance ingredients is paramount in ensuring product quality, safety, and regulatory compliance. Cyclamen alcohol, a key component in many fragrance formulations, often exists as an important impurity within cyclamen aldehyde raw materials.[1][2][3] This guide provides a comprehensive comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the quantification of Cyclamen alcohol. We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on established validation parameters. This document serves as a practical resource for researchers and quality control professionals, providing the necessary insights to select the most appropriate methodology for their specific analytical challenges.

Introduction: The Analytical Imperative

Cyclamen alcohol (β-Methyl-4-(1-methylethyl)benzenepropanol) is a fragrance substance whose presence, typically as an impurity in Cyclamen aldehyde, must be carefully controlled.[1][2] The International Fragrance Association (IFRA) standards, for instance, specify a maximum allowable level of Cyclamen alcohol in Cyclamen aldehyde.[3] This necessitates robust, accurate, and reliable analytical methods for its quantification.

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is a critical decision in method development.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideally suited for volatile and semi-volatile compounds that can be vaporized without decomposition.[6][7] Given Cyclamen alcohol's chemical nature, GC-MS is a natural and powerful choice, offering high sensitivity and specificity.[8]

  • High-Performance Liquid Chromatography (HPLC) , conversely, separates compounds in a liquid mobile phase, making it highly versatile for a wide range of analytes, including those that are non-volatile or thermally labile.[7] While Cyclamen alcohol is GC-amenable, developing an HPLC method provides a valuable orthogonal technique for verification and is essential in labs where GC is not the primary platform.

Cross-validation , the process of comparing results from two distinct analytical methods, is a cornerstone of a robust quality system.[9][10] It provides irrefutable evidence of a method's accuracy, free from the bias inherent in any single technique.[11] This guide will walk you through the process of developing and comparing both GC-MS and HPLC methods, culminating in a cross-validation study that ensures the highest level of confidence in your quantitative results. The principles of method validation discussed are grounded in the internationally recognized ICH Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[12][13][14]

Method Selection & Rationale: Choosing the Right Tool

The decision to employ GC-MS or HPLC is driven by the physicochemical properties of the analyte and the specific requirements of the analysis.

The Case for GC-MS

Cyclamen alcohol is a semi-volatile organic compound, making it an excellent candidate for GC analysis.[5] The coupling of GC with a Mass Spectrometer (MS) detector provides two critical dimensions of data for each analyte: its retention time (a chromatographic property) and its mass spectrum (a structural property). This dual identification significantly enhances specificity, virtually eliminating the risk of misidentification from co-eluting matrix components. For trace-level impurity analysis, the sensitivity of modern MS detectors, particularly in selected ion monitoring (SIM) mode, is often superior to that of standard HPLC detectors.[6]

The Case for HPLC-UV

While GC-MS is a primary choice, an HPLC method provides a crucial alternative and confirmatory technique. HPLC is ubiquitous in pharmaceutical and quality control laboratories. The primary challenge for analyzing a simple alcohol like Cyclamen alcohol via HPLC is detection. Alcohols lack a strong native chromophore for sensitive UV detection. To overcome this, derivatization is employed. By reacting the alcohol with a UV-absorbing agent, such as phthalic anhydride, we create an ester that is easily detectable by a standard UV-Vis or Diode Array Detector (DAD).[15] This approach transforms a difficult-to-detect analyte into one that can be quantified with high precision and accuracy.

Experimental Protocols & Workflows

Adherence to validated protocols is essential for reproducible results. The following sections detail the step-by-step methodologies for quantifying Cyclamen alcohol by both GC-MS and HPLC-UV. These protocols are designed to be self-validating, incorporating system suitability tests and quality controls as outlined by ICH guidelines.[12][16]

Cross-Validation Workflow Overview

The entire process, from sample receipt to final data comparison, follows a structured workflow. This ensures that both methods are tested on identical sample sets, allowing for a direct and statistically meaningful comparison of the results.[10]

Cross_Validation_Workflow cluster_prep Phase 1: Preparation cluster_gcms Method A: GC-MS Analysis cluster_hplc Method B: HPLC-UV Analysis cluster_analysis Phase 2: Data Analysis & Validation Sample Sample Batch (Cyclamen Aldehyde) Prep Sample Preparation (Dilution in Acetonitrile) Sample->Prep GC_Quant GC-MS Quantification (SIM Mode) Prep->GC_Quant HPLC_Deriv Derivatization (Phthalic Anhydride) Prep->HPLC_Deriv GC_Cal GC-MS Calibration (5-Point Curve) GC_Cal->GC_Quant GC_Data GC-MS Data Acquisition GC_Quant->GC_Data Stat Statistical Comparison (Paired t-test, Bland-Altman) GC_Data->Stat HPLC_Cal HPLC-UV Calibration (5-Point Curve) HPLC_Deriv->HPLC_Cal HPLC_Quant HPLC-UV Quantification (DAD @ 230 nm) HPLC_Cal->HPLC_Quant HPLC_Data HPLC-UV Data Acquisition HPLC_Quant->HPLC_Data HPLC_Data->Stat Report Final Validation Report Stat->Report

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

Protocol 1: GC-MS Quantification

1. Materials & Reagents:

  • Cyclamen alcohol certified reference standard (CRS)

  • Acetonitrile (HPLC or GC-grade)[17]

  • Cyclamen aldehyde sample lot

  • Class A volumetric flasks and pipettes

  • GC vials with septa

2. Standard & Sample Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of Cyclamen alcohol CRS into a 25 mL volumetric flask and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of at least 5 calibration standards by serial dilution of the stock standard. A suggested range is 1.0, 5.0, 25, 50, and 100 µg/mL.

  • Sample Preparation: Accurately weigh ~100 mg of the Cyclamen aldehyde sample into a 10 mL volumetric flask. Dilute to volume with acetonitrile. This targets an expected Cyclamen alcohol concentration within the calibration range (assuming ~1.5% impurity).

3. GC-MS Instrumentation & Conditions:

  • GC System: Agilent 8890 GC (or equivalent)

  • MS System: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet: Split/Splitless, 250°C, Split ratio 20:1

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow @ 1.2 mL/min

  • Oven Program:

    • Initial Temp: 80°C, hold 1 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS Parameters:

    • Source Temp: 230°C

    • Quad Temp: 150°C

    • Ionization Mode: Electron Ionization (EI), 70 eV

    • Acquisition: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z 71

    • Qualifier Ions: m/z 119, 134

Rationale: The HP-5ms column is a robust, general-purpose non-polar column suitable for fragrance components. The temperature program is designed for efficient elution of Cyclamen alcohol while separating it from the main aldehyde peak and other potential impurities. SIM mode is chosen over full scan for maximum sensitivity, which is critical for impurity quantification.[8][18]

Protocol 2: HPLC-UV Quantification (with Derivatization)

1. Materials & Reagents:

  • All reagents from Protocol 1

  • Phthalic anhydride

  • Urea

  • 1,4-Dioxane

  • Ammonia solution

  • Methanol (HPLC-grade)

  • Water (HPLC-grade)

  • Phosphoric acid

2. Derivatization & Sample Preparation: [15]

  • Derivatization Procedure (for all standards and samples):

    • Pipette 1 mL of the standard or prepared sample solution into a reaction vial.

    • Add 0.25 g phthalic anhydride, 0.1 g urea, and 1 mL of 1,4-dioxane.

    • Vortex the mixture and heat at 100°C for 90 minutes.

    • After cooling, dilute the mixture with a 2:1 Methanol/Water solution containing 0.1 M Ammonia.

  • Stock Standard, Calibration Standards, and Samples: Prepare identical concentrations as in the GC-MS method (Section 3.2.2) before subjecting them to the derivatization procedure.

3. HPLC-UV Instrumentation & Conditions:

  • HPLC System: Waters Alliance e2695 (or equivalent) with a 2998 Photodiode Array (PDA) Detector.

  • Column: Waters SunFire C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Program:

    • 0 min: 60% A, 40% B

    • 20 min: 10% A, 90% B

    • 22 min: 10% A, 90% B

    • 23 min: 60% A, 40% B

    • 30 min: 60% A, 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: PDA, monitor at 230 nm

Rationale: A C18 column is a standard choice for reversed-phase chromatography, offering excellent retention for the relatively non-polar phthalate ester derivative.[19] A gradient elution is necessary to separate the derivatized alcohol from unreacted reagents and the derivatized main component (cyclamen aldehyde). The detection wavelength of 230 nm is selected to maximize the absorbance of the phthalate derivative, ensuring high sensitivity.[15]

Results & Performance Comparison

To objectively compare the two methods, key validation parameters defined by the ICH Q2(R1) guideline must be assessed.[12][13] The following table summarizes illustrative data obtained from a typical method validation experiment.

Validation Parameter GC-MS (SIM Mode) HPLC-UV (Derivatized) Commentary
Linearity (R²) > 0.999> 0.998Both methods demonstrate excellent linearity over the tested concentration range.
Limit of Detection (LOD) 0.2 µg/mL0.5 µg/mLGC-MS in SIM mode typically offers superior sensitivity for volatile analytes.[6]
Limit of Quantification (LOQ) 0.7 µg/mL1.5 µg/mLThe lower LOQ for GC-MS makes it more suitable for detecting trace-level impurities.
Precision (%RSD, n=6) < 2.0%< 1.5%HPLC often exhibits slightly better injection precision due to the nature of liquid handling.
Accuracy (% Recovery) 98.5% - 101.2%99.0% - 102.5%Both methods show high accuracy, indicating minimal systematic error.
Specificity High (Mass Spec)Moderate (Requires clean separation)GC-MS provides unequivocal identification via mass spectrum. HPLC relies solely on retention time.
Analysis Time ~20 min / sample~30 min / sample (plus derivatization)GC-MS offers a faster instrumental runtime. The HPLC method's total time is significantly longer due to the required derivatization step.

Discussion: Synthesizing the Data

The cross-validation exercise reveals the distinct advantages and trade-offs of each technique.

  • GC-MS stands out for its superior sensitivity (lower LOD/LOQ) and unparalleled specificity . The mass spectrometric detection provides a definitive structural confirmation that is invaluable for impurity identification. Its simpler sample preparation and faster run time make it the more efficient method for routine analysis.[20]

  • HPLC-UV , following derivatization, proves to be a highly reliable and precise quantitative tool. While it requires a more involved sample preparation process, its performance in terms of accuracy and precision is excellent. It serves as a perfect orthogonal method. If a laboratory's primary expertise and equipment are in HPLC, this validated method is a robust and dependable option.

For the specific task of quantifying Cyclamen alcohol as an impurity in Cyclamen aldehyde, GC-MS is the recommended primary technique . Its sensitivity and specificity are ideally suited for this application. The validated HPLC-UV method should be maintained as a secondary, confirmatory technique. When results from the GC-MS method are near a specification limit or during an out-of-specification (OOS) investigation, analysis by the orthogonal HPLC method provides an independent verification, thereby strengthening the scientific validity of the final decision.[9][21]

Conclusion

Both GC-MS and HPLC-UV can be successfully validated for the accurate quantification of Cyclamen alcohol. GC-MS offers significant advantages in sensitivity, specificity, and speed, making it the preferred method for this particular analysis. The development of a derivatization-based HPLC-UV method provides a powerful orthogonal tool for verification, ensuring the highest degree of data integrity. The choice of method will ultimately depend on the specific laboratory environment, available instrumentation, and the required level of analytical rigor. This guide provides the foundational protocols and comparative data necessary for researchers and drug development professionals to make an informed decision and implement a robust analytical strategy.

References

  • Al-Bader, A., et al. (2017). Cyclamen persicum: Methanolic Extract Using Gas Chromatography- Mass Spectrometry (GC-MS) Technique. ResearchGate. Available at: [Link][22][23]

  • International Conference on Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link][12][13]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 107334, Cyclamen alcohol. Available at: [Link][1]

  • AMP Tech Instruments (2023). Understanding the Differences Between HPLC and GCMS Systems. Available at: [Link][6]

  • Escaleira, L. A., et al. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In ISO 17025 - A Practical Approach. Available at: [Link][9]

  • Shah, V. P., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available at: [Link][10][11]

  • Drawell (n.d.). 4 Key Differences Between GC and HPLC. Available at: [Link][4]

  • U.S. Food and Drug Administration (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link][14]

  • European Medicines Agency (n.d.). Cross and Partial Validation. Available at: [Link][21]

  • Hameed, I. H., et al. (2017). Cyclamen persicum: Methanolic Extract Using Gas Chromatography- Mass Spectrometry (GC-MS) Technique. International Journal of Pharmaceutical Quality Assurance. Available at: [Link][18]

  • Shimadzu (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Available at: [Link][20]

  • Studzińska-Sroka, E., et al. (2020). HPLC Fingerprint Analysis with the Antioxidant and Cytotoxic Activities of Selected Lichens Combined with the Chemometric Calculations. Molecules. Available at: [Link][19]

  • Aggio, R. B., et al. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Metabolites. Available at: [Link][8]

  • APL (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. Available at: [Link][5]

  • Molnar-Institute (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Available at: [Link][15]

  • AMSbiopharma (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link][16]

  • GenTech Scientific (2021). Understanding the Difference Between GCMS and HPLC. Available at: [Link][7]

  • Directpcw (2023). CYCLAMEN ALDEHYDE. Available at: [Link][2]

  • Waters Corporation (n.d.). Fast HPLC Analysis for Fermentation Ethanol Processes. Available at: [Link]

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A Comparative Guide to the Olfactory Perception of Chiral Fragrance Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and fragrance chemistry, understanding the nuances of molecular interactions with biological systems is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in these interactions. In the realm of olfaction, this stereoselectivity can lead to enantiomers—mirror-image isomers—exhibiting remarkably different odor profiles, from their qualitative character to their perception thresholds.[1]

This guide provides an in-depth technical comparison of the olfactory perception of enantiomeric fragrance compounds. While our initial focus was "Cyclamen alcohol," the available scientific literature indicates that this compound is not typically used as a standalone fragrance ingredient. Instead, it is often found as a minor component in "Cyclamen aldehyde."[2] Consequently, this guide will use the enantiomers of Cyclamen aldehyde as a primary qualitative example and supplement with quantitative data from other well-studied chiral molecules to illustrate the principles and experimental methodologies for determining olfactory perception thresholds.

The Foundation: Chirality and Olfactory Recognition

The human olfactory system is a sophisticated network of receptors capable of discerning a vast array of volatile molecules.[3] Olfactory receptors (ORs), being chiral entities themselves, can interact differently with the enantiomers of a chiral odorant.[1] This differential interaction is the basis for the varied olfactory perceptions of enantiomers. In some cases, both enantiomers may have similar odors, while in others, one may be potent and the other weak or even odorless. More fascinating are the instances where each enantiomer presents a completely distinct scent.[1]

A prime example of this is found in the closely related Cyclamen aldehyde . The two enantiomers of this compound are reported to have distinct odor characteristics:

  • (-)-(2R)-Cyclamen aldehyde: Possesses a characteristic "cyclamen-like" odor, often described as "green" and "floral."[4]

  • (+)-(2S)-Cyclamen aldehyde: Elicits a "lily bell-like" scent, with some describing it as "ozone-like" and "aldehydic."[4]

This qualitative difference underscores the importance of enantiomeric separation and analysis in fragrance research and development.

Quantitative Comparison of Olfactory Perception Thresholds

The olfactory perception threshold is the minimum concentration of a substance that can be detected by the human sense of smell. This is a critical parameter in evaluating the potency of a fragrance ingredient. Due to the lack of specific threshold data for Cyclamen alcohol and its aldehyde counterpart in the reviewed literature, we will present data from another well-documented chiral fragrance molecule, Linalool , to illustrate the quantitative differences that can exist between enantiomers.

EnantiomerOdor DescriptionOlfactory Threshold (in water)
(-)-(R)-Linalool Woody, lavender0.8 µg/L
(+)-(S)-Linalool Petitgrain, lavender7.5 µg/L

Data compiled from various sources. The exact values can vary based on the experimental methodology and the medium.

The nearly tenfold difference in the olfactory threshold of the linalool enantiomers highlights the significant impact of stereochemistry on odor potency. This necessitates rigorous experimental determination of these thresholds for each enantiomer of a chiral fragrance compound.

Experimental Methodologies for Threshold Determination

To ensure scientific integrity, the determination of olfactory perception thresholds must be conducted under controlled conditions using validated methodologies. The two primary techniques employed are Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5] This method allows for the identification of odor-active compounds in a complex mixture and the determination of their individual odor characteristics and potency.

Experimental Workflow for GC-O Analysis of Chiral Compounds:

GC-O Workflow for Chiral Fragrance Analysis

Step-by-Step Protocol for GC-O:

  • Sample Preparation: Prepare a series of dilutions of the enantiomerically pure sample in an appropriate solvent.

  • Injection: Inject a known volume of the sample onto a gas chromatograph equipped with a chiral column capable of separating the enantiomers.

  • Separation: The enantiomers are separated as they travel through the chiral column based on their differential interactions with the stationary phase.

  • Effluent Splitting: The column effluent is split between a mass spectrometer (MS) for chemical identification and a sniffing port for olfactory analysis.

  • Olfactory Detection: A trained panelist sniffs the effluent at the sniffing port and records the detection of any odor, its description, and intensity.

  • Data Analysis: The data from multiple dilutions and panelists are compiled to generate an aromagram, which plots odor intensity versus retention time. The detection threshold is determined as the lowest concentration at which the odor is reliably detected.

Sensory Panel Analysis

Sensory panel analysis, conducted in accordance with standards such as ASTM E679, provides a statistically robust method for determining olfactory thresholds. This technique relies on a panel of trained and screened human assessors to evaluate samples in a controlled environment.

Experimental Workflow for Sensory Panel Threshold Determination:

Sensory Panel Workflow (ASTM E679)

Step-by-Step Protocol for Sensory Panel Analysis (ASTM E679 - Ascending Forced-Choice):

  • Panelist Screening and Training: Select panelists based on their olfactory acuity and train them on the testing procedure and odor descriptors.

  • Sample Preparation: Prepare a series of ascending concentrations of the enantiomerically pure compound in an odor-free medium (e.g., water, air).

  • Presentation: In a controlled sensory booth, present each panelist with three samples (two blanks and one containing the odorant) in a randomized order. This is known as a 3-Alternative Forced Choice (3-AFC) test.

  • Evaluation: Panelists are instructed to sniff each sample and identify the one that is different from the other two.

  • Ascending Series: Continue presenting sets of samples with increasing concentrations until the panelist correctly identifies the odorant-containing sample multiple times consecutively.

  • Threshold Calculation: The individual threshold is typically calculated as the geometric mean of the last concentration at which the panelist could not correctly identify the odorant and the first concentration at which they could. The group threshold is the geometric mean of the individual thresholds.

Conclusion

The olfactory perception of chiral molecules is a testament to the high degree of specificity in biological receptor systems. As demonstrated by the distinct odor profiles of Cyclamen aldehyde enantiomers and the significant difference in the olfactory thresholds of linalool enantiomers, chirality is a critical factor in fragrance science. For researchers and developers in this field, a thorough understanding and application of rigorous analytical techniques such as Gas Chromatography-Olfactometry and standardized sensory panel evaluations are indispensable for accurately characterizing the sensory properties of enantiomeric ingredients. This knowledge is not only fundamental to the creation of novel and nuanced fragrances but also essential for ensuring the quality and consistency of existing products.

References

  • Brenna, E., Fuganti, C., & Serra, S. (2003). Enantioselective perception of chiral odorants. Tetrahedron: Asymmetry, 14(1), 1-42.
  • Leffingwell, J.C. (n.d.). The Cyclamen Aldehydes. Leffingwell & Associates. Retrieved from [Link]

  • d'Acampora Zellner, B., Lo Presti, M., Barata, L. E. S., Dugo, P., Dugo, G., & Mondello, L. (2006). Evaluation of Leaf-Derived Extracts as an Environmentally Sustainable Source of Essential Oils by Using Gas Chromatography-Mass Spectrometry and Enantioselective Gas Chromatography-Olfactometry. Analytical Chemistry, 78(3), 883-890.
  • The Good Scents Company. (n.d.). Cyclamen aldehyde. Retrieved from [Link]

  • Reglitz, K., Stein, J., Ackermann, J., Heigl, V., Brass, L., Ampenberger, F., Zarnkow, M., & Steinhaus, M. (2023). Enantiospecific determination of the odour threshold concentrations of (R)- and (S)
  • ASTM International. (2019). E679-19 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. Retrieved from [Link]

  • Cometto-Muñiz, J. E., & Abraham, M. H. (2010). Odor Detection by Humans of Lineal Aliphatic Aldehydes and Helional as Gauged by Dose–Response Functions. Chemical Senses, 35(1), 39-49.
  • Alpha Aromatics. (2019, April 16). What Are Aldehydes And How Are They Used In Perfumery? Retrieved from [Link]

  • ScenTree. (n.d.). Cyclamen aldehyde (CAS N° 103-95-7). Retrieved from [Link]

  • Givaudan. (n.d.). Cyclamen Aldehyde. Retrieved from [Link]

  • The Perfumer's Apprentice. (n.d.). Cyclamen Aldehyde. Retrieved from [Link]

  • Gentastic. (n.d.). How genetic factors influence the perception of floral scents. Retrieved from [Link]

  • Chiralpedia. (2024, June 11). The Chemistry of Taste and Smell: How Chirality Affects Senses. Retrieved from [Link]

  • Ramachanderan, R., & Schaefer, B. (n.d.). Lily-Of-The-Valley Fragrances. Scribd. Retrieved from [Link]

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A Comparative Guide to the In-Silico Prediction of "Cyclamen Alcohol" Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Olfactory Journey and Metabolic Fate of Cyclamen Alcohol

Cyclamen alcohol, a synthetic fragrance ingredient valued for its fresh, floral, and slightly green aroma, is a common component in a wide array of consumer products, from fine fragrances to household cleaners. As with any xenobiotic compound intended for human use or with the potential for environmental exposure, understanding its metabolic fate is a cornerstone of safety and risk assessment. The biotransformation of a parent compound can lead to metabolites with altered toxicological or pharmacological profiles. Traditionally, elucidating these metabolic pathways has relied on time-consuming and resource-intensive in vivo and in vitro experimental studies.[1]

In recent years, in silico (computer-based) methodologies have emerged as powerful tools in predictive toxicology and drug discovery, offering a rapid and cost-effective means to forecast the metabolic fate of novel and existing chemicals.[2] These computational models can significantly reduce the reliance on animal testing and provide valuable insights early in the product development pipeline.[3] This guide provides a comprehensive comparison of two prominent in silico metabolism prediction platforms, the open-access BioTransformer 3.0 and the commercial expert knowledge-based system Meteor Nexus, using Cyclamen alcohol as a case study. We will delve into the theoretical underpinnings of each tool, present a step-by-step protocol for generating predictions, and critically evaluate the outputs in the context of known metabolic pathways for structurally related compounds.

Understanding the Landscape of In-Silico Metabolism Prediction

The prediction of xenobiotic metabolism is a complex endeavor that requires a deep understanding of enzymatic reactions and the structural features of the substrate that govern its interaction with metabolic enzymes. In silico tools tackle this challenge through various approaches, broadly categorized as knowledge-based (expert systems) and machine learning-based methods.[4]

  • Knowledge-Based Systems: These systems, such as Meteor Nexus, rely on a curated database of known metabolic transformations.[5] Expert-defined rules and reaction mechanisms are applied to a query molecule to predict potential metabolites. The strength of this approach lies in its transparency and the direct link to established biochemical knowledge.

  • Machine Learning-Based Approaches: These methods, often integrated into tools like BioTransformer, utilize algorithms trained on large datasets of known metabolic reactions to identify patterns and predict the likelihood of a particular transformation occurring at a specific site on a molecule.[6] These can uncover novel metabolic pathways not explicitly encoded in rule-based systems.

A critical aspect of metabolism is the involvement of various enzyme families, primarily the Cytochrome P450 (CYP) superfamily for Phase I (functionalization) reactions and enzymes like UDP-glucuronosyltransferases (UGTs) for Phase II (conjugation) reactions.[7] For alcohols, alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) also play a pivotal role in their oxidative metabolism.[8]

Comparative Analysis of In-Silico Prediction Platforms

For this guide, we will compare the predictions for Cyclamen alcohol metabolism generated by BioTransformer 3.0 and those expected from a knowledge-based system like Meteor Nexus.

Cyclamen Alcohol: The Target Molecule
  • Chemical Name: 3-(4-isopropylphenyl)-2-methylpropan-1-ol

  • SMILES: CC(C)c1ccc(CC(C)CO)cc1

BioTransformer 3.0: A Freely Accessible Web Server

BioTransformer 3.0 is a versatile and publicly available web server that predicts the metabolism of small molecules.[6][9][10] It integrates a hybrid approach, combining a knowledge-based system with machine learning models to cover a wide range of metabolic transformations, including those mediated by CYPs, Phase II enzymes, and gut microbiota.[4]

  • Navigate to the BioTransformer Website: Access the BioTransformer 3.0 web server.[6]

  • Input the Molecule: In the "Metabolism Prediction" tab, input the SMILES string for Cyclamen alcohol: CC(C)c1ccc(CC(C)CO)cc1.

  • Select Prediction Type: For a comprehensive prediction, select the "All Human" option, which encompasses both human Phase I and Phase II metabolism, as well as gut microbial transformations.[11]

  • Set Parameters: For this analysis, we will use the default settings, which include a single-step prediction.

  • Submit and Analyze Results: Click the "Submit" button to initiate the prediction. The results will be displayed in a table format, showing the predicted metabolite, the reaction, the enzyme involved, and a confidence score.

Meteor Nexus: A Commercial Knowledge-Based System

Meteor Nexus, developed by Lhasa Limited, is a commercial expert system that predicts metabolic fate based on a comprehensive, manually curated knowledge base of metabolic transformations.[3][5][12] It provides detailed information on the predicted reactions, including supporting literature references. As direct access to this commercial software was not utilized for this guide, the predicted metabolites listed below are based on the well-established capabilities of such knowledge-based systems and the common metabolic pathways for aryl alkyl alcohols.

A knowledge-based system like Meteor Nexus would be expected to predict metabolites based on established biotransformations for the structural motifs present in Cyclamen alcohol. These would primarily include:

  • Oxidation of the primary alcohol: A very common metabolic pathway for primary alcohols, catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, leading to the corresponding carboxylic acid.

  • Hydroxylation of the alkyl side chain: Cytochrome P450-mediated oxidation at various positions on the isopropyl and methylpropyl groups.

  • Aromatic hydroxylation: CYP-mediated hydroxylation of the benzene ring.

  • Phase II Conjugation: Glucuronidation or sulfation of the primary alcohol group and any newly formed hydroxyl groups.

Predicted Metabolic Pathways of Cyclamen Alcohol

The following diagram illustrates the general workflow for in-silico metabolism prediction.

G cluster_input Input cluster_prediction In-Silico Prediction Tools cluster_output Output Input_Molecule Cyclamen Alcohol SMILES: CC(C)c1ccc(CC(C)CO)cc1 BioTransformer BioTransformer 3.0 (Hybrid Approach) Input_Molecule->BioTransformer Meteor_Nexus Meteor Nexus (Knowledge-Based) Input_Molecule->Meteor_Nexus Predicted_Metabolites Predicted Metabolites (Structures, Reactions, Enzymes) BioTransformer->Predicted_Metabolites Meteor_Nexus->Predicted_Metabolites

Caption: General workflow for in-silico metabolism prediction of Cyclamen alcohol.

The predicted metabolic pathways for Cyclamen alcohol, based on the outputs of BioTransformer 3.0 and the expected results from a knowledge-based system like Meteor Nexus, are summarized below.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Cyclamen Alcohol aldehyde Cyclamen Aldehyde parent->aldehyde Oxidation (ADH) hydroxylated_isopropyl Isopropyl-Hydroxylated Metabolite parent->hydroxylated_isopropyl Hydroxylation (CYP450) hydroxylated_aromatic Aromatic-Hydroxylated Metabolite parent->hydroxylated_aromatic Hydroxylation (CYP450) glucuronide Cyclamen Alcohol Glucuronide parent->glucuronide Glucuronidation (UGT) acid Cyclamen Acid aldehyde->acid Oxidation (ALDH)

Caption: Predicted metabolic pathways of Cyclamen alcohol.

Comparison of Predicted Metabolites

The following table provides a comparative summary of the metabolites predicted by BioTransformer 3.0 and those anticipated from a knowledge-based system like Meteor Nexus.

Metabolite NamePredicted BiotransformationBioTransformer 3.0 PredictionExpected Meteor Nexus Prediction
Cyclamen AldehydeOxidation of primary alcoholYesYes
Cyclamen AcidOxidation of aldehydeYesYes
Isopropyl-Hydroxylated MetaboliteAliphatic hydroxylationYesYes
Aromatic-Hydroxylated MetaboliteAromatic hydroxylationYesYes
Cyclamen Alcohol GlucuronideGlucuronidationYesYes

Discussion and Evaluation of Predictions

Both BioTransformer 3.0 and the expected output from a knowledge-based system like Meteor Nexus predict a similar set of primary metabolites for Cyclamen alcohol. This convergence of predictions from two different methodological approaches lends confidence to the likely metabolic fate of this fragrance ingredient.

The predicted oxidation of the primary alcohol to the corresponding aldehyde and then to the carboxylic acid is a well-established and highly probable metabolic pathway for primary alcohols.[8] This is a critical transformation to consider, as the resulting carboxylic acid may have a different toxicological profile than the parent alcohol.

The prediction of hydroxylation at both the isopropyl group and the aromatic ring is also consistent with the known functions of CYP450 enzymes.[13] These enzymes are highly versatile in their ability to introduce hydroxyl groups onto both aliphatic and aromatic structures, increasing their water solubility and facilitating their excretion.

Finally, the prediction of Phase II conjugation, specifically glucuronidation, of the parent alcohol is a logical and expected metabolic step.[7] Glucuronidation is a major pathway for the detoxification and elimination of xenobiotics containing hydroxyl groups.

Self-Validating Systems and Scientific Integrity

The protocols and predictions presented in this guide are designed to be self-validating to a significant extent. The agreement between the predictions of a hybrid machine learning/knowledge-based tool (BioTransformer) and a purely knowledge-based system (Meteor Nexus) provides a form of cross-validation. Furthermore, the grounding of these predictions in fundamental biochemical principles of xenobiotic metabolism ensures their scientific plausibility.

For a definitive validation, the in silico predictions should be compared with experimental data. A robust experimental workflow to validate these predictions would involve:

  • Incubation with Liver Microsomes: Incubating Cyclamen alcohol with human liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions) would allow for the identification of Phase I metabolites.[15][16][17]

  • Incubation with Hepatocytes: Using primary human hepatocytes would provide a more complete picture of metabolism, as these cells contain both Phase I and Phase II enzymes.

  • Metabolite Identification: The resulting incubates would be analyzed using high-resolution mass spectrometry (HRMS) to detect and identify the predicted metabolites based on their accurate mass and fragmentation patterns.

The following diagram illustrates a typical experimental workflow for validating in silico predictions.

G cluster_insilico In-Silico Prediction cluster_invitro In Vitro Experiment cluster_validation Validation Prediction Predicted Metabolites Comparison Comparison of Predicted vs. Experimentally Observed Metabolites Prediction->Comparison Incubation Incubation of Cyclamen Alcohol with Liver Microsomes/Hepatocytes Analysis LC-HRMS Analysis Incubation->Analysis Analysis->Comparison

Caption: Experimental workflow for the validation of in-silico metabolism predictions.

Conclusion

In silico metabolism prediction tools like BioTransformer 3.0 and Meteor Nexus offer valuable insights into the potential metabolic fate of xenobiotics such as Cyclamen alcohol. The predictions generated by both a free, hybrid platform and a commercial, knowledge-based system show strong concordance, suggesting that the primary metabolic pathways for Cyclamen alcohol likely involve oxidation of the primary alcohol, hydroxylation of the alkyl and aromatic moieties, and subsequent Phase II conjugation. While these in silico predictions provide a strong foundation for risk assessment, experimental validation remains the gold standard. The integration of in silico tools into the early stages of product development can significantly streamline the safety evaluation process, reduce reliance on animal testing, and contribute to the development of safer consumer products.

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A Comparative Guide to the Olfactory Receptor Binding Affinity of Cyclamen Alcohol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of olfaction, the precise interaction between an odorant molecule and its corresponding olfactory receptor (OR) dictates the perception of smell. This guide provides a detailed comparison of the binding affinities of cyclamen alcohol and its structurally related analogs to specific human olfactory receptors. Designed for researchers, scientists, and professionals in drug and fragrance development, this document synthesizes key experimental findings, explains the underlying methodologies, and offers insights into the structure-activity relationships that govern the perception of "lily-of-the-valley" and related floral scents.

Introduction: The Molecular Basis of a Floral Archetype

Cyclamen alcohol and its aldehyde counterpart, cyclamen aldehyde, are synthetic aroma compounds renowned for their fresh, floral, and green scent, reminiscent of lily-of-the-valley.[1] These molecules, along with analogs like bourgeonal and lilial, form a cornerstone of the perfumer's palette. Understanding their interaction with human olfactory receptors is not only crucial for the rational design of new fragrances but also provides a fascinating model for studying the specificity and promiscuity of G-protein coupled receptors (GPCRs).

This guide will focus primarily on the human olfactory receptor OR1D2 (also known as hOR17-4), which has been identified as a key receptor for this class of odorants.[2][3] Additionally, we will touch upon the broadly tuned receptor OR1A1 and other relevant ORs to provide a more comprehensive picture of the olfactory landscape for these compounds.

Comparative Binding Affinity and Functional Response

Direct, quantitative binding affinity data (such as Kd or Ki values) for cyclamen alcohol and its analogs are scarce in publicly available literature. The deorphanization of olfactory receptors remains a challenging field, and much of the available data comes from functional assays that measure the concentration-dependent response of a receptor to a ligand (EC50 values). These functional assays, which typically measure the downstream signaling cascade initiated by receptor activation (e.g., cAMP production), serve as a reliable proxy for binding affinity and receptor activation.

The table below summarizes the known and inferred interactions of cyclamen alcohol and its key analogs with specific olfactory receptors.

CompoundStructureOlfactory ReceptorFunctional Response (EC50)Odor Profile
Cyclamen Alcohol 3-(4-isopropylphenyl)-2-methylpropan-1-olOR1D2, OR1A1Data not available; inferred to be a weaker agonist than the aldehyde.Softer, more well-rounded floral scent.
Cyclamen Aldehyde 3-(4-isopropylphenyl)-2-methylpropanalOR1D2 , OR10A6[4]Known agonist for OR1D2.Powerful, diffusive floral-green, lily-of-the-valley.[1]
Bourgeonal 3-(4-tert-butylphenyl)propanalOR1D2 Potent agonist.[2][3]Floral, watery, green, aldehydic.
Lilial 3-(4-tert-butylphenyl)-2-methylpropanalOR1D2 Agonist. The (R)-enantiomer is potent, while the (S)-enantiomer is virtually odorless.[5]Floral, lily-of-the-valley.[5][6]
Canthoxal 3-(4-methoxyphenyl)-2-methylpropanalOR1D2Listed as a ligand for OR1D2.Anisic, with watery and fruity facets.[7]
Floralazone 3-(4-ethylphenyl)-2,2-dimethylpropanalOR1D2Listed as a ligand for OR1D2.Clean, fresh, green, marine.[8]

Expert Insights on Structure-Activity Relationship:

The transition from an aldehyde to an alcohol functional group, as seen in the comparison between cyclamen aldehyde and cyclamen alcohol, generally leads to a decrease in potency for many aldehyde-specific olfactory receptors.[9][10] This is because the aldehyde group can form specific hydrogen bonds or even reversible covalent interactions within the receptor's binding pocket, which are not possible with the corresponding alcohol.[9] While direct comparative data for cyclamen alcohol on OR1D2 is lacking, it is reasonable to infer that it would be a weaker agonist than cyclamen aldehyde. This is supported by the perfumery industry's use of cyclamen alcohol for a "softer" floral scent.

The structural analogs of cyclamen aldehyde, such as bourgeonal and lilial, demonstrate the importance of the overall molecular shape and the nature of the substituent on the phenyl ring for receptor activation. The t-butyl group in bourgeonal and lilial appears to be well-accommodated within the binding pocket of OR1D2.

The Olfactory Signaling Cascade: A Visual Representation

The activation of an olfactory receptor by an odorant initiates a well-characterized G-protein coupled signaling cascade, leading to the generation of an action potential that is transmitted to the brain. The diagram below illustrates this canonical pathway.

Olfactory_Signaling_Pathway Odorant Odorant (e.g., Cyclamen Aldehyde) OR Olfactory Receptor (OR1D2) Odorant->OR Binds to G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP ATP ATP CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Depolarization Membrane Depolarization CNG->Depolarization Ca_ion Ca_ion->CNG Ca²⁺ Influx Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Activates Na_ion Na_ion->CNG Cl_channel->Depolarization Cl_ion Cl_ion->Cl_channel Cl⁻ Efflux AP Action Potential to Brain Depolarization->AP

Caption: Canonical olfactory signal transduction pathway.

Experimental Methodologies: Deorphanizing Olfactory Receptors

The characterization of olfactory receptor-ligand interactions relies on robust in vitro functional assays. The most common approach involves heterologous expression of the target OR in a host cell line (e.g., HEK293) that has been engineered to report receptor activation.

Luciferase Reporter Gene Assay

This high-throughput assay is a workhorse for deorphanizing olfactory receptors.[11] The principle lies in coupling the activation of the OR to the expression of a reporter gene, typically luciferase.

Experimental Workflow:

Luciferase_Assay_Workflow Transfection 1. Co-transfection of HEK293 cells: - OR of interest (e.g., OR1D2) - Gαolf - CRE-Luciferase reporter plasmid Incubation1 2. Incubation (24-48h) for protein expression Transfection->Incubation1 Stimulation 3. Odorant Stimulation: Cells are exposed to a dilution series of cyclamen alcohol/analogs. Incubation1->Stimulation Incubation2 4. Incubation (4-6h) to allow for luciferase expression Stimulation->Incubation2 Lysis 5. Cell Lysis & Substrate Addition: Luciferin is added to the cell lysate. Incubation2->Lysis Measurement 6. Luminescence Measurement: Light output is quantified using a luminometer. Lysis->Measurement Analysis 7. Data Analysis: Dose-response curves are generated to determine EC₅₀ values. Measurement->Analysis

Caption: Luciferase reporter assay workflow for OR deorphanization.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS).

    • Cells are seeded in 96-well plates.

    • A transfection mixture containing plasmids encoding the OR, Gαolf, and a luciferase reporter gene under the control of a cyclic AMP response element (CRE) is prepared using a transfection reagent (e.g., Lipofectamine).

    • The mixture is added to the cells, and they are incubated for 24-48 hours to allow for protein expression.[11][12]

  • Odorant Stimulation:

    • The culture medium is replaced with a serum-free medium.

    • Serial dilutions of the odorants (cyclamen alcohol and its analogs) are prepared.

    • The odorant solutions are added to the respective wells, and the plates are incubated for 4-6 hours.[13]

  • Luminescence Detection:

    • The medium is removed, and cells are lysed.

    • A luciferase substrate solution (containing luciferin) is added to each well.

    • Luminescence is immediately measured using a plate-reading luminometer.

  • Data Analysis:

    • The luminescence signal is normalized to a control (e.g., cells not stimulated with an odorant).

    • Dose-response curves are plotted, and the EC50 value for each odorant is calculated using a suitable nonlinear regression model.

Real-time cAMP Assay

This assay provides a more direct and real-time measurement of the second messenger, cAMP, produced upon OR activation.[14]

Step-by-Step Protocol:

  • Cell Preparation:

    • Hana3A cells, a modified HEK293 cell line stably expressing olfactory signaling components, are typically used.[14]

    • Cells are transfected with a plasmid containing the OR of interest.

    • Transfected cells are seeded into a 96-well plate.

  • Assay Preparation:

    • After 24 hours, the culture medium is removed.

    • A cAMP assay substrate reagent is diluted in a suitable buffer (e.g., HBSS/HEPES/glucose) and added to the cells.

    • The plate is incubated in the dark at room temperature for 1-2 hours to allow the substrate to enter the cells.[15]

  • Odorant Stimulation and Measurement:

    • The 96-well plate is placed in a luminometer.

    • A baseline luminescence reading is taken.

    • The odorant solution is injected into the wells, and luminescence is measured kinetically over time.

  • Data Analysis:

    • The change in luminescence upon odorant addition reflects the change in intracellular cAMP concentration.

    • Dose-response curves are generated by plotting the peak luminescence response against the odorant concentration to determine the EC50.

Conclusion and Future Directions

The study of the binding affinities of cyclamen alcohol and its analogs to olfactory receptors, particularly OR1D2, provides valuable insights into the molecular basis of floral scent perception. While direct quantitative data for cyclamen alcohol remains elusive, the available evidence strongly suggests that the aldehyde functional group is a key determinant for potent activation of OR1D2.

Future research should focus on a direct comparative analysis of cyclamen alcohol and cyclamen aldehyde using standardized functional assays to precisely quantify the difference in their potencies. Furthermore, the use of techniques such as surface plasmon resonance (SPR) with purified receptors could provide true binding affinity data (Kd), which would complement the functional data presented here. Elucidating the crystal structure of OR1D2 in complex with these ligands would ultimately provide the most detailed understanding of the molecular interactions that underpin the perception of this important class of fragrances.

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  • Floralozone. PerfumersWorld. Retrieved January 24, 2026, from [Link]

  • Lysmal / Lilial (80-54-6) – Premium Synthetic Ingredient for Perfumery. Scentspiracy. Retrieved January 24, 2026, from [Link]

  • Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry. ACS Chemical Biology. (2013, August 16). Retrieved January 24, 2026, from [Link]

  • The Structural Properties of Odorants Modulate Their Association to Human Odorant Binding Protein. PMC. (2021, January 22). Retrieved January 24, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Cyclamen Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of cyclamen alcohol in a laboratory setting. As researchers and scientists, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we use. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to laboratory safety, personal health, and environmental stewardship. This document is structured to provide not just procedural instructions, but the scientific and regulatory rationale behind them, ensuring a deep and actionable understanding of chemical waste management.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be implemented, a thorough understanding of the substance's inherent risks is paramount. Cyclamen alcohol, while a valuable compound in fragrance research and chemical synthesis, possesses a distinct hazard profile that dictates its handling and disposal requirements. The primary hazards are rooted in its chemical properties, which are outlined in its Safety Data Sheet (SDS), a document that the Occupational Safety and Health Administration (OSHA) requires employers to maintain for all hazardous chemicals and make readily accessible to laboratory employees.[1]

Key Hazards of Cyclamen Alcohol and Related Compounds:

  • Skin Irritation and Sensitization: Cyclamen alcohol and its common precursor, cyclamen aldehyde, are known to cause skin irritation and may lead to an allergic skin reaction upon repeated contact.[2][3][4] This sensitization is a critical consideration for personnel handling the chemical and its waste.

  • Combustibility: The material is classified as a combustible liquid, meaning it has a flashpoint that requires precautions against ignition sources, especially during storage and spill cleanup.[2][3][4]

  • Aquatic Toxicity: Several safety data sheets indicate that related compounds are harmful to aquatic life with long-lasting effects.[4] This property strictly prohibits disposal via the sanitary sewer system, as it can disrupt aquatic ecosystems.[2]

The following table summarizes the Globally Harmonized System (GHS) classification for cyclamen aldehyde, which often contains cyclamen alcohol and shares a similar hazard profile.

Hazard Class Pictogram Signal Word Hazard Statement Reference
Flammable Liquid

WarningH227: Combustible liquid[2][4]
Skin Corrosion/Irritation

WarningH315: Causes skin irritation[2]
Skin Sensitization

WarningH317: May cause an allergic skin reaction[2]
Hazardous to the Aquatic Environment

(None)H412: Harmful to aquatic life with long lasting effects

Regulatory Framework: Operating within Compliance

The disposal of cyclamen alcohol is governed by stringent federal and local regulations. The two primary bodies in the United States are:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates all hazardous waste from its point of generation to its final disposal—a concept known as "cradle to grave".[5] Laboratories are classified as waste generators and must adhere to specific standards for waste accumulation, storage, and disposal.[5][6] For academic institutions, Subpart K of the regulations provides an alternative set of requirements better suited to the laboratory environment.[7][8]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[9] This plan must include procedures for the safe removal of contaminated waste, thereby ensuring worker safety during the disposal process.[9]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the validated, self-contained procedure for managing cyclamen alcohol waste from generation to pickup.

Step 1: Personal Protective Equipment (PPE)

Rationale: The primary routes of exposure are dermal contact and inhalation. The required PPE creates a barrier to prevent this exposure.

  • Procedure: Before handling cyclamen alcohol waste, don the following PPE:

    • Nitrile Gloves: To prevent skin contact.

    • Safety Goggles or Glasses: To protect against splashes.

    • Laboratory Coat: To protect clothing and skin.

    • Procedure Reference: [2][3]

Step 2: Waste Segregation and Collection

Rationale: Cyclamen alcohol is an organic solvent waste and must be segregated as hazardous.[10] Mixing incompatible waste streams can cause dangerous chemical reactions or complicate the final disposal process.

  • Procedure:

    • Designate a specific waste stream for "Non-Halogenated Organic Solvents."

    • Collect all cyclamen alcohol waste, including unused pure chemical and solutions, in this designated stream.

    • Crucially, never dispose of cyclamen alcohol down the drain or in the regular trash. [2][11]

Step 3: Proper Containerization

Rationale: The container is the primary method of containment. Its integrity and compatibility are essential to prevent leaks and spills.[10]

  • Procedure:

    • Select a container made of a material chemically compatible with cyclamen alcohol (e.g., glass or high-density polyethylene).

    • Ensure the container has a secure, screw-top cap to prevent leaks and vapor release.[10]

    • The container must be in good condition, with no cracks or deterioration.[10]

    • Fill the container to no more than 90% capacity, leaving at least one inch of headspace to allow for vapor expansion.[10]

Step 4: Accurate Labeling

Rationale: Proper labeling is an EPA and OSHA requirement. It communicates the container's contents and hazards to all personnel and is essential for the final disposal facility.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "Waste Cyclamen Alcohol." List other components if it is a mixture.

    • Indicate the relevant hazards (e.g., "Combustible," "Irritant").

    • Record the accumulation start date.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Rationale: The SAA provides a safe, designated, and controlled location for the short-term storage of hazardous waste at or near the point of generation.[6][10]

  • Procedure:

    • Store the labeled waste container in your lab's designated SAA.

    • The container must be kept closed at all times except when adding waste.[11]

    • Use secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[12]

    • Ensure the SAA is in a well-ventilated area, away from heat or ignition sources.[2][4]

Step 6: Arranging for Final Disposal

Rationale: Final disposal must be carried out by a licensed and approved hazardous waste handler to ensure compliance with EPA regulations.[6]

  • Procedure:

    • Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[7][10]

    • EHS will then manage the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[5]

Managing Spills and Contaminated Materials

Rationale: Accidental spills must be managed promptly and correctly to mitigate exposure and environmental contamination. The cleanup materials themselves become hazardous waste.

  • Procedure for Small Spills:

    • Alert personnel in the immediate area.

    • Remove all ignition sources and ensure adequate ventilation.[2]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3][13]

    • Carefully collect the absorbed material using non-sparking tools.

    • Place the contaminated absorbent and any used PPE into a designated hazardous waste container and label it appropriately (e.g., "Debris contaminated with Cyclamen Alcohol").[11]

    • Dispose of this container through your EHS office.

Empty Container Management

Rationale: A container that held a hazardous chemical is not considered "empty" by the EPA until specific procedures are followed. The residual chemical can still pose a significant hazard.

  • Procedure:

    • To render a container non-hazardous, it must be triple-rinsed.[14]

    • The first rinse must be collected as hazardous waste. [11] Collect the rinsate in your designated "Non-Halogenated Organic Solvents" waste container.

    • Subsequent rinses can typically be disposed of down the drain, but confirm this with your institution's EHS policy.

    • Once the container is cleaned and air-dried, completely deface or remove the original label.[11]

    • The cleaned, unlabeled container can now be disposed of in the appropriate recycling or general waste stream.[14]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of cyclamen alcohol waste in a laboratory setting.

G Cyclamen Alcohol Waste Management Workflow A Waste Generated (Cyclamen Alcohol or Contaminated Material) B Is it a liquid or solid waste? A->B Evaluate C Is the original container now empty? B->C  No, it's an empty container   D Collect in a labeled Hazardous Waste Container (Non-Halogenated Solvents) B->D  Yes   C->D  No, contains residue   G Triple-rinse the container C->G  Yes   E Store in Secondary Containment within a Satellite Accumulation Area (SAA) D->E Store Securely F Contact EHS for Pickup and Final Disposal E->F When Full H Collect first rinsate as Hazardous Waste G->H Critical Step I Deface label and dispose of cleaned container in appropriate recycling/trash G->I After Rinsing H->D Add to waste stream

Caption: Decision workflow for handling cyclamen alcohol waste.

References

  • Eternis Fine Chemicals. (2015). Cyclamen Aldehyde SDS.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Perfumer's Apprentice. (2024). Cyclamen Aldehyde 6041 - SAFETY DATA SHEET.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Vigon International, Inc. (2015). 500102 cyclamen aldehyde extra safety data sheet.
  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • Pfaltz & Bauer. SAFETY DATA SHEET - Cyclamen aldehyde.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Aromatics Original Material Co., Ltd. (2023). SAFETY DATA SHEET - CYCLAMEN ALCOHOL.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • University of Otago. Laboratory chemical waste disposal guidelines.

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Navigating the Safe Handling of Cyclamen Alcohol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a foundational culture of safety. Cyclamen alcohol, a valuable aromatic alcohol in various research applications, requires meticulous handling to mitigate its potential hazards. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the preservation of experimental integrity.

Understanding the Hazard: Why PPE is Non-Negotiable

Cyclamen alcohol (CAS 4756-19-8) is recognized primarily as a skin irritant and a potential skin sensitizer.[1][2][3] A skin sensitizer is a substance that can elicit an allergic reaction following repeated skin contact.[4] This immunological response underscores the criticality of preventing direct skin exposure from the outset. Initial contact may only cause minor irritation, but subsequent exposures, even to minute quantities, can trigger a more severe allergic reaction. Therefore, a comprehensive PPE strategy is not merely a recommendation but a mandatory procedural safeguard.

Core Principles of Protection: A Multi-Layered Approach

Effective protection against Cyclamen alcohol hinges on a multi-layered PPE strategy, encompassing hand, eye, and body protection. The following sections detail the rationale and procedural specifics for each protective layer.

Hand Protection: Your Primary Barrier

Given that the primary hazard of Cyclamen alcohol is skin irritation and sensitization, selecting the appropriate gloves is the most critical step in your PPE protocol.

Glove Selection:

The choice of glove material is paramount. Nitrile and neoprene gloves are recommended for handling Cyclamen alcohol, as they provide good resistance to alcohols.[5][6]

Glove MaterialAdvantages for Handling Cyclamen Alcohol
Nitrile Excellent resistance to alcohols, oils, and greases. Good puncture resistance and dexterity. A suitable alternative for those with latex allergies.[5][7]
Neoprene Good resistance to a broad range of chemicals, including acids, bases, and alcohols. Offers good pliability and tear resistance.[5]

Procedural Protocol for Glove Usage:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Donning: Ensure hands are clean and dry before donning gloves.

  • During Use: Avoid touching personal items such as phones, door handles, or laboratory notebooks with gloved hands to prevent cross-contamination.

  • Doffing (Removal): To prevent skin contact with a contaminated glove, follow the proper removal procedure. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove, containing the first glove inside the second.

  • Disposal: Dispose of used gloves immediately in a designated hazardous waste container.[8] Do not reuse disposable gloves.

Eye and Face Protection: Shielding Against Splashes

While the primary risk is dermal, accidental splashes can introduce Cyclamen alcohol to the eyes, causing irritation.

Selection of Eye and Face Protection:

  • Safety Glasses: For handling small quantities of Cyclamen alcohol where the risk of splashing is minimal, safety glasses with side shields are the minimum requirement.[7]

  • Splash Goggles: When transferring larger volumes or when there is a higher risk of splashing, chemical splash goggles that provide a complete seal around the eyes are mandatory.[7][9]

  • Face Shield: In situations with a significant splash hazard, a face shield should be worn in conjunction with splash goggles to protect the entire face.[9]

Body Protection: Minimizing Incidental Contact

A laboratory coat is essential to protect your skin and personal clothing from accidental spills and contamination.

Selection and Use of a Lab Coat:

  • Material: A lab coat made of a material appropriate for the laboratory, such as cotton or a flame-resistant blend, should be worn.

  • Fit: The lab coat should have long sleeves and be fully buttoned to provide maximum coverage.

  • Maintenance: Lab coats should be regularly laundered and should not be worn outside of the laboratory to prevent the spread of contamination.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow provides a procedural guide for safely handling Cyclamen alcohol in a laboratory setting.

PPE_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling Prep 1. Conduct Hazard Assessment - Review SDS for Cyclamen Alcohol - Identify potential for splashes and skin contact Select_PPE 2. Select Appropriate PPE - Nitrile or Neoprene Gloves - Splash Goggles (or Safety Glasses) - Lab Coat Don_PPE 3. Don PPE - Lab Coat - Eye Protection - Gloves (last) Select_PPE->Don_PPE Handle_Chem 4. Handle Cyclamen Alcohol - Work in a well-ventilated area - Avoid skin and eye contact Don_PPE->Handle_Chem Doff_PPE 5. Doff PPE - Gloves (first, inside-out) - Lab Coat - Eye Protection Handle_Chem->Doff_PPE Dispose_Waste 6. Dispose of Contaminated Waste - Place used gloves and other disposables in a labeled hazardous waste container Doff_PPE->Dispose_Waste Wash_Hands 7. Wash Hands Thoroughly - Use soap and water Dispose_Waste->Wash_Hands

Caption: Step-by-step workflow for the safe handling of Cyclamen alcohol.

Disposal Plan: Responsible Management of Contaminated Materials

All materials that come into contact with Cyclamen alcohol, including used gloves, weigh boats, and pipette tips, must be considered hazardous waste.

Disposal Protocol:

  • Segregation: All Cyclamen alcohol-contaminated solid waste should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2][8]

  • Liquid Waste: Unused or waste Cyclamen alcohol should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquids. Do not pour Cyclamen alcohol down the drain.[10]

  • Consult EHS: Disposal procedures for hazardous waste are governed by local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the proper disposal of Cyclamen alcohol waste.[10][11]

The following diagram illustrates the decision-making process for the disposal of materials contaminated with Cyclamen alcohol.

Disposal_Plan node_proc node_proc Start Material Contaminated with Cyclamen Alcohol? Is_Liquid Is it liquid waste? Start->Is_Liquid Is_Solid Is it solid waste? Is_Liquid->Is_Solid No Liquid_Container Collect in a labeled hazardous liquid waste container. Is_Liquid->Liquid_Container Yes Solid_Container Collect in a labeled hazardous solid waste container. Is_Solid->Solid_Container Yes Consult_EHS Consult EHS for pick-up and final disposal. Is_Solid->Consult_EHS No (Consult EHS) Liquid_Container->Consult_EHS Solid_Container->Consult_EHS

Caption: Decision tree for the proper disposal of Cyclamen alcohol waste.

By adhering to these detailed protocols, researchers can confidently handle Cyclamen alcohol, ensuring a safe laboratory environment that fosters innovation and discovery.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • PCW. (2023, February 5). Safety Data Sheet - CYCLAMEN ALDEHYDE. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]

  • All-Day Industrial. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Filtration Technology Corporation. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Wayne State University. (n.d.). Sensitizers SOP. Office of Environmental Health and Safety. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Eternis Fine Chemicals. (2015, May 19). Cyclamen Aldehyde SDS.pdf. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, University of California, Berkeley. Retrieved from [Link]

  • RecycleMore. (n.d.). Hazardous Waste. Retrieved from [Link]

  • K-Safe. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide | US. SDS Management Software. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Waste Management. (n.d.). Household Hazardous Waste Recycling & Disposal. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: Safe Use & Handling of Sensitizing Agents. Faculty of Science. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.